Dimethylphosphoramidous dichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
N-dichlorophosphanyl-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6Cl2NP/c1-5(2)6(3)4/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWWDZRSNFSLRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Cl2NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218455 | |
| Record name | N,N-Dimethylphosphoramidous dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683-85-2 | |
| Record name | Phosphoramidous dichloride, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethylphosphoramidous dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylphosphoramidous dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Dimethylphosphoramidous Dichloride: A Cornerstone Reagent in Modern Drug Development
Introduction: The Unassuming Dichloride Powering Therapeutic Innovation
In the landscape of modern medicinal chemistry, the synthesis of bio-active molecules with enhanced efficacy and targeted delivery is a paramount objective. Among the vast arsenal of chemical reagents, Dimethylphosphoramidous Dichloride (CAS Number: 683-85-2) has emerged as a critical building block, particularly in the burgeoning field of phosphoramidate prodrugs.[1] This in-depth guide provides a comprehensive overview of this compound, from its fundamental properties to its sophisticated applications in the synthesis of life-saving therapeutics. We will delve into its reactivity, explore detailed synthetic protocols, and showcase its pivotal role in the development of antiviral and anticancer agents through the innovative ProTide technology.
Core Properties and Safety Imperatives
A thorough understanding of the physicochemical properties and safety considerations of this compound is non-negotiable for any researcher or scientist incorporating it into their workflow.
Physicochemical Data at a Glance
For clarity and ease of reference, the key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 683-85-2 | [2] |
| Molecular Formula | C₂H₆Cl₂NP | [3] |
| Molecular Weight | 145.96 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 150 °C (lit.) | [2] |
| Density | 1.271 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.505 (lit.) | [2] |
| Solubility | Reacts with water | [5] |
| Storage Temperature | 2-8°C | [2] |
Safety and Handling: A Scientist's First Priority
This compound is a reactive and hazardous compound that demands stringent safety protocols. It is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[2][6] Inhalation or ingestion can be harmful.[6]
Key Safety Precautions:
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong oxidizing agents.[2][6] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching procedures should be performed with extreme caution by trained personnel.
The Chemistry of a Versatile Reagent: Reactivity and Mechanistic Insights
The synthetic utility of this compound lies in the high reactivity of its two phosphorus-chlorine (P-Cl) bonds. The phosphorus atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[7]
Reaction with Nucleophiles: The Foundation of Its Synthetic Power
The primary reactions of this compound involve the sequential displacement of its two chloride ions by nucleophiles such as alcohols, amines, and thiols. This reactivity is the cornerstone of its application in constructing the phosphoramidate moiety.
The general mechanism involves a nucleophilic attack on the phosphorus center, leading to the formation of a pentacoordinate intermediate, which then expels a chloride ion to yield the substituted product. The dimethylamino group ((CH₃)₂N-) plays a crucial role in modulating the reactivity of the phosphorus center.
Caption: Generalized reaction mechanism of this compound with nucleophiles.
Application in Drug Development: The ProTide Revolution
The most significant application of this compound in the pharmaceutical industry is in the synthesis of phosphoramidate prodrugs, a technology often referred to as "ProTide" (prodrugs of nucleotides). This innovative approach is designed to overcome the challenges associated with the delivery of nucleoside monophosphates into cells, which is often the rate-limiting step in their activation to the therapeutic triphosphate form.[8]
The ProTide Concept: A Trojan Horse for Drug Delivery
The ProTide strategy involves masking the negatively charged phosphate group of a nucleoside monophosphate with an amino acid ester and an aryl group. This modification increases the lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, the prodrug is metabolized by cellular enzymes to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate that inhibits viral or cancer cell replication.
Caption: The ProTide approach for intracellular delivery of nucleoside monophosphates.
Case Study: Synthesis of Remdesivir
A prominent example of the application of this technology is the antiviral drug Remdesivir, which has been used in the treatment of COVID-19.[9] While the exact commercial synthesis of Remdesivir is proprietary, the key phosphoramidate moiety is constructed using principles that can be illustrated with this compound as a starting point for the synthesis of the phosphorylating agent. A crucial step involves the coupling of a P-racemic phosphoryl chloride with the protected nucleoside.[10]
Experimental Protocol: General Synthesis of a Phosphoramidate from a Nucleoside
The following is a generalized, step-by-step protocol for the synthesis of a nucleoside phosphoramidate, illustrating the role of a dichlorophosphoramidate intermediate. This protocol is for informational purposes and should be adapted and optimized for specific substrates and scales.
Materials:
-
Protected Nucleoside
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or other suitable base
-
Amino acid ester hydrochloride
-
Aryl alcohol (e.g., phenol)
-
Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Silica gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis
Procedure:
-
Formation of the Phosphorochloridite:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected nucleoside (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled solution.
-
Add anhydrous pyridine (1.2 eq) dropwise to the reaction mixture to act as a base and scavenger for the HCl generated.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Formation of the Phosphite Triester:
-
To the reaction mixture containing the in situ generated phosphorochloridite, add a solution of the desired aryl alcohol (e.g., phenol, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Oxidation to the Phosphate Triester:
-
Cool the reaction mixture to 0 °C.
-
Slowly add an oxidizing agent, such as a solution of iodine (1.5 eq) in a THF/water mixture, until a persistent brown color is observed.
-
Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Formation of the Phosphoramidate:
-
The crude phosphate triester can then be converted to the final phosphoramidate. (This step can also be performed in a one-pot synthesis from the phosphorochloridite).
-
Dissolve the crude intermediate in anhydrous DCM.
-
Add the amino acid ester hydrochloride (1.5 eq) and a suitable base such as triethylamine (3.0 eq).
-
Stir the reaction at room temperature overnight.
-
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired phosphoramidate prodrug.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Role in Oligonucleotide Synthesis
Beyond its use in ProTide technology, this compound is a precursor for the synthesis of phosphoramidites, the key building blocks in automated solid-phase oligonucleotide synthesis.[] This method is the gold standard for the chemical synthesis of DNA and RNA fragments used in research, diagnostics, and therapeutics.[12]
The synthesis of a phosphoramidite involves the reaction of a protected nucleoside with a phosphitylating agent, which can be derived from this compound. The resulting phosphoramidite is then used in a cyclical process to build the oligonucleotide chain one nucleotide at a time.[]
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An In-depth Technical Guide to Dimethylphosphoramidous Dichloride: Molecular Structure, Isomerism, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂), a pivotal reagent in organophosphorus chemistry. The document delves into its fundamental molecular structure, explores the nuances of its conformational isomers, and outlines its synthesis and reactivity. Detailed experimental protocols for its preparation and characterization are provided, underpinned by a discussion of the spectroscopic techniques employed for its analysis. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep, practical understanding of this versatile compound.
Introduction and Core Concepts
This compound, also known as (dimethylamino)dichlorophosphine, is an organophosphorus compound featuring a phosphorus(III) center.[1] Its chemical formula is (CH₃)₂NPCl₂ and it is registered under CAS Number 683-85-2.[2][3] This colorless to pale yellow liquid is a highly reactive and versatile synthetic intermediate, primarily utilized in the preparation of a wide array of organophosphorus derivatives, including phosphoramidates and phosphorus-containing heterocycles.[1][3] Its reactivity stems from the two labile phosphorus-chlorine (P-Cl) bonds, which are susceptible to nucleophilic substitution.[1] A related compound, dimethylamidophosphoric dichloride ((CH₃)₂NPOCl₂), features a phosphorus(V) center and is used in the synthesis of phosphoramidates and, historically, the nerve agent tabun.[4][5]
Molecular Structure and Physicochemical Properties
The core of this compound consists of a central trivalent phosphorus atom bonded to a dimethylamino group (-N(CH₃)₂) and two chlorine atoms.[1] The geometry around the phosphorus atom is trigonal pyramidal, a common arrangement for P(III) compounds.
Caption: Molecular structure of this compound.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂H₆Cl₂NP | [6] |
| Molecular Weight | 145.96 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Density | 1.271 g/mL at 25 °C | [1][2] |
| Boiling Point | 150 °C | [1][2] |
| Refractive Index | n20/D 1.505 | [1][2] |
| Flash Point | -23 °C (-9.4 °F) | [2] |
Conformational Isomerism
An important structural feature of this compound is the existence of conformational isomers arising from restricted rotation around the P-N bond. The molecule exists as a mixture of two stable conformers: a gauche-conformer with C₁ symmetry and an anti-conformer with Cₛ symmetry.[1][2] The presence and characteristics of these isomers have been investigated through spectroscopic methods, including Nuclear Quadrupole Resonance (NQR) and vibrational spectroscopy, which can probe the local electronic environment of the chlorine atoms.
Caption: Conformational equilibrium between gauche and anti isomers.
Synthesis, Reactivity, and Applications
Synthesis
The synthesis of this compound is typically achieved through the reaction of phosphorus trichloride (PCl₃) with a secondary amine, such as dimethylamine ((CH₃)₂NH).[6] The stoichiometry of the reaction is crucial; using two equivalents of the amine results in the formation of the desired product along with the amine hydrochloride salt.[6]
General Reaction: 2 R₂NH + PCl₃ → R₂NPCl₂ + R₂NH₂Cl[6]
The causality behind this choice of stoichiometry is to use the second equivalent of the amine to neutralize the hydrogen chloride (HCl) generated during the reaction, thus driving the equilibrium towards the product and preventing side reactions.
Caption: General workflow for the synthesis of (CH₃)₂NPCl₂.
Reactivity and Synthetic Applications
This compound is a valuable precursor in organic synthesis due to the high reactivity of its P-Cl bonds.[1]
-
Hydrolysis: It reacts readily with water, hydrolyzing to form dimethylphosphoramidic acid and hydrochloric acid.[3] This water reactivity necessitates handling the compound under anhydrous conditions.[5]
-
Nucleophilic Substitution: The chlorine atoms can be readily displaced by a variety of nucleophiles. For instance, further reaction with amines can produce phosphorodiamidous chlorides, ((R₂)₂N)₂PCl.[6]
-
Grignard Reactions: The P-N bond is stable towards Grignard reagents, allowing for selective alkylation or arylation at the phosphorus center. For example, reaction with methylmagnesium bromide yields Me₂NPMe₂.[6]
-
Precursor for Other Reagents: It is used to synthesize a range of other important phosphorus compounds, such as N,N-dimethylamidotetrachlorophosphorane.[1][2]
These reactions make it a cornerstone for creating novel phosphine ligands, flame retardants, and intermediates for pharmaceuticals and agrochemicals.[7]
Spectroscopic Characterization
The identity and purity of this compound are confirmed using standard spectroscopic techniques. Each method provides unique, self-validating information about the molecular structure.
-
³¹P NMR Spectroscopy: As an organophosphorus compound, ³¹P Nuclear Magnetic Resonance (NMR) is the most definitive characterization technique. The chemical shift (δ) provides direct information about the electronic environment of the phosphorus nucleus. Spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄).[7] The expected chemical shift for this P(III) compound would be in a distinct region, allowing for clear identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies corresponding to P-Cl, P-N, and C-H bonds would be expected.
-
Nuclear Quadrupole Resonance (NQR) Spectroscopy: This specialized technique has been used to study the molecular conformation of this compound by probing the electric field gradient around the ³⁵Cl nuclei, which differs between the gauche and anti isomers.
Experimental Protocols
Protocol: Synthesis of this compound
Disclaimer: This protocol is a generalized representation and should be performed by trained personnel in a controlled laboratory setting with appropriate safety measures. Organophosphorus compounds are potentially neurotoxic.[7]
Objective: To synthesize this compound from phosphorus trichloride and dimethylamine.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Dimethylamine ((CH₃)₂NH), anhydrous
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Reaction flask with a dropping funnel, condenser, and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Setup: Assemble the reaction apparatus under an inert atmosphere to exclude moisture.
-
Reagent Preparation: Dissolve phosphorus trichloride in anhydrous diethyl ether in the reaction flask and cool the solution in an ice bath (0-5 °C).
-
Addition of Amine: Slowly add a solution of two equivalents of anhydrous dimethylamine in diethyl ether to the stirred PCl₃ solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. The formation of a white precipitate (dimethylamine hydrochloride) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Filter the reaction mixture under inert atmosphere to remove the dimethylamine hydrochloride precipitate.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.
Protocol: ³¹P NMR Characterization
Objective: To confirm the identity of the synthesized product using ³¹P NMR spectroscopy.
Materials:
-
Synthesized this compound
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
NMR spectrometer
Methodology:
-
Sample Preparation: Under an inert atmosphere, dissolve a small amount of the purified product in the deuterated solvent inside an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Set the instrument to acquire a proton-decoupled ³¹P NMR spectrum.
-
Data Acquisition: Acquire the spectrum using appropriate parameters (e.g., pulse angle, relaxation delay). Use 85% H₃PO₄ as an external reference.
-
Data Analysis: Process the resulting Free Induction Decay (FID) to obtain the NMR spectrum. The presence of a single sharp peak in the expected chemical shift range for a phosphoramidous dichloride confirms the identity of the product.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Hazards: It is a highly flammable liquid with a low flash point.[2] It is also corrosive and causes severe skin burns and eye damage. The compound is water-reactive and will release corrosive hydrogen chloride gas upon contact with moisture.[3]
-
Precautions: Always handle this chemical in a well-ventilated fume hood.[7] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[2]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water and sources of ignition.[2]
Conclusion
This compound is a fundamental building block in organophosphorus chemistry, offering access to a diverse range of compounds through the reactivity of its P-Cl bonds. A thorough understanding of its structure, including its conformational isomerism, is crucial for predicting its reactivity and designing synthetic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to safely handle, synthesize, and characterize this important reagent, enabling further innovation in chemical and pharmaceutical development.
References
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Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylamidophosphoric dichloride. Retrieved from [Link]
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PubChem. (n.d.). N,N-Dimethylaminophosphoryl dichloride. Retrieved from [Link]
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Grokipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved from [Link]
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An In-depth Technical Guide to Dimethylphosphoramidous Dichloride: Properties, Synthesis, and Applications
Introduction: The Role of a Versatile Phosphorus(III) Reagent
Dimethylphosphoramidous dichloride, (CH₃)₂NPCl₂, is a highly reactive organophosphorus compound that serves as a cornerstone reagent for the introduction of a dimethylaminophosphino group into organic molecules. For researchers, synthetic chemists, and professionals in drug development, this colorless to light yellow liquid is a critical intermediate, primarily valued for its two labile P-Cl bonds. Its utility stems from its role as a phosphitylating agent, a precursor to a wide array of organophosphorus compounds, including ligands, pesticides, and, most notably, the phosphoramidite building blocks essential for the synthesis of oligonucleotides. This guide provides an in-depth examination of its physical and chemical properties, detailed protocols for its synthesis and application, and the critical safety considerations required for its handling, offering field-proven insights into its practical use.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as (Dimethylamino)dichlorophosphine and N,N-Dimethylphosphoramidous dichloride, is a derivative of phosphorus trichloride where one chlorine atom is replaced by a dimethylamino group.[1] This substitution significantly influences the molecule's reactivity and conformational behavior.
1.1. Conformational Isomers
In the gas phase and in solution, the molecule exists as a mixture of at least two stable conformational isomers: a gauche-conformer with C₁ symmetry and an anti-conformer with Cₛ symmetry.[1] The rotational barrier around the P-N bond dictates the equilibrium between these forms. This conformational flexibility is an important consideration in mechanistic studies and spectroscopic analysis, as the relative populations of these conformers can be influenced by solvent and temperature.
1.2. Core Physicochemical Data
The fundamental physical and chemical identifiers for this compound are summarized below for quick reference. These values are critical for experimental design, dictating choices of reaction solvents, purification methods, and storage conditions.
| Property | Value | Source(s) |
| IUPAC Name | (Dimethylamino)phosphonous dichloride | [1] |
| CAS Number | 683-85-2 | [1] |
| Molecular Formula | C₂H₆Cl₂NP | [1] |
| Molecular Weight | 145.96 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.271 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C (lit.) | [1] |
| Refractive Index (n²⁰/D) | 1.505 (lit.) | [1] |
| Flash Point | -23 °C (-9.4 °F) - closed cup | [2] |
| Water Solubility | Reacts violently | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Spectroscopic Characterization: A Self-Validating Analysis
Characterizing this compound is crucial for confirming its purity before use. The following section details the expected spectroscopic signatures and explains the causality behind them, providing a framework for self-validating the identity and integrity of the compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for routine characterization.
-
³¹P NMR: As a phosphorus(III) compound with two chlorine atoms and one nitrogen atom attached, the phosphorus nucleus is significantly deshielded. The ³¹P NMR spectrum should exhibit a single resonance.
-
Expected Chemical Shift (δ): 165 to 185 ppm.[3] The high deshielding is a direct consequence of the electronegative chlorine and nitrogen substituents on the trivalent phosphorus center. This distinct downfield shift is a primary identifier.
-
-
¹H NMR: The proton NMR provides a simple, clean spectrum confirming the dimethylamino moiety.
-
Expected Chemical Shift (δ): A doublet centered around 2.7-3.0 ppm. The splitting pattern arises from coupling to the phosphorus nucleus (³J(P,H)). The magnitude of this coupling constant is typically in the range of 10-15 Hz. The integration of this peak should correspond to six protons.
-
-
¹³C NMR: The carbon spectrum will show a single resonance for the two equivalent methyl carbons.
-
Expected Chemical Shift (δ): A doublet around 40-45 ppm. The splitting is due to two-bond coupling with the phosphorus nucleus (²J(P,C)).
-
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) | Rationale |
| ³¹P | 165 - 185 | Singlet | N/A | P(III) center bonded to electronegative Cl and N atoms causes significant deshielding. |
| ¹H | ~2.7 - 3.0 | Doublet | ³J(P,H) ≈ 10-15 | Protons on carbons alpha to the nitrogen, coupled to the phosphorus nucleus. |
| ¹³C | ~40 - 45 | Doublet | ²J(P,C) | Methyl carbons coupled to the phosphorus nucleus through the nitrogen atom. |
2.2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional group vibrations. Due to the molecule's high moisture sensitivity, spectra should be acquired using a neat liquid film between salt plates under an inert atmosphere.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 2950-2850 | C-H stretch | Medium-Strong | Aliphatic C-H bonds of the methyl groups. |
| 1470-1450 | C-H bend (scissoring) | Medium | Bending vibration of the methyl groups. |
| ~1050 | P-N stretch | Strong | Characteristic stretching frequency for the phosphorus-nitrogen bond. |
| 850-550 | P-Cl stretch | Strong | Asymmetric and symmetric stretches of the P-Cl bonds fall in this region of the fingerprint.[4] |
2.3. Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry will result in the formation of a molecular ion (M⁺) and characteristic fragment ions. The presence of two chlorine atoms will lead to a distinctive isotopic pattern for chlorine-containing fragments (³⁵Cl:³⁷Cl ratio is approximately 3:1).
-
Molecular Ion (M⁺): A cluster of peaks will be observed around m/z 145, 147, and 149, corresponding to [C₂H₆³⁵Cl₂NP]⁺, [C₂H₆³⁵Cl³⁷ClNP]⁺, and [C₂H₆³⁷Cl₂NP]⁺. The relative intensities will be approximately 9:6:1.
-
Major Fragmentation Pathways: The primary fragmentation involves the loss of a chlorine atom or a methyl group.
-
Loss of Cl•: The most common initial fragmentation is the cleavage of a P-Cl bond to give a stable cation at m/z 110 (for ³⁵Cl). This fragment will still contain one chlorine atom, showing an isotopic peak at m/z 112.
-
Loss of •CH₃: Cleavage of a C-N bond can lead to the loss of a methyl radical, resulting in a fragment at m/z 130.
-
Caption: Predicted EI-MS fragmentation of this compound.
Chemical Properties and Reactivity
The synthetic utility of this compound is defined by the high reactivity of its two P-Cl bonds towards nucleophiles. The phosphorus atom is highly electrophilic, making it susceptible to attack by alcohols, amines, thiols, and organometallic reagents. The P-N bond, in contrast, is relatively stable and is not typically cleaved by Grignard or organolithium reagents.[5]
General Reaction Mechanism: The reaction proceeds via nucleophilic substitution at the phosphorus center. A nucleophile (Nu-H) attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. A base is typically required to neutralize the HCl generated. The second chloride can be displaced by another equivalent of the nucleophile or by a different nucleophile, allowing for the synthesis of both symmetric and asymmetric products.
Caption: General reaction pathway for nucleophilic substitution.
Key Reactions:
-
Hydrolysis: Reacts violently with water to produce dimethylphosphoramidic acid and hydrochloric acid.[6] This reactivity necessitates strict anhydrous conditions during storage and handling.
-
Alcoholysis: Reacts readily with alcohols in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form phosphoramidites. This is the foundational reaction for its use in oligonucleotide synthesis. Primary alcohols generally react faster than secondary alcohols, and tertiary alcohols react very slowly.
-
Amination: Reacts with primary or secondary amines to yield phosphorodiamidous chlorides or phosphorotriamides, depending on the stoichiometry.[5]
-
Reaction with Grignard Reagents: The P-Cl bonds are selectively replaced by alkyl or aryl groups from Grignard reagents, leaving the P-N bond intact. For example, reaction with two equivalents of methylmagnesium bromide yields Me₂NPMe₂.[5]
Synthesis Protocol: A Self-Validating Workflow
The most common laboratory synthesis involves the reaction of phosphorus trichloride with two equivalents of dimethylamine. The second equivalent of the amine acts as a base to sequester the HCl byproduct. The following protocol is designed as a self-validating system, with checkpoints and rationale to ensure a successful outcome.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
System Preparation (Self-Validation Check 1: Rigorous Anhydrous Conditions):
-
Action: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of inert gas.
-
Causality: The P-Cl bonds are extremely sensitive to moisture. Failure to exclude water will result in hydrolysis, significantly reducing the yield and purity of the desired product.
-
-
Reagent Charging:
-
Action: To the reaction flask, add phosphorus trichloride (1.0 eq.) via syringe, followed by anhydrous diethyl ether. Cool the solution to -40 °C using a dry ice/acetone bath.
-
Causality: Low temperature is critical to control the high exothermicity of the amination reaction, preventing side reactions and decomposition. Diethyl ether is a suitable solvent as it is inert and easily removed.
-
-
Amine Addition (Self-Validation Check 2: Controlled Stoichiometry and Rate):
-
Action: Dissolve dimethylamine (2.05 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the amine solution dropwise to the stirred PCl₃ solution over 1-2 hours, ensuring the internal temperature does not rise above -30 °C.
-
Causality: A slight excess of amine ensures complete consumption of PCl₃. Slow, controlled addition is paramount to manage the reaction's exotherm. A white precipitate of dimethylammonium chloride ((CH₃)₂NH₂Cl) will form immediately.
-
-
Reaction and Workup:
-
Action: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 12 hours.
-
Causality: Allowing the reaction to proceed overnight at a slightly higher temperature ensures it goes to completion.
-
-
Isolation and Purification (Self-Validation Check 3: Inert Atmosphere Transfer):
-
Action: Filter the solid dimethylammonium chloride precipitate under an inert atmosphere using a cannula filter or a Schlenk filter. Wash the precipitate with fresh anhydrous ether to recover any entrained product.
-
Causality: Exposing the product to air at this stage will lead to hydrolysis.
-
Action: Combine the filtrate and washings. Remove the diethyl ether under reduced pressure (rotary evaporation).
-
Action: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., ~40 °C at 10 torr).[5]
-
Causality: Distillation removes non-volatile impurities and any unreacted starting materials, yielding the pure product, which should be stored under argon in a sealed ampoule at 2-8 °C.
-
Application in Drug Development: Synthesis of Nucleoside Phosphoramidites
A primary application of this compound in the pharmaceutical field is in the synthesis of nucleoside phosphoramidites. These are the activated monomers used in the automated solid-phase synthesis of oligonucleotides, which are central to antisense therapies, siRNA drugs, and diagnostic probes.[7] The reagent is used to phosphitylate the 3'-hydroxyl group of a protected nucleoside.
The following protocol outlines the synthesis of a generic protected deoxy-nucleoside phosphoramidite.
Caption: Workflow for phosphitylation of a protected nucleoside.
Step-by-Step Methodology:
-
Substrate Preparation (Self-Validation Check 1: Anhydrous Nucleoside):
-
Action: Co-evaporate the 5'-DMT, base-protected deoxynucleoside (1.0 eq.) with anhydrous acetonitrile or toluene three times to remove residual water. Dry thoroughly under high vacuum.
-
Causality: The phosphitylating reagent is highly sensitive to water. Any moisture will consume the reagent and lead to the formation of undesired phosphonate byproducts, complicating purification and lowering yield.
-
-
Reaction Setup:
-
Action: Dissolve the dried nucleoside in anhydrous dichloromethane under an argon atmosphere. Add a hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 eq.). Cool the solution to 0 °C.
-
Causality: Dichloromethane is an excellent solvent for this reaction. A hindered base is used to scavenge the HCl produced without competing as a nucleophile. Cooling prevents potential side reactions.
-
-
Phosphitylation (Self-Validation Check 2: Reagent Purity):
-
Action: Slowly add freshly distilled this compound (1.5 eq.) to the stirred solution.
-
Causality: Using a slight excess of the phosphitylating agent drives the reaction to completion. The purity of the dichloride is paramount; aged or improperly stored reagent will contain hydrolysis products that can interfere with the reaction.
-
-
Monitoring and Workup:
-
Action: Monitor the reaction by thin-layer chromatography (TLC) or by analyzing an aliquot by ³¹P NMR. The starting material peak at ~170 ppm will be replaced by a new peak for the product.
-
Action: Once the reaction is complete (typically 1-2 hours), quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Causality: The bicarbonate quench neutralizes excess acid and hydrolyzes any remaining phosphitylating reagent.
-
-
Purification and Characterization:
-
Action: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Action: Purify the resulting residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine).
-
Causality: Chromatography separates the desired phosphoramidite product from unreacted nucleoside and other impurities. The addition of triethylamine to the eluent neutralizes the acidic silica gel, preventing product decomposition. The final product is typically a white foam that must be stored under argon at -20 °C.
-
Safety, Handling, and Storage
This compound is a hazardous chemical that requires careful handling in a well-ventilated chemical fume hood.
-
Hazards: It is a highly flammable liquid and corrosive.[8] It causes severe skin burns and eye damage.[8] It reacts violently with water, releasing toxic and corrosive fumes (HCl).[2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[8]
-
Handling: Always handle under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent contact with moisture and air. Use syringes and cannulas for transfers.
-
Storage: Store in a tightly sealed container (preferably a sealed ampoule) under argon at 2-8 °C in a flammable liquids cabinet, away from water and sources of ignition.[1]
-
Spills and Disposal: Small spills can be absorbed with an inert material (e.g., vermiculite) and quenched cautiously with a solution of sodium bicarbonate. Dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
This compound is a powerful and versatile reagent in organophosphorus chemistry. Its high reactivity, governed by the electrophilic P(III) center, makes it an efficient phosphitylating agent. While its moisture sensitivity and hazardous nature demand rigorous handling protocols, its utility in the synthesis of phosphoramidites for oligonucleotide-based therapeutics and other complex molecules makes it an indispensable tool for the advanced synthetic chemist. A thorough understanding of its properties, coupled with carefully executed, self-validating experimental procedures, is the key to leveraging its full synthetic potential.
References
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Wikipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved January 23, 2026, from [Link]
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PubChem. (n.d.). N,N-Dimethylaminophosphoryl dichloride. Retrieved January 23, 2026, from [Link]
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Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. Available at: [Link]
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Watson International Ltd. (n.d.). N,N-Dimethylphosphoramic dichloride CAS 677-43-0. Retrieved January 23, 2026, from [Link]
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Organic Chemistry at CU Boulder. (n.d.). IR: alkyl halides. Retrieved January 23, 2026, from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 23, 2026, from [Link]
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Navarro y Rosa, J. M. (2005). Formation of diisopropylphosphoramidous dichloride: Monoamination of phosphorus trichloride. SyntheticPages, 231. Available at: [Link]
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Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. Available at: [Link]
- Efthymiou, T., & Krishnamurthy, R. (2015). Microwave-assisted phosphitylation of DNA and RNA nucleosides and their analogs. Current protocols in nucleic acid chemistry, 60, 2.19.1–2.19.20. DOI: 10.1002/0471142700.nc0219s60
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Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved January 23, 2026, from [Link]
- Perich, J. W., & Johns, R. B. (1988). Synthesis of O-Phosphoseryl- and O-Phosphothreonyl-Containing Peptides. Synthesis, 1988(2), 142-144. DOI: 10.1055/s-1988-27497
- Stec, W. J., Grajkowski, A., Koziolkiewicz, M., & Uznanski, B. (1991). Novel route to oligo(deoxyribonucleoside phosphorothioates). Stereocontrolled synthesis of P-chiral oligo(deoxyribonucleoside phosphorothioates). Nucleic Acids Research, 19(21), 5883–5888. DOI: 10.1093/nar/19.21.5883
-
Steffen's Chemistry Pages. (n.d.). 31P chemical shifts. Retrieved January 23, 2026, from [Link]
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An In-Depth Technical Guide to the Industrial Synthesis of Dimethylphosphoramidous Dichloride
Executive Summary
This technical guide provides a comprehensive overview of the industrial synthesis of Dimethylphosphoramidous Dichloride ((CH₃)₂NPCl₂), a critical reagent in pharmaceutical and oligonucleotide synthesis. A common misconception involves the use of phosphorus oxychloride (POCl₃) as a starting material. This guide clarifies that the established and industrially viable synthesis route begins with phosphorus trichloride (PCl₃). The core of this process is the controlled reaction between PCl₃ and dimethylamine. This document delves into the fundamental chemistry, process optimization, safety protocols, and applications of this synthesis, offering a robust resource for researchers and professionals in drug development and chemical manufacturing.
A Note on the Starting Material: PCl₃ vs. POCl₃
It is a crucial point of chemical principles to address the appropriate choice of starting material. The user's query specified phosphorus oxychloride (POCl₃) as the precursor. However, the synthesis of this compound, a phosphorus (III) compound, from POCl₃, a phosphorus (V) compound, is not the standard industrial method as it would necessitate a reduction step.
The key difference lies in the oxidation state of the central phosphorus atom.
-
Phosphorus Oxychloride (POCl₃): Phosphorus is in the +5 oxidation state. Reactions with amines typically yield phosphoramidic dichlorides, such as N,N-dimethylphosphoramidic dichloride ((CH₃)₂NP(O)Cl₂), where the P(V) oxidation state is retained.[1]
-
Phosphorus Trichloride (PCl₃): Phosphorus is in the +3 oxidation state. This is the correct precursor for producing phosphoramidous dichlorides, like the target compound, preserving the P(III) center.
Therefore, this guide will focus exclusively on the scientifically accurate and industrially practiced synthesis from phosphorus trichloride (PCl₃) .
Introduction: The Role of this compound in Modern Chemistry
This compound, also known as (dimethylamino)dichlorophosphine, is a highly reactive organophosphorus compound. Its significance stems from its function as a versatile phosphitylating agent.[2] In the pharmaceutical industry, this reactivity is harnessed to introduce phosphorus-containing moieties into complex molecules, a strategy often employed to create phosphoramidate prodrugs.[3][4] This approach can enhance a drug's bioavailability, solubility, and cellular uptake by masking a charged phosphate group, allowing the molecule to cross cell membranes more easily.[4] Beyond prodrugs, it is a key building block in the synthesis of ligands for catalysis and in the automated synthesis of oligonucleotides for DNA- and RNA-based therapeutics.[2][5]
Core Synthesis: Reaction Mechanism and Stoichiometry
The industrial synthesis of this compound is a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic phosphorus atom of phosphorus trichloride.
Overall Reaction: PCl₃ + 2 (CH₃)₂NH → (CH₃)₂NPCl₂ + (CH₃)₂NH₂⁺Cl⁻
The reaction proceeds via the displacement of one chloride ion from PCl₃ by a molecule of dimethylamine. A second molecule of dimethylamine then acts as a base to neutralize the generated hydrogen chloride (HCl), forming the solid byproduct, dimethylamine hydrochloride.[5]
Causality of Stoichiometric Choices
Controlling the stoichiometry is paramount to maximizing yield and minimizing side reactions.
-
Primary Reaction (Desired): Using two equivalents of dimethylamine to one equivalent of PCl₃ favors the formation of the monosubstituted product, (CH₃)₂NPCl₂.
-
Side Reaction (Over-reaction): If an excess of dimethylamine is used, a second substitution can occur, leading to the formation of bis(dimethylamino)chlorophosphine ((CH₃)₂N)₂PCl.
Therefore, industrial processes are carefully designed to maintain a precise molar ratio, often by the slow, controlled addition of dimethylamine to a solution of phosphorus trichloride.
Industrial-Scale Synthesis Protocol
This section outlines a typical industrial batch process for the synthesis of this compound. Modern facilities may also employ continuous-flow reactors to improve safety and control over this exothermic reaction.
Materials and Equipment
-
Reactants: Phosphorus Trichloride (PCl₃), Dimethylamine ((CH₃)₂NH)
-
Solvent: Anhydrous aprotic solvent (e.g., toluene, heptane, or dichloromethane)[5]
-
Equipment:
-
Glass-lined or stainless steel reactor with cooling jacket, overhead stirrer, and condenser.
-
Addition funnel or pump for controlled reactant feed.
-
Inert gas (Nitrogen or Argon) supply.
-
Filtration system (e.g., Nutsche filter dryer).
-
Vacuum distillation unit.
-
Step-by-Step Methodology
Step 1: Reactor Preparation
-
The reactor is thoroughly cleaned, dried, and rendered inert by purging with dry nitrogen to eliminate atmospheric moisture, which would hydrolyze PCl₃.[6]
-
Phosphorus trichloride (1.0 equivalent) is charged into the reactor along with the chosen anhydrous solvent.
-
The mixture is cooled to a temperature between 0°C and 5°C using the reactor's cooling jacket. This is critical to manage the exothermic nature of the reaction.
Step 2: Controlled Amine Addition
-
A solution of dimethylamine (2.0 - 2.1 equivalents) in the same anhydrous solvent is prepared.
-
The dimethylamine solution is added dropwise to the stirred, cooled PCl₃ solution. The rate of addition is carefully controlled to maintain the internal temperature below 10°C.
-
During the addition, a white precipitate of dimethylamine hydrochloride will form, creating a slurry.
Step 3: Reaction Completion and Byproduct Removal
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 1-2 hours to ensure the reaction goes to completion.
-
The resulting slurry is then transferred to a filtration system under a nitrogen blanket.
-
The solid dimethylamine hydrochloride is separated from the liquid filtrate. The filter cake is typically washed with a small amount of fresh, cold solvent to recover any entrained product.
Step 4: Purification
-
The filtrate, containing the crude this compound and solvent, is transferred to a distillation unit.
-
The solvent is first removed, often at atmospheric pressure or under a mild vacuum.
-
The final product, this compound, is purified by vacuum distillation. This step effectively separates the product from any less volatile impurities or potential side products.
Process Visualization
The following diagram illustrates the key stages of the industrial synthesis workflow.
Caption: Industrial workflow for the synthesis of this compound.
Quantitative Process Parameters
The following table summarizes typical quantitative data for the industrial synthesis of this compound.
| Parameter | Typical Value / Range | Rationale / Notes |
| PCl₃ : (CH₃)₂NH Molar Ratio | 1 : 2.0 - 2.1 | A slight excess of amine ensures complete consumption of PCl₃ and acts as an HCl scavenger. |
| Reaction Temperature | 0 - 10°C | Crucial for controlling the exothermic reaction and minimizing side-product formation. |
| Reaction Time | 2 - 4 hours | Includes addition time and a post-addition stirring period for reaction completion. |
| Solvent | Anhydrous Toluene / Heptane | Aprotic, non-reactive solvent facilitates heat transfer and handling of the slurry.[5] |
| Typical Yield | 85 - 95% | High yields are achievable with precise control over temperature and stoichiometry. |
| Final Purity (Post-distillation) | > 97% | Vacuum distillation is highly effective for achieving high purity.[3] |
Safety and Handling: A Self-Validating System
The hazardous nature of the reactants necessitates a robust and self-validating safety protocol. The system must be designed to prevent contact with moisture and ensure operator safety.
-
Material Hazards:
-
Phosphorus Trichloride (PCl₃): Highly toxic, corrosive, and reacts violently with water to release corrosive HCl gas. It is critical to handle PCl₃ under a dry, inert atmosphere at all times.[6]
-
Dimethylamine ((CH₃)₂NH): Flammable gas or liquid, corrosive, and can cause severe skin and eye damage.
-
This compound ((CH₃)₂NPCl₂): Corrosive and flammable liquid that is also moisture-sensitive.
-
-
Personal Protective Equipment (PPE):
-
Full-face respirator with appropriate cartridges for acid gases and organic vapors.
-
Chemical-resistant gloves (e.g., neoprene or butyl rubber), boots, and a full chemical suit.
-
Safety goggles and face shield are mandatory.
-
-
Engineering Controls:
-
The entire process should be conducted in a closed system to prevent the release of toxic and corrosive vapors.
-
Adequate ventilation and scrubbers are required to handle any potential emissions.
-
Emergency preparedness must include access to safety showers, eyewash stations, and appropriate fire extinguishers (Class D for PCl₃ fires, do not use water).
-
-
Waste Management:
-
The dimethylamine hydrochloride byproduct must be handled as chemical waste. It can be neutralized with a base (e.g., NaOH) to recover dimethylamine, although disposal is more common.
-
All equipment must be decontaminated carefully using appropriate procedures, such as rinsing with an inert solvent followed by a slow, controlled quench with an alcohol (like isopropanol) before final cleaning with water.
-
Conclusion: A Critical Reagent for Drug Development
The industrial synthesis of this compound from phosphorus trichloride is a well-established process that demands rigorous control over reaction conditions and stringent safety protocols. By understanding the underlying chemistry—particularly the correct choice of a P(III) precursor—and the rationale behind each step, from stoichiometric control to final purification, manufacturers can produce this vital reagent with high yield and purity. For researchers and professionals in drug development, (CH₃)₂NPCl₂ remains an indispensable tool, particularly for creating innovative phosphoramidate prodrugs that can overcome the delivery and efficacy challenges of next-generation therapeutics.[3]
References
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Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124. Available at: [Link]
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SLS Ireland. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethylamidophosphoric dichloride. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Phosphorus Trichloride. Retrieved from [Link]
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Tomassini, J., et al. (2017). Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′-Deoxypseudoisocytidine. ChemistryOpen, 6(3), 424-436. Available at: [Link]
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Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. ResearchGate. Available at: [Link]
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Seraj, K., & Rowshan, R. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3656. Available at: [Link]
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Ju, J., et al. (2012). Synthesis and Biological Activity of a Gemcitabine Phosphoramidate Prodrug. Molecules, 17(4), 4384-4395. Available at: [Link]
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New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Phosphorus Trichloride. Retrieved from [Link]
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-
Organisation for the Prohibition of Chemical Weapons. (n.d.). Safety Data Sheet: Phosphorus Trichloride. Retrieved from [Link]
-
Kitamura, H., & Fuse, S. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem, 88(6), e202300176. Available at: [Link]
- Google Patents. (n.d.). Process for the purification of dialkylphosphorochloridothioates.
-
ResearchGate. (2014). How can we add Phosphorus trichloride (PCl3) to Formic acid/phosphorus acid (H3PO3) solution that an explosive reaction does not occur?. Retrieved from [Link]
-
Kitamura, H., & Fuse, S. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. ChemPlusChem. Available at: [Link]
- Google Patents. (n.d.). Synthesis method for dichlorophenylphosphine oxide.
- Google Patents. (n.d.). Environmentally-friendly synthesis method for phenylphosphonic dichloride.
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An In-depth Technical Guide to the Reactivity of Dimethylphosphoramidous Dichloride with Nucleophiles
Introduction: The Central Role of a Versatile Phosphorus(III) Reagent
Dimethylphosphoramidous dichloride, (CH₃)₂NPCl₂, is a highly reactive organophosphorus compound that serves as a cornerstone in modern synthetic chemistry.[1][2] Its significance stems from the electrophilic nature of its phosphorus(III) center, which is bonded to two excellent leaving groups—chloride ions—and a stabilizing dimethylamino moiety. This structural arrangement makes it an exceptionally versatile precursor for the synthesis of a wide array of organophosphorus compounds, most notably the phosphoramidite monomers essential for the automated chemical synthesis of DNA and RNA.[3][]
This guide provides a detailed exploration of the reactivity of this compound with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss the causality behind procedural choices, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful reagent.
Core Physicochemical Properties and Safety Imperatives
Before engaging with its reactivity, understanding the fundamental properties and hazards of this compound is critical. It is a colorless liquid with a boiling point of approximately 150 °C.[1] The molecule's reactivity is dictated by the P-Cl bonds, which are highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂H₆Cl₂NP | [1] |
| Molecular Weight | 145.96 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.271 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C | [1] |
| Refractive Index | n20/D 1.505 | [1] |
Safety is paramount. this compound is classified as corrosive, causing severe skin burns and eye damage.[5][6] It reacts violently with water, liberating toxic and corrosive hydrochloric acid gas.[7] Therefore, all manipulations must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere) within a chemical fume hood, utilizing appropriate personal protective equipment (PPE).[8]
Pillar 1: Nucleophilic Substitution at the Phosphorus(III) Center
The fundamental reaction pathway governing the chemistry of this compound is nucleophilic substitution at the phosphorus atom. The phosphorus center is electron-deficient and readily attacked by nucleophiles (Nu:). The reaction proceeds via a stepwise displacement of the two chloride ions.
The mechanism is generally considered to be a concerted associative-dissociative pathway (A_N D_N), often analogized to the S_N2 reaction at carbon, which results in an inversion of configuration at the phosphorus center.[9] The nucleophile attacks the phosphorus atom, forming a transient trigonal bipyramidal intermediate or transition state, followed by the expulsion of a chloride ion.
Caption: General mechanism of nucleophilic substitution at the P(III) center.
Pillar 2: Reactivity with Key Nucleophile Classes
The utility of this compound is demonstrated by its controlled reactions with a variety of nucleophiles. The choice of nucleophile, stoichiometry, and reaction conditions dictates the final product.
Reaction with Alcohols: The Gateway to Phosphoramidites
The reaction with alcohols is arguably the most critical application of this reagent, forming the basis of phosphoramidite chemistry for oligonucleotide synthesis.[3][10] In this reaction, a hydroxyl group acts as the nucleophile. The reaction requires a non-nucleophilic base, typically a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloric acid generated, preventing unwanted side reactions.[11]
The reaction can be controlled to achieve monosubstitution, yielding a phosphoramidite monochloride, which is then typically reacted with a second nucleophile (e.g., another amine) to produce the final, stable phosphoramidite building block used in DNA synthesizers.[12][13]
Caption: Workflow for the synthesis of a stable phosphoramidite reagent.
This protocol describes a general procedure for phosphitylating a protected deoxynucleoside.
-
Preparation: Dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under high vacuum with a heat gun. Allow it to cool to room temperature under an argon atmosphere.
-
Reagents: Add the 5'-O-DMT protected deoxynucleoside (10 mmol) to the flask. Dissolve it in anhydrous dichloromethane (DCM, 100 mL). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add this compound (1.1 eq, 11 mmol) dropwise via syringe over 10 minutes. The causality here is critical: slow, cooled addition prevents side reactions and ensures controlled monosubstitution.
-
Monitoring: Monitor the reaction by TLC or ³¹P NMR spectroscopy. The starting material will be consumed, and a new spot/signal corresponding to the phosphoramidite monochloride intermediate will appear.
-
Second Substitution: Once the first reaction is complete (typically 1-2 hours), add the secondary amine (e.g., diisopropylamine, 2.0 eq, 20 mmol) to the reaction mixture at 0 °C.
-
Workup: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to yield the pure phosphoramidite.[14] The self-validating nature of this protocol is confirmed by ³¹P NMR, which should show a single peak for the desired product.
Reaction with Amines
This compound reacts readily with primary or secondary amines. The stoichiometry determines the product. Using two equivalents of an amine (R₂NH) leads to the monosubstituted product, N,N-dimethyl-N',N'-dialkylphosphorodiamidous chloride, with the second equivalent of amine acting as the HCl scavenger.[2]
(CH₃)₂NPCl₂ + 2 R₂NH → (CH₃)₂NP(Cl)(NR₂) + R₂NH₂⁺Cl⁻[2]
Adding a second, different amine in the presence of a base, or using a large excess of the first amine, can lead to the fully substituted, unsymmetrical or symmetrical tris(amino)phosphine.
Reaction with Organometallic Reagents
A key feature for synthetic diversification is the stability of the P-N bond towards highly nucleophilic organometallic reagents like Grignard (RMgX) or organolithium (RLi) reagents. This allows for the selective replacement of the chloride atoms to form new phosphorus-carbon bonds.[2] This reaction provides a direct route to aminophosphines, which are valuable ligands in catalysis.
(CH₃)₂NPCl₂ + 2 RMgBr → (CH₃)₂NPR₂ + 2 MgBrCl[2]
This selective reactivity is a cornerstone of its utility, allowing chemists to build complex phosphorus-containing molecules by addressing the P-Cl bonds while leaving the P-N bond intact.
Caption: Selective P-C bond formation using Grignard reagents.
Pillar 3: Mechanistic Insights and Solvent Effects
The choice of solvent can significantly influence reaction rates and even the mechanism of nucleophilic substitution at phosphorus. Polar aprotic solvents like acetonitrile or dichloromethane are commonly used because they effectively solvate the transition state and are compatible with the anhydrous conditions required.[12][15]
In reactions with anionic nucleophiles, switching from a protic solvent (like methanol) to a dipolar aprotic solvent (like DMSO) can dramatically increase the reaction rate.[16] This is because protic solvents strongly solvate the anion, reducing its nucleophilicity. In contrast, aprotic solvents leave the anion "bare" and more reactive. While DMSO is not typically used with this compound due to potential side reactions, this principle underscores the importance of solvent choice in modulating nucleophilic reactivity.[16]
Table 2: Summary of Reactivity with Nucleophiles
| Nucleophile Class | Reagents | Key Product Type | Required Conditions |
| Alcohols | R-OH | Phosphoramidites | Anhydrous, non-nucleophilic base (e.g., DIPEA) |
| Amines | R₂NH | Phosphorodiamidous chlorides | Anhydrous, 2 eq. of amine or 1 eq. + external base |
| Water | H₂O | Hydrochloric Acid, Phosphorous Acid derivatives | AVOID - Violent reaction |
| Organometallics | R-MgBr, R-Li | Aminophosphines (P-C bonds) | Anhydrous, etheral solvents (e.g., THF, Et₂O) |
| Azide | NaN₃ | Azido-phosphines | Anhydrous, polar aprotic solvent (e.g., DMF)[17] |
Conclusion: A Foundational Reagent for Modern Chemistry
This compound is more than just a chemical intermediate; it is a foundational tool for constructing complex molecules with tailored phosphorus functionalities. Its predictable, yet highly tunable, reactivity with a broad spectrum of nucleophiles makes it indispensable in fields ranging from medicinal chemistry to materials science. A thorough understanding of its reaction mechanisms, careful control of stoichiometry, and strict adherence to anhydrous and inert handling protocols are the keys to successfully harnessing the synthetic power of this versatile reagent. The protocols and principles outlined in this guide provide a robust framework for its effective application in research and development.
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N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem. National Center for Biotechnology Information. [Link]
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A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience. [Link]
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NUCLEOPHILICITY IN DIMETHYLSULFOXIDE. University of Houston. [Link]
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Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry. [Link]
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Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. National Institutes of Health. [Link]
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Dimethylaminophosphorus dichloride - Wikipedia. Wikimedia Foundation. [Link]
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Reactivity of a dichlorophosphido complex. Nucleophilic substitution reactions at metal coordinated phosphorus. United Arab Emirates University. [Link]
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Amines from alcohols?? - Sciencemadness Discussion Board. ScienceMadness. [Link]
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Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. National Institutes of Health. [Link]
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Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus... National Institutes of Health. [Link]
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Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
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Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. GenScript. [Link]
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An In-depth Technical Guide to Dimethylphosphoramidous Dichloride: Synthesis, Applications, and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylphosphoramidous dichloride, a highly reactive organophosphorus compound, serves as a critical building block in modern organic synthesis. Its utility is most pronounced in the formation of phosphoramidate linkages, a key structural motif in a variety of biologically active molecules, including antiviral prodrugs and synthetic oligonucleotides. This guide provides a comprehensive overview of its chemical identity, synthesis, mechanistic role in key reactions, and stringent safety protocols required for its handling. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge and practical insights necessary for the effective and safe utilization of this versatile reagent.
Chemical Identity: IUPAC Name and Common Synonyms
The nomenclature of phosphorus compounds can be nuanced, and it is crucial to distinguish between the trivalent (P(III)) and pentavalent (P(V)) forms. The primary subject of this guide is the trivalent species.
IUPAC Name: N,N-dimethylphosphoramidous dichloride[1]
This name unequivocally identifies the molecule as having a central phosphorus(III) atom bonded to two chlorine atoms and a dimethylamino group.
Common Synonyms: A variety of synonyms are used in literature and commercial listings. Being familiar with these is essential for effective information retrieval.
-
(Dichlorophosphanyl)dimethylamine
-
(Dimethylamino)dichlorophosphine
-
Dichloro(dimethylamido)phosphorus
-
Dichloro(dimethylamino)phosphine
-
Dichloro-N,N-dimethylaminophosphine
-
N,N-Dimethylamidodichlorophosphite[2]
-
Dimethylaminophosphorus dichloride[2]
It is imperative to differentiate this compound from its pentavalent counterpart, N,N-dimethylphosphoramidic dichloride (CAS No. 677-43-0), where the phosphorus atom is in the +5 oxidation state and double-bonded to an oxygen atom. The IUPAC name for this related but distinct compound is N-dichlorophosphoryl-N-methylmethanamine.[3]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of N,N-dimethylphosphoramidous dichloride is provided in the table below. This data is essential for its identification, purification, and use in quantitative experiments.
| Property | Value | Source |
| CAS Number | 683-85-2 | [1] |
| Molecular Formula | C₂H₆Cl₂NP | [2] |
| Molecular Weight | 145.96 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.271 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C | [1] |
| Refractive Index | n20/D 1.505 | [1] |
| Solubility | Reacts with water | [2] |
| Storage Temperature | 2-8°C | [1] |
| ¹H NMR (CDCl₃) | δ ~2.70 (d, J ≈ 10.11 Hz, 6H, (CH₃)₂N) | [4] |
| ³¹P NMR (CDCl₃) | δ +8.23 | [4] |
Synthesis and Mechanistic Considerations
N,N-dimethylphosphoramidous dichloride is typically synthesized via the reaction of phosphorus trichloride (PCl₃) with dimethylamine or its hydrochloride salt.[4] The stoichiometry of the reaction is critical to prevent the formation of bis- and tris-amination products.
Experimental Protocol: Synthesis of N,N-dimethylphosphoramidous dichloride
This protocol is a representative procedure and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Phosphorus trichloride (PCl₃)
-
Dimethylamine hydrochloride ((CH₃)₂NH·HCl)
-
Anhydrous benzene or other inert solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to an inert gas line, suspend dimethylamine hydrochloride in anhydrous benzene.
-
Cool the stirred suspension in an ice bath.
-
Slowly add phosphorus trichloride dropwise to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.
-
Cool the reaction mixture and filter under an inert atmosphere to remove the precipitated ammonium salt.
-
The filtrate, containing the product, is then subjected to fractional distillation under reduced pressure to yield pure N,N-dimethylphosphoramidous dichloride.
Causality of Experimental Choices:
-
Inert Atmosphere: The high reactivity of phosphorus halides with moisture necessitates the use of an inert atmosphere to prevent hydrolysis and ensure a high yield of the desired product.
-
Stoichiometry: Careful control of the molar ratio of reactants is crucial to favor the formation of the dichlorinated product over further substitution.
-
Solvent: An inert solvent like benzene is used to facilitate the reaction and the separation of the solid byproduct.
Applications in Drug Development and Organic Synthesis
The primary utility of N,N-dimethylphosphoramidous dichloride lies in its role as a precursor for the synthesis of phosphoramidates. The phosphorus-nitrogen bond is a key feature in many therapeutic agents, particularly antiviral prodrugs.[5][6][7]
Synthesis of Phosphoramidates: A Mechanistic Perspective
The reaction of N,N-dimethylphosphoramidous dichloride with alcohols or amines proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the oxygen or nitrogen atom of the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This reaction can be carried out in a stepwise manner to introduce different substituents.
The mechanism can be generally described as follows:
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol, ROH) attacks the phosphorus atom of the this compound.
-
Chloride Displacement: A chloride ion is displaced, forming a new P-O bond.
-
Oxidation: The resulting phosphite triester is then oxidized to the more stable phosphate triester (P(V)) using a suitable oxidizing agent (e.g., iodine in the presence of water).
This stepwise approach allows for the controlled synthesis of complex phosphoramidates with diverse functionalities.
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An In-depth Technical Guide to the Stability and Degradation of Dimethylphosphoramidous Dichloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂) is a pivotal intermediate in organophosphorus chemistry, valued for its role in the synthesis of a diverse array of compounds, including phosphoramidites, ligands for catalysis, and precursors for agrochemicals and pharmaceuticals. However, its utility is intrinsically linked to its stability, as its reactive nature makes it susceptible to degradation under various environmental conditions. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the stability of this compound and the landscape of its degradation products. By understanding the mechanisms of its decomposition, appropriate handling, storage, and analytical monitoring strategies can be implemented, ensuring the integrity of starting materials and the success of synthetic endeavors.
Physicochemical Properties and Intrinsic Stability
This compound is a colorless to light yellow liquid with a pungent odor. Its key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂H₆Cl₂NP |
| Molecular Weight | 145.96 g/mol |
| Boiling Point | 150 °C (lit.) |
| Density | 1.271 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.505 (lit.) |
| Flash Point | -23 °C (-9.4 °F) - closed cup |
| Storage Temperature | 2-8°C |
Table 1: Physicochemical Properties of this compound.[1]
The molecule exists as two stable conformational isomers: a gauche-conformer with C₁ symmetry and an anti-conformer with Cₛ symmetry.[2][3] The inherent reactivity of the phosphorus-chlorine bonds is the primary determinant of its stability. These bonds are highly susceptible to nucleophilic attack, making the compound particularly sensitive to moisture.
Degradation Pathways and Mechanisms
The degradation of this compound can be initiated by several factors, with hydrolysis being the most prominent and well-documented pathway. Other potential degradation routes include thermal, photolytic, and oxidative processes.
Hydrolytic Degradation
The most significant factor affecting the stability of this compound is its extreme sensitivity to moisture. It reacts readily with water in a vigorous, exothermic hydrolysis reaction.[4]
Mechanism:
The hydrolysis proceeds via a nucleophilic substitution reaction where water molecules attack the electrophilic phosphorus center. This leads to the sequential displacement of the two chloride ions.
Fig. 1: Hydrolytic degradation of this compound.
The initial product of hydrolysis is the unstable intermediate, dimethylphosphoramidous monochloride, which rapidly hydrolyzes further. The final organic degradation product is dimethylphosphoramidic acid, which can exist in tautomeric forms.[4] The inorganic byproduct is corrosive hydrochloric acid.[4] The overall reaction can be summarized as:
(CH₃)₂NPCl₂ + 2H₂O → (CH₃)₂NP(O)H(OH) + 2HCl
Kinetics:
While specific kinetic studies on the hydrolysis of this compound are not extensively detailed in readily available literature, the hydrolysis of similar organophosphorus halides is known to follow pseudo-first-order kinetics in the presence of excess water.[5] The rate of hydrolysis is significantly influenced by factors such as pH and temperature.[5][6]
Thermal Degradation
Organophosphorus compounds can undergo thermal decomposition, with the specific products depending on the temperature and the presence of other substances.[7] For this compound, heating can lead to the cleavage of the P-N and P-Cl bonds.
Potential Thermal Degradation Products:
-
Phosphorus trichloride (PCl₃) and dimethylamine ((CH₃)₂NH) from P-N bond cleavage.
-
Polymeric phosphorus-containing materials.
-
Rearrangement products.
The thermal decomposition of organophosphorus compounds is a complex process that can involve radical mechanisms, particularly at higher temperatures.[8] The presence of impurities can also significantly lower the decomposition temperature.
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An In-depth Technical Guide to the Core Reaction Mechanisms of Dimethylphosphoramidous Dichloride
Foreword: The Versatile Phosphorus(III) Synthon in Modern Chemistry
Dimethylphosphoramidous dichloride, (CH₃)₂NPCl₂, is a highly reactive and versatile organophosphorus compound that serves as a cornerstone in the synthesis of a diverse array of phosphorus-containing molecules. Its utility stems from the two labile phosphorus-chlorine bonds, which are readily displaced by a wide range of nucleophiles, and the modifying electronic effect of the dimethylamino group. This guide provides an in-depth exploration of the key reaction mechanisms involving this reagent, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind its reactivity, provide field-proven experimental insights, and present detailed protocols and visual aids to illuminate its synthetic applications, from its principal role in oligonucleotide synthesis to its utility in forming complex heterocyclic systems.
Foundational Chemical and Safety Profile
Before engaging with the reactivity of this compound, a thorough understanding of its fundamental properties and handling requirements is paramount. This ensures not only the safety of the practitioner but also the success of the chemical transformation.
Physicochemical Properties
This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 683-85-2 | [2] |
| Molecular Formula | C₂H₆Cl₂NP | [2] |
| Molecular Weight | 145.96 g/mol | [2] |
| Boiling Point | 150 °C | [2] |
| Density | 1.271 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.505 | [2] |
The molecule exists in two stable isomeric forms: a gauche-conformer and an anti-conformer.[3][4]
Safety and Handling: A Self-Validating System
Trustworthiness in Practice: The high reactivity of this compound necessitates stringent handling protocols to ensure experimental reproducibility and, most importantly, personal safety. The compound is corrosive and reacts vigorously with moisture.[1]
-
Inert Atmosphere: All manipulations must be conducted under an inert atmosphere (e.g., argon or dry nitrogen) to prevent hydrolysis. Hydrolysis leads to the formation of dimethylphosphoramidic acid and corrosive hydrochloric acid gas.[1]
-
Anhydrous Solvents: The use of anhydrous solvents is critical. Dichloromethane (DCM) and acetonitrile are common choices.[5][6]
-
Personal Protective Equipment (PPE): A full complement of PPE, including a lab coat, chemical-resistant gloves, and safety goggles, is mandatory. Work should be performed in a well-ventilated fume hood.
-
Storage: The reagent should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2]
The Cornerstone Application: Synthesis of Phosphoramidites for Oligonucleotide Synthesis
The most prominent application of this compound is in the preparation of nucleoside phosphoramidites, the fundamental building blocks for the automated chemical synthesis of DNA and RNA.[7][8] This process is the gold standard in the production of oligonucleotides for research, diagnostics, and therapeutic applications.[7]
The Phosphoramidite Coupling Mechanism
The synthesis of a phosphoramidite from a protected nucleoside and this compound is a nucleophilic substitution reaction. The hydroxyl group of the nucleoside acts as the nucleophile, displacing one of the chloride ions on the phosphorus center. A secondary amine, typically diisopropylamine, is then used to displace the second chloride, yielding the final phosphoramidite product.
From the Scientist's Bench: The choice of diisopropylamine is strategic. The bulky isopropyl groups provide steric hindrance that enhances the stability of the final phosphoramidite, preventing unwanted side reactions, yet it is sufficiently reactive to displace the second chloride efficiently.
Caption: Workflow for Nucleoside Phosphoramidite Synthesis.
Experimental Protocol: On-Demand Phosphoramidite Synthesis
Recent advancements have moved towards on-demand synthesis of phosphoramidites to address their limited bench stability. The following is a conceptual protocol based on flow chemistry principles.
-
Reagent Preparation: Prepare a 0.1 M solution of this compound and a 0.1 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane (CH₂Cl₂).
-
Alcohol Solution: Prepare a 0.104 M solution of the protected nucleoside (the alcohol) in anhydrous CH₂Cl₂.
-
Flow System Setup: Utilize a flow chemistry system with a packed-bed reactor.
-
Loading: Load the this compound/DIPEA solution onto the reactor.
-
Washing: Wash the system with anhydrous CH₂Cl₂.
-
Transfer and Reaction: Introduce the protected nucleoside solution into the flow system to react with the resin-bound phosphorus(III) species.
-
Collection: Collect the eluate containing the phosphoramidite product. The resulting solution can often be used directly in an automated oligonucleotide synthesizer.
Reactions with Nucleophiles: Expanding the Synthetic Toolbox
The two P-Cl bonds in this compound are highly susceptible to nucleophilic attack, making it a versatile reagent for creating a variety of P-N and P-O bonds.
General Mechanism of Nucleophilic Substitution
The reaction proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the nucleophile attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This process can be repeated to replace the second chloride.
Caption: General Nucleophilic Substitution Pathway.
Specific Nucleophilic Reactions
-
With Amines: Reaction with secondary amines can lead to the formation of phosphorodiamidous chlorides or fully substituted phosphoramidites, depending on the stoichiometry. For instance, reacting with additional equivalents of a secondary amine (R₂NH) yields (R₂N)₂PCl.
-
With Grignard Reagents: The P-N bond is stable towards Grignard reagents, allowing for selective alkylation or arylation at the phosphorus center. For example, reaction with two equivalents of methylmagnesium bromide (MeMgBr) yields Me₂NPMe₂.
Role in Named Reactions: A Precursor to Key Reagents
While not a direct participant in the classical mechanisms, this compound is a valuable precursor for creating the phosphine reagents used in important named reactions like the Staudinger and Pudovik reactions.
The Staudinger Reaction
The Staudinger reaction typically involves the reaction of an azide with a phosphine, such as triphenylphosphine, to produce an iminophosphorane, which can then be hydrolyzed to an amine.[7] this compound can be used to synthesize custom phosphines. For example, as shown previously, it can be converted to Me₂NPMe₂ via a Grignard reaction. This aminophosphine can then, in principle, be used in a Staudinger-type reaction.
The general mechanism of the Staudinger reaction is as follows:
-
Nucleophilic attack of the phosphine on the terminal nitrogen of the azide.
-
Formation of a phosphazide intermediate.
-
Loss of dinitrogen (N₂) to form an iminophosphorane.[7]
-
Hydrolysis of the iminophosphorane to yield a primary amine and a phosphine oxide.
The Pudovik Reaction
The Pudovik reaction is the addition of a dialkyl phosphite to an imine to form an α-aminophosphonate. This compound can be a starting material for the synthesis of the required phosphite reagents. Hydrolysis of this compound, followed by reaction with an alcohol, can generate the necessary P-H functionality for the Pudovik reaction.
The core Pudovik reaction involves the base-catalyzed addition of the P-H bond of a dialkyl phosphite across the C=N double bond of an imine.
Other Notable Synthetic Applications
The reactivity of this compound extends to the synthesis of various other organophosphorus compounds and heterocyclic systems.
-
Synthesis of N,N-dimethylamidotetrachlorophosphorane: This can be achieved through the reaction of this compound with a chlorinating agent.[2]
-
Formation of 1,3-bisarylsulphonyl-1,3,2,4-diazadiphosphetidines: This reaction involves the condensation of this compound with sulfonamides, leading to the formation of a four-membered phosphorus-nitrogen heterocyclic ring.[2]
Conclusion and Future Outlook
This compound remains a pivotal reagent in organophosphorus chemistry. Its predictable reactivity, centered on the sequential displacement of its two chloride atoms, provides a robust platform for the synthesis of a vast range of molecules. Its central role in the production of phosphoramidites for oligonucleotide synthesis underscores its importance in the biotechnology and pharmaceutical industries. Future applications will likely leverage its capacity to act as a versatile synthon for the creation of novel phosphorus-containing ligands, catalysts, and therapeutic agents. The continued development of flow chemistry techniques for its application will further enhance its utility by providing safer and more efficient synthetic routes.
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Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
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London Met Repository. (2024). Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN. Retrieved from [Link]
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Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Pudovik reaction. Retrieved from [Link]
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PubMed Central (PMC). (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Aryl Fluorosulfate Trapped Staudinger Reduction. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Staudinger Reaction. Retrieved from [Link]
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Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]
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Methylene Dichloride (MDC) and Its Role in Polymer-Based Pharmaceuticals. (2024). Retrieved from [Link]
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Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Activity of Bisphosphonic Derivatives Obtained by the Michaelis–Arbuzov or the Pudovik Reaction. Retrieved from [Link]
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SLS Ireland. (n.d.). Dimethylphosphoramidous dichlo. Retrieved from [Link]
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Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Dimethylphosphoramidous Dichloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂), a reactive organophosphorus compound. As a key intermediate in synthetic chemistry, understanding its mass spectral behavior is crucial for reaction monitoring, purity assessment, and structural confirmation. This document elucidates the expected molecular ion, the characteristic isotopic patterns arising from the two chlorine atoms, and the primary fragmentation pathways governed by the relative strengths of the P-N and P-Cl bonds. A detailed, step-by-step experimental protocol for acquiring the mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is provided, alongside a visual representation of the fragmentation cascade.
Introduction: The Significance of this compound and its Mass Spectrometric Analysis
This compound (CAS 683-85-2), also known as dimethylaminodichlorophosphine, is a phosphorus(III) compound featuring a central phosphorus atom bonded to a dimethylamino group and two chlorine atoms.[1] Its high reactivity makes it a valuable reagent in the synthesis of a wide array of organophosphorus compounds, including ligands for catalysis, flame retardants, and precursors to more complex molecules.[1]
Given its reactivity and potential toxicity, the ability to accurately and sensitively detect and characterize this compound is paramount. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers an unparalleled tool for this purpose. Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to reproducible and structurally informative fragmentation patterns.[2] This guide will dissect the theoretical fragmentation of this compound under EI-MS conditions, providing a predictive framework for researchers working with this compound.
Theoretical Mass Spectrum and Isotopic Distribution
The molecular formula for this compound is C₂H₆Cl₂NP, with a monoisotopic molecular weight of approximately 145.96 g/mol .[1] A key feature in the mass spectrum of any chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). For a molecule containing two chlorine atoms, the resulting isotopic pattern for the molecular ion (M⁺) and any chlorine-containing fragments will be a characteristic cluster of peaks.
The expected isotopic distribution for the molecular ion of this compound is as follows:
-
M⁺: Composed of two ³⁵Cl atoms.
-
(M+2)⁺: Composed of one ³⁵Cl and one ³⁷Cl atom.
-
(M+4)⁺: Composed of two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1, providing a clear signature for the presence of two chlorine atoms in the ion.
Primary Fragmentation Pathways
Upon electron ionization, a high-energy electron is removed from the this compound molecule, forming a radical cation (M⁺•). The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses. The fragmentation of organophosphorus compounds is influenced by the various bonds present, and for this compound, the P-Cl, P-N, and C-H bonds are the most likely to cleave.
The following are the proposed primary fragmentation pathways:
α-Cleavage: Loss of a Chlorine Radical
One of the most favorable initial fragmentation steps is the homolytic cleavage of a P-Cl bond, leading to the expulsion of a chlorine radical (•Cl). This results in a stable, even-electron cation.
-
[M - Cl]⁺: This fragment arises from the loss of a single chlorine atom. Due to the presence of the remaining chlorine atom, this fragment will exhibit an isotopic peak at [M - Cl + 2]⁺ with a relative intensity of approximately 3:1.
Cleavage of the P-N Bond
The phosphorus-nitrogen bond can also undergo cleavage. This can occur in two principal ways:
-
Loss of the Dimethylamino Radical: Cleavage of the P-N bond can result in the loss of a dimethylamino radical (•N(CH₃)₂), yielding a dichlorophosphinyl cation.
-
Loss of a Methyl Radical: α-cleavage at the nitrogen atom can lead to the loss of a methyl radical (•CH₃), forming a cation with a stabilized iminium-like structure.
Further Fragmentation and Rearrangements
The primary fragment ions can undergo subsequent fragmentation to produce smaller ions observed in the mass spectrum. For instance, the [M - Cl]⁺ fragment can lose the second chlorine atom or undergo rearrangements.
Tabulated Summary of Expected Fragment Ions
| m/z (for ³⁵Cl) | Proposed Structure | Formation Pathway | Notes |
| 145 | [C₂H₆³⁵Cl₂NP]⁺• | Molecular Ion (M⁺•) | Exhibits (M+2)⁺ and (M+4)⁺ isotopic peaks. |
| 110 | [C₂H₆³⁵ClNP]⁺ | Loss of •Cl from M⁺• | Will show an (M+2)⁺ peak at m/z 112. |
| 101 | [P³⁵Cl₂]⁺ | Loss of •N(CH₃)₂ from M⁺• | Will show isotopic peaks at m/z 103 and 105. |
| 75 | [C₂H₆NP]⁺ | Loss of two •Cl from M⁺• | |
| 44 | [C₂H₆N]⁺ | Cleavage of the P-N bond | The dimethylamino cation. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound by GC-MS. Due to its reactivity, especially with moisture, handling under anhydrous conditions is critical.[3]
5.1. Sample Preparation
-
Handle this compound in a fume hood and under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Prepare a stock solution of approximately 1 mg/mL in a dry, aprotic solvent such as anhydrous dichloromethane or hexane.
-
Perform serial dilutions to obtain a working standard solution in the low µg/mL range (e.g., 1-10 µg/mL).
5.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.
-
Injector: Split/splitless inlet.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split injection with a high split ratio (e.g., 50:1 or 100:1) to prevent column overloading and source contamination.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 35-200.
5.3. Data Acquisition and Analysis
-
Acquire data in full scan mode to obtain the complete mass spectrum.
-
Identify the peak corresponding to this compound based on its retention time.
-
Examine the mass spectrum of the peak and compare it to the theoretical fragmentation pattern outlined in this guide.
-
Confirm the presence of characteristic isotopic clusters for chlorine-containing fragments.
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathways of this compound under electron ionization.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. By combining theoretical principles with a practical experimental approach, researchers can confidently identify and characterize this important chemical intermediate. The key identifiers in the mass spectrum are the characteristic isotopic cluster of the molecular ion and the major fragment ions resulting from the cleavage of the P-Cl and P-N bonds. Adherence to proper sample handling techniques is crucial for obtaining high-quality and reproducible mass spectral data.
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A Technical Guide to the Solubility of Dimethylphosphoramidous Dichloride in Common Organic Solvents
Abstract
Dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂) is a highly reactive organophosphorus compound and a critical intermediate in synthetic chemistry, particularly for the formation of phosphoramidites and other P(III) compounds.[1] Its utility in drug development and materials science is contingent on its behavior in solution, making a thorough understanding of its solubility paramount. This technical guide provides a comprehensive analysis of the solubility profile of this compound. In the absence of extensive published quantitative data, this document synthesizes information on the compound's physicochemical properties and reactivity to provide a theoretical framework for solvent selection. Crucially, it offers a detailed, field-proven experimental protocol for researchers to safely determine its solubility in various organic solvents, ensuring both scientific integrity and operational safety.
Introduction: The Synthetic Chemist's Challenge
This compound, also known as (Dimethylamino)dichlorophosphine, is a colorless to light yellow liquid characterized by its high reactivity, stemming from the two labile P-Cl bonds.[2][3] This reactivity is a double-edged sword: it makes the compound a versatile synthetic precursor but also complicates its handling and characterization, including the determination of its solubility.[1] The molecule is moisture-sensitive and reacts violently with water, hydrolyzing to form hydrochloric acid and other degradation products.[3][4][5] This inherent instability necessitates careful selection of anhydrous solvents for any application.
This guide addresses the critical knowledge gap regarding the solubility of this compound. By understanding which solvents can effectively dissolve this reagent without promoting degradation, researchers can optimize reaction conditions, improve yields, and ensure the safe execution of their synthetic protocols.
Physicochemical Properties and Theoretical Solubility Profile
A foundational understanding of the molecule's physical and chemical properties is essential to predict its solubility. The "like dissolves like" principle, while a simplification, provides a useful starting point.
Molecular Structure and Polarity
This compound possesses a trigonal pyramidal geometry around the central phosphorus atom. The presence of the electronegative chlorine atoms and the nitrogen atom creates a polar molecule. This inherent polarity suggests that it will be more soluble in polar solvents than in nonpolar hydrocarbon solvents. However, its reactivity, particularly with protic solvents, is the dominant factor governing solvent choice.
Key Physicochemical Data
The following table summarizes the key physical properties of this compound, which inform its handling and solubility characteristics.
| Property | Value | Source(s) |
| CAS Number | 683-85-2 | [2] |
| Molecular Formula | C₂H₆Cl₂NP | [3] |
| Molecular Weight | 145.96 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Density | 1.271 g/mL at 25 °C | [2][3] |
| Boiling Point | 150 °C (literature) | [2][3] |
| Refractive Index | n20/D 1.505 (literature) | [2][3] |
| Flash Point | -23 °C (-9.4 °F) - closed cup | [2] |
| Water Solubility | Reacts violently | [3][5] |
Solvent Selection Based on Reactivity and Polarity
The selection of an appropriate solvent is a critical decision driven by the need to avoid chemical reaction between the solvent and the solute.
Incompatible Solvents (High Reactivity)
A significant number of common organic solvents are incompatible with this compound due to their functional groups.
-
Protic Solvents: Alcohols (e.g., methanol, ethanol), primary and secondary amines, and carboxylic acids will react readily with the P-Cl bonds, leading to substitution and decomposition of the starting material.[6] These solvents are unsuitable for any application where the integrity of the dichloride is required.
-
Water and Moisture: As previously noted, the compound is extremely sensitive to moisture.[3][7] All solvents must be rigorously dried, and experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactive Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetone should be used with caution, as they can potentially react with highly electrophilic phosphorus halides.[8]
Recommended and Potentially Compatible Solvents
Based on polarity and general inertness, the following solvent classes are recommended for solubility testing and synthetic applications.
-
Polar Aprotic Solvents: These are generally the most suitable choices.[9][10] They possess the polarity to dissolve this compound without the reactive protons that would lead to its decomposition.
-
Acetonitrile (CH₃CN): A common choice for reactions involving polar reagents.
-
Tetrahydrofuran (THF): An ethereal solvent that is often used in organometallic and phosphorylation reactions. Must be anhydrous and free of peroxides.
-
Dichloromethane (DCM, CH₂Cl₂): A common, relatively inert chlorinated solvent.[11]
-
Chloroform (CHCl₃): Similar to DCM, but with slightly higher polarity.
-
N,N-Dimethylformamide (DMF): While polar aprotic, its use should be evaluated carefully due to potential, albeit slow, reactivity under certain conditions.[12]
-
-
Nonpolar Aprotic Solvents: These are less likely to dissolve the compound to a high concentration but can be useful for certain applications or as co-solvents.
-
Toluene: A common aromatic hydrocarbon solvent.
-
Hexanes/Heptane: Aliphatic hydrocarbons, likely poor solvents but useful for precipitations.
-
The logical flow for selecting a suitable solvent is outlined in the diagram below.
Caption: Solvent selection workflow for this compound.
Experimental Protocol for Solubility Determination
Given the absence of published data, this section provides a robust, safety-conscious protocol for determining the solubility of this compound. This protocol is designed to be self-validating and prioritizes the safety of the researcher.
Safety Precautions: A Mandate for Due Diligence
This compound is a hazardous material. It is highly flammable, corrosive, and reacts violently with water.[2][5] All handling must be performed in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including:
-
Flame-retardant lab coat
-
Chemical splash goggles and a full-face shield
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton™)
All glassware must be oven- or flame-dried immediately before use, and all solvents must be anhydrous grade, preferably from a sealed bottle or a solvent purification system. Operations must be conducted under an inert atmosphere.
Materials and Equipment
-
This compound (≥97% purity)
-
Anhydrous organic solvents (e.g., acetonitrile, THF, DCM, toluene)
-
Oven-dried glassware (vials with PTFE-lined caps, graduated cylinders, gas-tight syringes)
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Magnetic stirrer and stir bars
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled bath (optional)
Step-by-Step Methodology (Gravimetric Method)
This protocol determines solubility by preparing a saturated solution and quantifying the dissolved solute.
-
Preparation: Place a magnetic stir bar into a pre-weighed, oven-dried 10 mL vial.
-
Solvent Addition: Under a positive flow of inert gas, add exactly 5.0 mL of the chosen anhydrous solvent to the vial using a syringe.
-
Initial Solute Addition: Weigh the vial with the solvent. Then, carefully add a small, known amount of this compound (e.g., ~100 mg) to the solvent. Record the precise mass added.
-
Equilibration: Seal the vial with a PTFE-lined cap and stir the mixture vigorously at a constant, recorded temperature (e.g., 25 °C) for at least 1 hour to ensure equilibrium is reached.
-
Observation: Visually inspect the solution.
-
If all solid dissolves: The compound is soluble at this concentration. Return to step 3 and add another known aliquot of the solute.
-
If solid remains: The solution is likely saturated. Proceed to step 6.
-
-
Saturation Confirmation: Continue stirring for an additional 2 hours. If solid material persists, the solution is considered saturated.
-
Separation: Stop stirring and allow the undissolved solid to settle completely (centrifugation in a sealed tube may be required).
-
Aliquot Extraction: Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe, ensuring no solid particles are transferred.
-
Quantification:
-
Dispense the extracted aliquot into a pre-weighed, dry vial.
-
Weigh the vial with the aliquot to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas. Caution: Perform this in the back of the fume hood as the solute is volatile.
-
Once the solvent is removed, re-weigh the vial containing the non-volatile solute residue. The mass difference corresponds to the amount of this compound dissolved in the 1.00 mL aliquot.
-
-
Calculation: Calculate the solubility in g/100 mL using the formula:
-
Solubility ( g/100 mL) = (Mass of residue in g / Volume of aliquot in mL) * 100
-
The experimental workflow is visualized in the following diagram.
Caption: Experimental workflow for determining solubility.
Conclusion and Recommendations
For researchers in drug development and synthetic chemistry, the provided experimental protocol offers a reliable and safe method to determine the precise solubility in a solvent of interest. Adherence to the stringent safety precautions outlined is non-negotiable. By systematically applying these principles and methods, scientists can effectively harness the synthetic potential of this valuable reagent while ensuring the integrity of their results and the safety of their laboratory environment.
References
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PubChem. N,N-Dimethylaminophosphoryl dichloride. National Center for Biotechnology Information. [Link]
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Wikipedia. Dimethylamidophosphoric dichloride. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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National Center for Biotechnology Information. Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. [Link]
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National Center for Biotechnology Information. An investigation of the reactions between azido alcohols and phosphoramidites. [Link]
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Grokipedia. Dimethylaminophosphorus dichloride. [Link]
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Taylor & Francis. Polar aprotic solvents – Knowledge and References. [Link]
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PubMed. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]
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Procedure for solubility testing of NM suspension. [Link]
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Wordpress. Specific Solvent Issues with Chlorination. [Link]
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National Toxicology Program. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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SLS Ireland. Dimethylphosphoramidous dichlo | 391638-25ML | SIGMA-ALDRICH. [Link]
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ResearchGate. N-Dichloromethylene-N,N-dimethyliminium Chloride. [Link]
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YouTube. Reaction of alcohols with phosphorus halides & thionyl chloride. [Link]
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ResearchGate. Dipolar Aprotic Solvents | Request PDF. [Link]
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Exp. 7: Testing the Solubility Rules Through Quantitative Analysis. [Link]
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Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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PubChem. Dichloromethane. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to the Thermochemical Data of Dimethylphosphoramidous Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂) is a reactive organophosphorus compound and a versatile precursor in the synthesis of a wide array of organophosphorus molecules, including phosphoramidates and phosphonates, which have applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is paramount for reaction design, process safety, and the prediction of chemical behavior. This technical guide provides a comprehensive overview of the available experimental thermochemical data for this compound, outlines established experimental and computational methodologies for the determination of these properties, and discusses the significance of such data in its synthetic applications.
Introduction: The Significance of Thermochemical Data
In the landscape of chemical synthesis and drug development, a molecule's thermodynamic properties are fundamental to predicting its stability, reactivity, and potential energy release during chemical transformations. For a reactive precursor like this compound, this data is not merely academic; it is a critical component of safe and efficient process development. The standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and heat capacity (Cp) are cornerstones of this understanding. They allow for the calculation of the Gibbs free energy of reaction (ΔG°), which ultimately governs the spontaneity and equilibrium position of a chemical process. In the context of drug development, where synthetic routes can be complex and involve hazardous reagents, accurate thermochemical data is indispensable for risk assessment and the design of inherently safer processes.
This compound serves as a key building block for the introduction of the dimethylaminophosphino moiety. Its high reactivity, stemming from the two labile P-Cl bonds, makes it a valuable reagent for the synthesis of a variety of compounds with potential biological activity.[1]
Physicochemical and Thermochemical Properties
A summary of the known physicochemical and thermochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂H₆Cl₂NP | [1] |
| Molecular Weight | 145.96 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 150 °C (lit.) | [1] |
| Density | 1.271 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.505 (lit.) | [1] |
| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -(286.3 ± 2.4) kJ·mol⁻¹ | [3][4] |
| Standard Molar Enthalpy of Formation (gas, 298.15 K) | -(245.5 ± 2.5) kJ·mol⁻¹ | [4] |
| Standard Molar Entropy (S°) | Data not available | - |
| Heat Capacity (Cp) | Data not available | - |
Table 1: Known Physicochemical and Thermochemical Properties of this compound.
Methodologies for Determining Thermochemical Data
The determination of a complete and accurate set of thermochemical data often requires a combination of experimental and computational approaches.
Experimental Determination: Reaction Calorimetry
Reaction calorimetry is a powerful experimental technique used to measure the heat absorbed or released during a chemical reaction. This data can then be used to calculate the enthalpy of formation of a compound. The experimentally determined enthalpy of formation for this compound was obtained using this method.[3][4]
Principle of Reaction Calorimetry:
The fundamental principle involves carrying out a well-defined reaction in a calorimeter and measuring the temperature change of the system. By knowing the heat capacity of the calorimeter and its contents, the heat of reaction can be calculated. To determine the enthalpy of formation of a target compound, a reaction is chosen where the enthalpies of formation of all other reactants and products are known.
Experimental Protocol: A Generalized Approach for Liquid Organophosphorus Compounds
The following is a generalized protocol for determining the enthalpy of formation of a liquid organophosphorus compound like this compound via reaction calorimetry. The specific reaction chosen would need to be one that goes to completion with well-defined products. For instance, a hydrolysis reaction could be considered, though the reactivity of this compound with water would require careful control of the experimental conditions.[2]
Materials and Equipment:
-
Isoperibol or isothermal reaction calorimeter
-
High-precision temperature probe (e.g., a thermistor)
-
Stirrer
-
Calibration heater
-
Reactant addition system (e.g., a syringe pump or ampoule breaking mechanism)
-
Purified this compound
-
Solvent (e.g., a suitable organic solvent or an aqueous solution)
-
Other reactants with known thermochemical properties
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter is determined by electrical calibration, where a known amount of electrical energy is dissipated through a heater immersed in the calorimeter, and the resulting temperature rise is measured.
-
Sample Preparation: A precise amount of this compound is weighed and sealed in a glass ampoule or loaded into a syringe for injection.
-
Reaction Initiation: The calorimeter is charged with the solvent and other reactants and allowed to reach thermal equilibrium. The reaction is then initiated by breaking the ampoule or injecting the this compound.
-
Temperature Monitoring: The temperature of the calorimeter is monitored continuously throughout the reaction until thermal equilibrium is re-established.
-
Data Analysis: The corrected temperature change is used, along with the heat capacity of the calorimeter, to calculate the heat of reaction.
-
Hess's Law Calculation: The enthalpy of formation of this compound is then calculated using Hess's Law, incorporating the measured heat of reaction and the known standard enthalpies of formation of the other reactants and products.
Logical Workflow for Reaction Calorimetry
Caption: Workflow for determining the enthalpy of formation using reaction calorimetry.
Computational Thermochemistry: Ab Initio Methods
In the absence of experimental data, computational chemistry provides a powerful alternative for predicting thermochemical properties. High-level ab initio methods, such as the Gaussian-n (Gn) theories, are particularly well-suited for this purpose. The G3X method, a refinement of the G3 theory, has been shown to provide accurate enthalpies of formation for organophosphorus(III) compounds.[2]
Principle of G3X Theory:
G3X theory is a composite method that approximates a high-level calculation by a series of lower-level calculations. It combines results from different levels of theory and basis sets to extrapolate to a more accurate energy. This approach allows for the calculation of the total electronic energy of a molecule, from which thermochemical properties can be derived.
Computational Protocol: G3X Calculation of Thermochemical Data
Software:
-
A quantum chemistry software package that implements the G3X method (e.g., Gaussian).
Procedure:
-
Molecular Geometry Optimization: The molecular geometry of this compound is optimized at a lower level of theory, typically B3LYP/6-31G(d).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory with larger basis sets as prescribed by the G3X protocol.
-
Energy Combination: The individual energy components are combined according to the G3X formula to obtain a final, accurate total energy.
-
Thermochemical Property Calculation: The standard enthalpy of formation, entropy, and heat capacity are then calculated from the G3X total energy and the results of the vibrational frequency calculation using standard statistical mechanics relationships.
Logical Flow of G3X Calculation
Caption: The computational workflow for determining thermochemical data using G3X theory.
Estimation Method: Benson Group Additivity
Benson's Group Additivity method is an empirical approach that allows for the estimation of thermochemical properties by summing the contributions of individual molecular groups.[5] This method is particularly useful for larger molecules where high-level computational methods may be too computationally expensive. The accuracy of this method depends on the availability of well-established group values.
Principle of Benson Group Additivity:
The method assumes that the thermochemical properties of a molecule can be represented as the sum of the contributions from its constituent groups. A "group" is defined as a polyvalent atom in a molecule together with all of its ligands.
Procedure for Estimating Thermochemical Properties:
-
Molecular Structure Decomposition: The molecule of interest, this compound, is dissected into its constituent groups. For (CH₃)₂NPCl₂, the groups would be:
-
Two C-(H)₃(N) groups (methyl groups bonded to nitrogen)
-
One N-(C)₂(P) group (a nitrogen atom bonded to two carbons and one phosphorus)
-
One P-(N)(Cl)₂ group (a phosphorus atom bonded to one nitrogen and two chlorines)
-
-
Group Value Summation: The known thermochemical values (ΔHf°, S°, Cp) for each of these groups are summed.
-
Symmetry and Other Corrections: Corrections for molecular symmetry and any gauche interactions or ring strain (not applicable here) are applied to the summed values.
The primary limitation of this method is the availability of accurate group values for all the necessary groups. While group additivity values have been developed for many organophosphorus compounds, specific values for the P-(N)(Cl)₂ group may need to be derived from experimental or computational data on related compounds.[2]
Synthetic Applications and the Role of Thermochemical Data
This compound is a valuable reagent in organic synthesis, primarily for the formation of P-N and P-O bonds.
Synthesis of Phosphoramidates
Phosphoramidates are compounds containing a phosphorus-nitrogen bond and are of interest in medicinal chemistry due to their potential as enzyme inhibitors and prodrugs. This compound can react with amines to form phosphorodiamidous chlorides, which can be further oxidized to phosphoramidates.[6]
Reaction Scheme: (CH₃)₂NPCl₂ + 2 R₂'NH → (CH₃)₂NP(NR₂')Cl + R₂'NH₂Cl
Thermochemical data for this compound is crucial for understanding the thermodynamics of this reaction, including the heat of reaction, which is important for maintaining temperature control in a laboratory or industrial setting.
Synthesis of Phosphonates
Phosphonates, containing a phosphorus-carbon bond, are another important class of organophosphorus compounds with diverse applications. While not a direct precursor for phosphonate synthesis, this compound can be used to synthesize intermediates that are subsequently converted to phosphonates. For example, it can be used in the synthesis of phosphoramidite synthons for oligonucleotide synthesis.
The thermochemical properties of this compound are essential for the safe handling and scaling up of these synthetic procedures. The high reactivity of the P-Cl bonds means that reactions can be highly exothermic, and a quantitative understanding of the reaction enthalpy is necessary to prevent runaway reactions.
Conclusion
While the standard enthalpy of formation of this compound has been experimentally determined, a complete set of its thermochemical data, including standard molar entropy and heat capacity, remains to be fully characterized. This guide has outlined the established experimental and computational methodologies that can be employed to obtain this vital information. Reaction calorimetry provides a direct experimental route, while high-level ab initio calculations, such as G3X theory, offer a reliable computational alternative. For rapid estimation, the Benson Group Additivity method can be utilized, provided that accurate group values are available. A comprehensive understanding of the thermochemical properties of this compound is not only of fundamental scientific interest but is also a practical necessity for its safe and efficient use as a versatile reagent in the synthesis of valuable organophosphorus compounds for the pharmaceutical and chemical industries.
References
- Al-Maydama, H. M. A., Finch, A., Gardner, P. J., & Head, A. J. (1995). The enthalpies of formation of (dimethylamino)dichlorophosphine, bis(dimethylamino)chlorophosphine, and tris(dimethylamino)phosphine. The Journal of Chemical Thermodynamics, 27(3), 273–279.
-
Dorofeeva, O. V., & Ryzhova, O. N. (2006). Computational study of the thermochemistry of organophosphorus(III) compounds. The Journal of Physical Chemistry A, 110(38), 11269–11282. [Link]
- Tebby, J. C. (Ed.). (1990).
- Benson, S. W. (1976). Thermochemical kinetics. John Wiley & Sons.
-
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108. [Link]
- Mortimer, C. T. (1962).
-
NIST. NIST Chemistry WebBook. [Link]
- Pudovik, A. N., & Konovalova, I. V. (1979). Addition reactions of esters of phosphorus (III)
- Engel, R. (1977).
-
ResearchGate. Hussein AL-MAYDAMA's research while affiliated with Sana'a University and other places. [Link]
Sources
- 1. This compound 97 683-85-2 [sigmaaldrich.com]
- 2. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Dimethylphosphoramidous Dichloride as a Versatile Phosphitylating Agent in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Role of Phosphitylation in Modern Synthesis
In the landscape of modern organic synthesis, particularly in the fields of drug discovery and nucleic acid chemistry, the precise introduction of phosphorus-containing moieties is of paramount importance. Phosphitylation, the process of introducing a trivalent phosphorus group, serves as a cornerstone for the construction of critical linkages in bioactive molecules. Among the arsenal of reagents available for this purpose, Dimethylphosphoramidous Dichloride, (CH₃)₂NPCl₂, emerges as a potent and versatile phosphitylating agent. Its high reactivity, stemming from the two labile chlorine atoms, allows for the sequential and controlled formation of phosphoramidite intermediates, which are central to numerous synthetic strategies.
This comprehensive guide provides an in-depth exploration of this compound as a phosphitylating agent. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offers detailed, field-tested protocols, and provides the necessary context for researchers to confidently and effectively employ this reagent in their synthetic endeavors.
I. Core Principles and Mechanistic Insights
This compound, also known as N,N-dimethylaminophosphorous dichloride, is a colorless to pale yellow liquid characterized by its pungent odor and high reactivity, particularly towards nucleophiles such as alcohols and amines.[1] This reactivity is the basis of its utility as a phosphitylating agent.
Mechanism of Phosphitylation:
The phosphitylation reaction with this compound proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the hydroxyl group of the substrate (e.g., an alcohol or a protected nucleoside) attacks the electrophilic phosphorus atom. This is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, which serves to scavenge the HCl byproduct generated during the reaction.[2][] The reaction proceeds in a stepwise manner, allowing for the sequential displacement of the two chloride atoms. This enables the synthesis of unsymmetrical phosphite triesters, which are key intermediates in many synthetic pathways.
Caption: General mechanism of phosphitylation using this compound.
Advantages of this compound:
-
High Reactivity: The P-Cl bonds are highly susceptible to nucleophilic attack, leading to rapid reaction times, often on the order of minutes.[4]
-
Stepwise Reactivity: The differential reactivity of the two chlorine atoms can be exploited for the sequential introduction of different nucleophiles, allowing for the synthesis of complex, unsymmetrical phosphorus compounds.
-
Versatility: It reacts with a broad range of nucleophiles, including alcohols, amines, and thiols, making it a versatile tool in the synthetic chemist's toolbox.
Limitations and Considerations:
-
Moisture Sensitivity: this compound is highly sensitive to moisture and will readily hydrolyze.[1] All reactions must be carried out under strictly anhydrous conditions using dried solvents and an inert atmosphere (e.g., argon or nitrogen).
-
Corrosivity and Toxicity: The reagent and its byproducts (HCl) are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and all manipulations should be performed in a well-ventilated fume hood.[5]
-
Side Reactions: In the context of nucleoside chemistry, side reactions at the nucleobase can occur if not properly protected. Careful selection of protecting groups is crucial for achieving high yields and purity.
II. Applications in Synthesis
The primary application of this compound is in the synthesis of phosphoramidites, which are the cornerstone of modern solid-phase oligonucleotide synthesis.[5] It is also employed in the synthesis of other valuable organophosphorus compounds.
A. Synthesis of Nucleoside Phosphoramidites
Nucleoside phosphoramidites are the building blocks for the automated chemical synthesis of DNA and RNA.[] While 2-cyanoethyl N,N-diisopropylphosphoramidous dichloride is a more commonly cited reagent for this purpose, the underlying principles and a generalized protocol can be adapted for this compound.
Sources
Application Notes: A Step-by-Step Protocol for Oligonucleotide Synthesis Utilizing Dimethylphosphoramidous Dichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed protocol for the chemical synthesis of oligonucleotides, with a specific focus on the phosphoramidite method. A key aspect of this process is the preparation of nucleoside phosphoramidite monomers, the fundamental building blocks for chain elongation. This document outlines a representative protocol for the synthesis of these monomers using a phosphitylating agent, with specific reference to the reactivity of dichlorophosphoramidites like dimethylphosphoramidous dichloride. Following monomer synthesis, the guide details the well-established, automated solid-phase synthesis cycle, including detritylation, coupling, capping, and oxidation. The causality behind experimental choices, safety precautions, and troubleshooting are also discussed to ensure scientific integrity and successful implementation.
Introduction: The Bedrock of Synthetic Biology
The ability to synthesize custom sequences of DNA and RNA oligonucleotides is a cornerstone of modern molecular biology, enabling a vast array of applications from PCR primers and gene sequencing to the development of therapeutic agents like antisense oligonucleotides and siRNA.[1] The phosphoramidite method, first introduced in the early 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation.[2][3] This method involves the sequential addition of protected nucleoside phosphoramidite monomers to a growing oligonucleotide chain that is covalently attached to a solid support.[][]
The synthesis proceeds in the 3' to 5' direction, which is the opposite of enzymatic synthesis in biological systems.[6] The overall process can be logically divided into two major stages: the initial synthesis of the phosphoramidite monomers from protected nucleosides, and the subsequent automated, cyclic solid-phase synthesis of the desired oligonucleotide sequence.
The Chemistry of Phosphitylation: Crafting the Monomers
The heart of monomer synthesis is the phosphitylation reaction, which converts the 3'-hydroxyl group of a protected nucleoside into a reactive phosphoramidite moiety.[] This trivalent phosphorus(III) compound is stable enough for storage but can be readily activated to couple with the 5'-hydroxyl group of the growing oligonucleotide chain.[]
While various phosphitylating agents exist, dichlorophosphoramidites such as this compound are highly reactive precursors. The general principle involves the sequential displacement of the two chloride atoms. First, with an alcohol (like 2-cyanoethanol, which serves as a protecting group for the eventual phosphate backbone), and second, with the 3'-hydroxyl of the protected nucleoside. A tertiary amine base is used to scavenge the HCl byproduct.
Safety Precautions for this compound:
This compound is a corrosive, moisture-sensitive, and toxic compound.[7][8] It should be handled with extreme caution in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7] All glassware must be rigorously dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the reagent.[9]
PART A: Synthesis of a Nucleoside Phosphoramidite Monomer (Representative Protocol)
The following is a representative, step-by-step protocol for the phosphitylation of a 5'-O-DMT-protected nucleoside. This protocol is adapted from established methods using related chlorophosphoramidite reagents, as specific detailed procedures for this compound in this direct application are not widely published.
Reagents and Materials
| Reagent/Material | Purpose | Supplier Example |
| 5'-O-DMT-N-acyl-protected Deoxynucleoside | Starting material (e.g., 5'-DMT-N⁶-benzoyl-2'-deoxyadenosine) | Sigma-Aldrich |
| This compound | Phosphitylating agent | Sigma-Aldrich |
| 2-Cyanoethanol | Phosphate protecting group precursor | Acros Organics |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic base | Thermo Fisher Scientific |
| Anhydrous Dichloromethane (DCM) | Reaction solvent | EMD Millipore |
| Anhydrous Acetonitrile (MeCN) | Solvent | EMD Millipore |
| Saturated Sodium Bicarbonate Solution | Aqueous wash | LabChem |
| Brine (Saturated NaCl solution) | Aqueous wash | LabChem |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent | VWR |
| Silica Gel | Chromatographic stationary phase | Sorbent Technologies |
| Hexane, Ethyl Acetate, Triethylamine | Chromatography mobile phase | Various |
Step-by-Step Phosphitylation Protocol
Step 1: Preparation of the Phosphitylating Reagent
Note: This step prepares an intermediate monochlorophosphoramidite which is then reacted with the nucleoside. This two-step approach is generally higher yielding and produces a purer product than a one-pot reaction with the dichloride.
-
Under an inert atmosphere (Argon), dissolve 2-cyanoethanol (1.1 equivalents) and N,N-diisopropylethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) dropwise from the addition funnel to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress can be monitored by ³¹P NMR spectroscopy.
Step 2: Reaction with the Protected Nucleoside
-
In a separate flame-dried flask under an inert atmosphere, dissolve the 5'-O-DMT-N-acyl-protected deoxynucleoside (1.0 equivalent) in anhydrous DCM.
-
Add N,N-diisopropylethylamine (2.0 equivalents) to the nucleoside solution.
-
Cool the nucleoside solution to 0 °C.
-
Transfer the freshly prepared phosphitylating reagent solution from Step 1 to the nucleoside solution via a cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction to completion by thin-layer chromatography (TLC) or HPLC.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude phosphoramidite by silica gel column chromatography using a mixture of hexane and ethyl acetate containing a small amount of triethylamine (e.g., 1%) as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield the final nucleoside phosphoramidite as a white foam. Confirm the product identity and purity using ¹H, ³¹P NMR, and mass spectrometry.
PART B: The Solid-Phase Oligonucleotide Synthesis Cycle
Once the required nucleoside phosphoramidite monomers are synthesized and purified, the automated solid-phase synthesis can commence. This process is a cycle of four chemical reactions that are repeated to add one nucleotide at a time to the growing chain.[2][]
The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG), via its 3'-hydroxyl group.[10]
The Four Steps of the Synthesis Cycle
Step 1: Detritylation (Deblocking)
-
Purpose: To remove the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[11]
-
Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane.[11]
-
Causality: The DMT group is used because it is stable to the basic and neutral conditions of the other steps but is easily removed by acid.[10] Prolonged exposure to strong acid can lead to depurination, especially of adenine and guanine bases, which is a key consideration in optimizing this step.[11]
Step 2: Coupling
-
Purpose: To form a phosphite triester linkage between the free 5'-hydroxyl group of the support-bound nucleoside and the incoming nucleoside phosphoramidite monomer.[2]
-
Reagents: The synthesized nucleoside phosphoramidite and an activator, such as 1H-tetrazole or a less acidic alternative like 5-(ethylthio)-1H-tetrazole (ETT).[2]
-
Causality: The activator protonates the nitrogen of the phosphoramidite, making it a highly reactive intermediate that is susceptible to nucleophilic attack by the 5'-hydroxyl group.[] The reaction is carried out in an anhydrous solvent like acetonitrile to prevent the phosphoramidite from reacting with water.
Step 3: Capping
-
Purpose: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step.[7][12]
-
Reagents: A mixture of acetic anhydride and N-methylimidazole.
-
Causality: This step is crucial for preventing the formation of deletion mutations (n-1 sequences) in the final product.[12] Unreacted chains are acetylated, rendering them inert in subsequent coupling cycles.[7] Without capping, the accumulation of deletion sequences would make purification of the full-length oligonucleotide extremely difficult.[2]
Step 4: Oxidation
-
Purpose: To convert the unstable phosphite triester linkage into a more stable pentavalent phosphate triester, which resembles the natural DNA backbone.[11]
-
Reagents: A solution of iodine in a mixture of tetrahydrofuran, water, and a weak base like pyridine or lutidine.[2][11]
-
Causality: The P(III) phosphite is susceptible to cleavage under the acidic conditions of the subsequent detritylation step. Oxidation to the P(V) phosphate ensures the stability of the internucleotide bond throughout the remainder of the synthesis.[11]
This four-step cycle is repeated for each nucleotide to be added to the sequence.
Caption: The automated solid-phase oligonucleotide synthesis cycle.
Post-Synthesis: Cleavage and Deprotection
After the final cycle, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups (on the phosphate backbone and the nucleobases) are removed, typically by treatment with concentrated ammonium hydroxide. The resulting crude oligonucleotide is then purified, commonly by HPLC or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | - Moisture in reagents/solvents- Degraded phosphoramidite or activator- Incomplete detritylation | - Use fresh, anhydrous solvents and reagents- Store phosphoramidites and activator under inert gas at low temperature- Increase detritylation time or use a fresh deblocking solution |
| High Levels of n-1 Sequences | - Inefficient capping- Very low coupling efficiency | - Use fresh capping reagents- Optimize coupling conditions (time, concentration) |
| Depurination | - Prolonged exposure to acid during detritylation | - Reduce detritylation time- Use a weaker acid (e.g., DCA instead of TCA) |
| No Product Synthesized | - Clogged fluid lines- Incorrect reagent bottle placement- Failure of the synthesizer | - Perform instrument maintenance and cleaning- Verify reagent setup- Consult instrument manual for diagnostics |
References
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Sandahl, A. F., et al. (2021). On-demand synthesis of phosphoramidites. Nature Communications, 12(1), 2889. Retrieved from [Link]
- Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry, 13(2), 1-7.
-
Wikipedia. (n.d.). Nucleoside phosphoramidite. Retrieved from [Link]
- Beaucage, S. L., & Caruthers, M. H. (1981). Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862.
- Hayakawa, Y., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(12), 9235-9252.
- Nielsen, J., et al. (1986). Application of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite for in situ preparation of deoxyribonucleoside phosphoramidites and their use in polymer-supported synthesis of oligodeoxyribonucleotides. Nucleic Acids Research, 14(18), 7391–7403.
-
YouTube. (2023, June 17). Solid state oligonucleotide synthesis (phosphoramidite method). Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylamidophosphoric dichloride. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. journalirjpac.com [journalirjpac.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Phosphoramidates with Dimethylphosphoramidous Dichloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Phosphoramidate Bond
The phosphoramidate linkage, a covalent bond between a phosphorus and a nitrogen atom, is a cornerstone of modern medicinal chemistry and drug development.[1] These moieties are integral to a wide array of biologically active molecules, including antiviral and anticancer agents.[2] The "ProTide" (prodrug nucleotide) approach, for instance, masterfully employs the phosphoramidate scaffold to facilitate the intracellular delivery of nucleoside monophosphates, bypassing the often inefficient initial phosphorylation step that is crucial for the activation of many nucleoside-based drugs.[2]
Dimethylphosphoramidous dichloride, (CH₃)₂NPCl₂, is a highly reactive and versatile reagent for the construction of these critical P-N bonds. Its bifunctional nature, possessing two labile chlorine atoms on a phosphorus(III) center, allows for the sequential and controlled introduction of nucleophiles, typically an alcohol and an amine. This guide provides a comprehensive overview of the underlying chemistry and a detailed protocol for the synthesis of phosphoramidates using this powerful reagent.
The Reaction Mechanism: A Stepwise Nucleophilic Substitution
The synthesis of a phosphoramidate from this compound, an alcohol (R¹OH), and an amine (R²R³NH) proceeds through a sequential nucleophilic substitution at the phosphorus(III) center. The entire process is typically followed by an in-situ oxidation to the more stable phosphate(V) state.
The reaction is initiated by the nucleophilic attack of the alcohol on the electrophilic phosphorus atom of the this compound. This first substitution is generally faster than the reaction with the amine and results in the displacement of one chloride ion to form a phosphoramidochloridite intermediate. This step is typically carried out at low temperatures to control the high reactivity of the starting material. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing unwanted side reactions.[3]
The subsequent addition of an amine to the phosphoramidochloridite intermediate triggers the second nucleophilic substitution, displacing the remaining chloride ion to form the desired phosphoramidite. The final step is the oxidation of the P(III) center to the more stable P(V) state, which can be achieved using a variety of mild oxidizing agents.
Caption: A simplified workflow for the synthesis of phosphoramidates.
Experimental Protocol: A Self-Validating System
This protocol provides a general framework for the synthesis of phosphoramidates. Optimization of reaction times, temperatures, and purification methods may be necessary for specific substrates.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Schlenk line or glove box |
| Anhydrous Dichloromethane (DCM) | Syringes and needles |
| Anhydrous Triethylamine (TEA) | Magnetic stirrer with hotplate |
| Alcohol (R¹OH) | Low-temperature bath (e.g., dry ice/acetone) |
| Amine (R²R³NH) | Rotary evaporator |
| Oxidizing agent (e.g., m-CPBA) | Thin Layer Chromatography (TLC) plates |
| Saturated aq. NaHCO₃ | Column chromatography setup |
| Brine | NMR spectrometer, Mass spectrometer |
| Anhydrous MgSO₄ or Na₂SO₄ |
Safety Precautions: A Critical Overview
This compound is a corrosive, flammable, and moisture-sensitive liquid that reacts violently with water.[4] It should be handled under an inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves, is mandatory.[6] All glassware must be thoroughly dried before use.
Step-by-Step Synthesis
Step 1: Formation of the Phosphoramidochloridite Intermediate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add triethylamine (1.1 eq.) to the solution.
-
In a separate, dry syringe, take up this compound (1.0 eq.) and add it dropwise to the cooled alcohol solution over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. Progress can be monitored by ³¹P NMR if desired.
Step 2: Formation of the Phosphoramidite
-
In a separate flask, dissolve the amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Slowly add the amine solution to the reaction mixture from Step 1 at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
Step 3: Oxidation to the Phosphoramidate
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA, 1.1 eq.) portion-wise, monitoring the reaction by TLC.
-
Stir at 0 °C for 30 minutes after the addition is complete.
Step 4: Workup and Purification
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the pure phosphoramidate.
Critical Parameters and Data Presentation
The success of this synthesis is highly dependent on several critical parameters, which are summarized in the table below.
| Parameter | Recommended Range/Value | Rationale |
| Stoichiometry (Reagent:Alcohol:Amine:Base) | 1.0 : 1.0 : 1.0 : 2.2 | Ensures complete reaction and neutralization of HCl. |
| Temperature (Step 1) | -78 °C | Controls the high reactivity of the dichloride. |
| Temperature (Step 2) | -78 °C to Room Temp. | Gradual warming allows for controlled substitution. |
| Temperature (Step 3) | 0 °C | Prevents over-oxidation or degradation. |
| Solvent | Anhydrous Dichloromethane | Aprotic and dissolves most reactants. |
| Base | Triethylamine, Pyridine | Non-nucleophilic and effectively scavenges HCl. |
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature slightly. |
| Moisture contamination | Ensure all glassware is dry and reagents are anhydrous. | |
| Multiple Products | Over-reaction | Maintain low temperatures during additions. |
| Side reactions with HCl | Ensure sufficient base is present. | |
| Difficult Purification | Close-running impurities | Optimize the solvent system for column chromatography. |
Visualization of the Experimental Workflow
Caption: A flowchart of the phosphoramidate synthesis protocol.
References
- Alanazi, A. S.; James, E.; Mehellou, Y. The ProTide Prodrug Technology: Where Next? ACS. Med. Chem. Lett. 2019, 10 (1), 2–5.
- Bouchareb, F.; Berredjem, M. Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review.
- Fisher Scientific. Safety Data Sheet: this compound. (2025).
- ECHEMI.
- Thermo Fisher Scientific.
- Jang, Y. H.; et al. Phosphoramidate synthesis via oxidative cross-coupling route using different chlorinating agents. Molecules. 2020, 25(16), 3733.
- McGuigan, C.; et al.
- Ross, B. S.; et al. Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates. J. Org. Chem. 2011, 76 (20), 8311–8319.
- Kaboudin, B.; et al. A similar method, under base-free reaction conditions, was achieved by Kaboudin et al. Molecules. 2020, 25(16), 3733.
- Serra, I.; et al. Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry. 2017, 68, 14.8.1-14.8.25.
Sources
- 1. Protocol for producing phosphoramidate using phosphorus fluoride exchange click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Sequential Nucleophilic Substitution of Phosphorus Trichloride with Alcohols in a Continuous-Flow Reactor and Consideration of a Mechanism for Reduced Over-reaction through the Addition of Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 683-85-2 [chemicalbook.com]
Application Notes and Protocols: Dimethylphosphoramidous Dichloride for the Activation of Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The activation of carboxylic acids is a cornerstone of organic synthesis, pivotal for the formation of esters and amides. This guide provides a comprehensive overview of the application of dimethylphosphoramidous dichloride as a potent activating agent. We will delve into the mechanistic underpinnings of this reagent, furnish detailed protocols for its use in the synthesis of amides and esters, and provide critical insights into reaction optimization and safety considerations.
Introduction: The Challenge of Carboxylic Acid Activation
Carboxylic acids, while abundant and versatile, are generally poor electrophiles. Direct reaction with nucleophiles like amines or alcohols is often sluggish and requires harsh conditions due to the acidic proton of the carboxyl group, which can lead to non-productive acid-base chemistry. To facilitate these crucial transformations, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is where activating agents like this compound come into play, offering a pathway to efficient amide and ester bond formation under milder conditions.
This compound: A Profile
This compound, with the chemical formula (CH₃)₂NPCl₂, is a reactive phosphorus(III) compound. Its utility as a carboxylic acid activating agent stems from the electrophilic nature of the phosphorus atom and the presence of two labile chloride leaving groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₆Cl₂NP |
| Molecular Weight | 145.96 g/mol |
| Appearance | Liquid |
| Boiling Point | 150 °C |
| Density | 1.271 g/mL at 25 °C |
The Activation Mechanism: A Step-by-Step Look
The activation of a carboxylic acid with this compound is proposed to proceed through the formation of a highly reactive phosphorodiamidite intermediate. This process is analogous to the activation observed with other phosphorus halides.
Step 1: Nucleophilic Attack by the Carboxylate
The reaction is typically initiated in the presence of a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) which deprotonates the carboxylic acid to form a carboxylate. This carboxylate then acts as a nucleophile, attacking the electrophilic phosphorus center of this compound and displacing one of the chloride ions.
Step 2: Formation of the Activated Intermediate
This initial reaction forms a mixed anhydride-like intermediate. This species is highly activated towards nucleophilic attack due to the excellent leaving group ability of the phosphorodiamidite moiety.
Step 3: Nucleophilic Acyl Substitution
A nucleophile, such as an amine or an alcohol, can then readily attack the carbonyl carbon of the activated carboxylic acid. This leads to the formation of a tetrahedral intermediate which subsequently collapses, eliminating the phosphorus-containing byproduct and yielding the desired amide or ester.
Caption: Proposed mechanism for carboxylic acid activation.
Experimental Protocols
4.1. General Considerations and Safety
This compound is a moisture-sensitive and corrosive compound.[1][2] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with water, it can release hydrogen chloride gas.[1]
4.2. Protocol for Amide Synthesis
This protocol provides a general procedure for the coupling of a carboxylic acid with a primary or secondary amine.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DCM (or THF) to a concentration of approximately 0.1-0.5 M.
-
Add the amine (1.0-1.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylamine or DIPEA (2.2 eq.) to the stirred solution.
-
Slowly add this compound (1.1 eq.) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 2: Exemplary Substrates and Expected Yields for Amidation
| Carboxylic Acid | Amine | Expected Yield (%) |
| Benzoic Acid | Benzylamine | >90 |
| Phenylacetic Acid | Morpholine | >85 |
| Boc-Alanine | Glycine methyl ester | >80 |
| 4-Nitrobenzoic Acid | Aniline | >90 |
Note: Yields are estimates based on similar phosphorus-based coupling reagents and may require optimization.
Caption: Workflow for amide synthesis.
4.3. Protocol for Ester Synthesis
This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the carboxylic acid (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DCM (or MeCN) to a concentration of approximately 0.1-0.5 M.
-
Add the alcohol (1.0-1.5 eq.) and pyridine (2.5 eq.) or DMAP (0.1-0.2 eq. in addition to 2.2 eq. of a non-nucleophilic base like Et₃N).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.2 eq.) to the reaction mixture via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with a 1 M aqueous solution of HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Yields: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the activating agent and the activated intermediate. Consider increasing the amount of the coupling reagent or the reaction time.
-
Side Reactions: In the case of sensitive substrates, running the reaction at a lower temperature for a longer duration may minimize side product formation. The choice of base is also critical; for sterically hindered substrates, a stronger, non-nucleophilic base may be required.
-
Purification Challenges: The phosphorus byproducts can sometimes complicate purification. A mild acidic wash during the workup can help in removing some of these impurities.
Conclusion
This compound is a potent and versatile reagent for the activation of carboxylic acids, enabling the efficient synthesis of amides and esters. By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can leverage this reagent to construct essential chemical bonds in a variety of molecular contexts. The protocols provided herein serve as a robust starting point for the application of this valuable synthetic tool.
References
-
Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. [Link]
-
PubChem. N,N-Dimethylaminophosphoryl dichloride. [Link]
-
Khan Academy. Preparation of amides using DCC. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Wikipedia. Dimethylamidophosphoric dichloride. [Link]
-
YouTube. synthesis of amides from acid chlorides. [Link]
Sources
Anhydrous Reaction Techniques for Dimethylphosphoramidous Dichloride: A Detailed Guide for Researchers
Introduction: Dimethylphosphoramidous dichloride, (CH₃)₂NPCl₂, is a highly reactive organophosphorus compound and a versatile reagent in synthetic chemistry, particularly in the formation of phosphoramidites and other P(III) compounds.[1][2] Its utility is underscored by the presence of two labile chlorine atoms and a dimethylamino group, which allow for a range of selective chemical transformations.[1][2] However, the high reactivity of the P-Cl bonds also makes the compound extremely sensitive to moisture, necessitating the use of stringent anhydrous and anaerobic reaction techniques.[3][4] This guide provides in-depth, field-proven protocols and insights for researchers, scientists, and drug development professionals to safely and effectively work with this challenging but valuable reagent.
The core principle behind the successful use of this compound is the rigorous exclusion of water and atmospheric oxygen. Hydrolysis of the P-Cl bonds leads to the formation of dimethylphosphoramidic acid and hydrochloric acid, which can consume the reagent, generate unwanted byproducts, and interfere with the desired reaction pathway.[4] Therefore, all glassware, solvents, and reagents must be scrupulously dried, and reactions must be conducted under an inert atmosphere, such as dry nitrogen or argon.
Essential Preparations: Laying the Foundation for Success
Prior to handling this compound, a series of preparatory steps are crucial to establish a robustly anhydrous and inert environment.
Glassware: The First Line of Defense Against Moisture
Standard laboratory glassware, even when appearing dry, is coated with a microscopic film of adsorbed water. For reactions involving this compound, this moisture must be completely removed.
-
Oven Drying: The most common and effective method is to dry all glassware (including stir bars) in a laboratory oven at a temperature of at least 125°C for a minimum of 12 hours, and ideally overnight.
-
Flame Drying: For more immediate needs, glassware can be flame-dried under a stream of inert gas. This technique should be performed with caution by experienced personnel. The glassware is heated with a high-temperature heat gun or a Bunsen burner until all visible moisture has evaporated, and then allowed to cool to room temperature under a positive pressure of inert gas.
Assembled reaction apparatus should be cooled under a stream of dry nitrogen or argon to prevent atmospheric moisture from re-adsorbing onto the cooled surfaces.
Solvent Selection and Anhydrous Preparation: The Reaction Medium
The choice of solvent is critical and must be both aprotic and rigorously dried. Protic solvents, such as alcohols and water, will react violently with this compound. Suitable aprotic solvents include hydrocarbons (e.g., hexane, toluene), ethers (e.g., diethyl ether, tetrahydrofuran [THF]), and chlorinated solvents (e.g., dichloromethane).
Table 1: Recommended Anhydrous Solvents and Drying Agents
| Solvent | Drying Agent | Procedure |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Reflux under nitrogen until a persistent deep blue or purple color of the ketyl radical is observed, then distill directly into the reaction flask. |
| Toluene | Sodium | Reflux under nitrogen over sodium wire or chunks, then distill. |
| Dichloromethane | Calcium hydride (CaH₂) | Stir over calcium hydride for at least 24 hours, then distill. |
| Diethyl Ether | Sodium/benzophenone | Similar to THF, but exercise extreme caution due to the high volatility and flammability of ether. |
| Hexane | Calcium hydride (CaH₂) | Stir over calcium hydride for at least 24 hours, then distill. |
Protocol for Solvent Drying with Molecular Sieves:
For a less hazardous, albeit potentially less rigorous, drying method, activated molecular sieves (3Å or 4Å) can be used.
-
Activate the molecular sieves by heating them in a flask under vacuum with a heat gun for several hours, or in an oven at >200°C overnight.
-
Allow the sieves to cool under an inert atmosphere.
-
Add the activated sieves to the solvent (approximately 5-10% w/v) in a sealed container and allow it to stand for at least 24 hours before use.
The Inert Atmosphere Workstation: The Schlenk Line
A Schlenk line is an indispensable tool for handling air- and moisture-sensitive reagents like this compound. It consists of a dual manifold that provides a vacuum source and a supply of purified, dry inert gas.
Caption: A simplified diagram of a Schlenk line setup for anhydrous reactions.
General Protocol for a Reaction with this compound
This protocol provides a generalized procedure for the reaction of this compound with a nucleophile (e.g., an alcohol or a secondary amine). Note: This is a template and may require optimization for specific substrates and desired products.
Reagents and Materials
-
This compound (stored under inert gas in a refrigerator)
-
Nucleophile (e.g., alcohol, amine), dried and degassed
-
Anhydrous aprotic solvent (e.g., THF, toluene, dichloromethane)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine), freshly distilled from a suitable drying agent (e.g., CaH₂)
-
Schlenk flasks and other necessary oven-dried glassware
-
Magnetic stirrer and stir bars
-
Syringes and needles (oven-dried)
-
Inert gas supply (dry nitrogen or argon)
-
Schlenk line
Reaction Setup and Execution
Caption: General workflow for reactions involving this compound.
Step-by-Step Procedure:
-
Apparatus Assembly: Assemble the oven-dried reaction flask, equipped with a magnetic stir bar, condenser (if refluxing), and a rubber septum on one neck. Connect the flask to the Schlenk line.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this "pump-purge" cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the nucleophile (1 equivalent) and the tertiary amine base (2.2 equivalents) in the chosen anhydrous solvent under a positive pressure of inert gas. The excess base is to scavenge the two equivalents of HCl that will be generated.
-
Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C or -78 °C) using an ice-water or dry ice/acetone bath, respectively. This is crucial to control the exothermic reaction and minimize side-product formation.
-
Addition of Dichloride: Using a dry, gas-tight syringe, slowly add the this compound (1 equivalent) dropwise to the stirred solution of the nucleophile and base. A slow addition rate is critical to maintain temperature control.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (this can range from a few hours to overnight, depending on the nucleophile's reactivity). Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis (quench the aliquot with a small amount of a suitable protic solvent before analysis).
-
Work-up:
-
Once the reaction is complete, a salt (the hydrochloride salt of the tertiary amine base) will have precipitated. This can be removed by filtration under an inert atmosphere using a cannula filter or in a glovebox.
-
Wash the filtered salt with a small amount of the anhydrous solvent to recover any entrained product.
-
Combine the filtrate and washings.
-
Remove the solvent under reduced pressure (using the Schlenk line vacuum or a rotary evaporator with an inert gas inlet).
-
Product Purification
The crude product obtained after solvent removal may require further purification.
-
Distillation: For liquid products, vacuum distillation is often the method of choice. It is essential to perform the distillation under a dynamic inert atmosphere to prevent decomposition.
-
Crystallization: If the product is a solid, it can be purified by recrystallization from an appropriate anhydrous solvent system.
-
Column Chromatography: While less common for highly moisture-sensitive compounds, chromatography on silica gel or alumina that has been rigorously dried can be employed. The column should be packed and run using anhydrous solvents under a positive pressure of inert gas.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
Table 2: Key Safety and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 683-85-2 | [4][5] |
| Molecular Formula | (CH₃)₂NPCl₂ | [5] |
| Molecular Weight | 145.96 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Density | 1.271 g/mL at 25 °C | [5][6] |
| Boiling Point | 150 °C | [5][6] |
| Flash Point | -23 °C (-9 °F) | [6] |
| Hazards | Flammable, Corrosive, Reacts violently with water | [1][3] |
| Storage | 2-8°C, under inert atmosphere, away from moisture | [3][5] |
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles at all times.
-
Work exclusively in a well-ventilated chemical fume hood.
Handling Precautions:
-
Never work with this reagent alone.
-
Use spark-proof tools and equipment.[3]
-
Ground all equipment to prevent static discharge.[3]
-
Have appropriate quenching agents (e.g., dry isopropanol, followed by a large volume of water) and fire extinguishing media (e.g., dry chemical powder, CO₂) readily available.
Disposal:
-
Unused or waste this compound should be quenched slowly and carefully by adding it to a large excess of a stirred, cooled alcohol (e.g., isopropanol) in a fume hood.
-
The resulting solution should be disposed of as hazardous chemical waste in accordance with local regulations.[7]
Causality in Experimental Choices
The protocols outlined above are designed to mitigate the inherent risks and reactivity of this compound.
-
Why dropwise addition at low temperature? The reaction of this compound with nucleophiles is often highly exothermic. Slow, controlled addition at reduced temperatures prevents thermal runaway, which could lead to the formation of undesirable byproducts and pose a safety hazard.
-
Why a tertiary amine base? A non-nucleophilic base is required to neutralize the HCl generated during the reaction. Primary or secondary amines would compete with the intended nucleophile, leading to a mixture of products.
-
Why work-up under an inert atmosphere? The product of the reaction, often a phosphoramidite, may also be sensitive to moisture and air. Maintaining an inert atmosphere throughout the work-up and purification process is crucial to ensure the integrity and purity of the final product.
By adhering to these detailed protocols and understanding the rationale behind each step, researchers can confidently and safely utilize this compound to advance their synthetic endeavors in drug discovery and materials science.
References
-
Wikipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethylaminophosphoryl dichloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylamidophosphoric dichloride. Retrieved from [Link]
-
Gurmeet.Net. (2020, May 11). 10.4 Aprotic Solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007, February). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
- Lehotay, S. J., & Lee, C. J. (1997). Extraction and cleanup of organochlorine and organophosphorus pesticide residues in fats by supercritical fluid techniques.
- Kathuria, D., Bhattu, M., Verma, M., & Billing, B. K. (2022). Chromatographic Techniques for the Analysis of Organophosphate Pesticides with their Extraction Approach: A Review (2015-2020). Analytical Methods, 14(10), 963-984.
- Kamerlin, S. C., & Wilkie, J. (2007). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Journal of the American Chemical Society, 129(41), 12515-12526.
-
Chemistry LibreTexts. (2020, May 30). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride. Retrieved from [Link]
- Md Yusof, N. A., Abdullah, M. P., & Al-Qubaisi, M. S. (2021). Analytical Extraction Methods and Sorbents’ Development for Simultaneous Determination of Organophosphorus Pesticides’ Residues in Food and Water Samples: A Review. Molecules, 26(16), 4948.
-
Asian Journal of Research in Chemistry. (n.d.). Physical Properties of liquids. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
Sources
- 1. Dimethylaminophosphorus dichloride - Wikipedia [en.wikipedia.org]
- 2. This compound | 683-85-2 | Benchchem [benchchem.com]
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- 4. CAS 683-85-2: this compound [cymitquimica.com]
- 5. This compound 97 683-85-2 [sigmaaldrich.com]
- 6. 683-85-2 this compound AKSci 6866AF [aksci.com]
- 7. echemi.com [echemi.com]
Application Notes & Protocols: The Synthetic Utility of Dichlorophosphines in Agrochemistry and Medicine
A Senior Application Scientist's Guide to the Strategic Use of Dimethylphosphoramidous Dichloride and its Analogs in the Synthesis of Bioactive Molecules
Abstract
This document provides a detailed examination of this compound ((CH₃)₂NPCl₂) and its conceptual analog, N,N-dimethylphosphoramidic dichloride ((CH₃)₂NP(O)Cl₂), as pivotal reagents in the synthesis of high-value chemical entities. While structurally similar, the difference in the oxidation state of the phosphorus atom—P(III) vs. P(V)—dictates their reactivity and specific applications. We will explore the fundamental principles of their reactivity and provide detailed protocols for their application in the synthesis of organophosphate insecticides and critical anticancer pharmaceuticals like Ifosfamide. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights and robust methodologies.
Core Concepts: The Dichlorophosphine Functional Group
This compound is a highly reactive organophosphorus compound featuring a trivalent phosphorus atom bonded to a dimethylamino group and two chlorine atoms. Its utility stems from the high reactivity of the P-Cl bonds, which are susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles.
The corresponding P(V) analog, N,N-dimethylphosphoramidic dichloride, is derived from the oxidation of the former or, more commonly, synthesized by reacting phosphorus oxychloride with dimethylamine.[1] This P(V) compound is central to the formation of stable phosphoramidate linkages found in many bioactive molecules.[2] The phosphorus center in these reagents acts as an electrophilic hub, enabling the coupling of different molecular fragments.
Table 1: Physicochemical Properties of Key Reagents
| Compound | Formula | Molar Mass ( g/mol ) | Form | Boiling Point (°C) | Density (g/mL) |
| This compound | (CH₃)₂NPCl₂ | 145.96 | Liquid | 150 | 1.271 |
| N,N-Dimethylphosphoramidic dichloride | (CH₃)₂NP(O)Cl₂ | 161.95 | Liquid | - | - |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Liquid | 105.8 | 1.645 |
Data sourced from Sigma-Aldrich and other chemical suppliers.
Safety and Handling: A Critical Imperative
Both P(III) and P(V) dichlorophosphine reagents are hazardous and demand stringent safety protocols.
-
Reactivity: They react violently with water and other protic solvents, liberating toxic and corrosive hydrochloric acid (HCl) gas.[3] All reactions must be conducted under strictly anhydrous conditions, typically under an inert atmosphere (e.g., Nitrogen or Argon).
-
Toxicity and Corrosivity: These compounds are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[4][5][6] Ingestion can cause severe damage to the gastrointestinal tract.[4]
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[3][5]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials like water and strong oxidizing agents.[3] Containers should be kept tightly closed under an inert atmosphere.[5]
Application in Pharmaceutical Synthesis: The Oxazaphosphorine Anticancer Agents
The oxazaphosphorine class of drugs, which includes Ifosfamide and Cyclophosphamide, are nitrogen mustard alkylating agents used extensively in chemotherapy.[7][8] Their synthesis relies on the creation of a cyclic phosphoramidate structure, a task for which dichlorophosphine-related reagents are ideally suited. While the core reagent for these syntheses is often phosphorus oxychloride (POCl₃), the underlying principle of sequential nucleophilic substitution at the phosphorus center is the key.
Ifosfamide is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver to generate its cytotoxic metabolites.[7] These active metabolites then alkylate DNA, leading to strand breakage and apoptosis in rapidly dividing cancer cells.[7]
Synthetic Strategy and Mechanism
The synthesis of Ifosfamide involves a convergent strategy where a phosphorus-containing coupling agent links two different amine-containing fragments. A common route involves first reacting 3-aminopropanol with phosphorus oxychloride to form a cyclic phosphoramidic chloride intermediate. This intermediate is then reacted with another amine to complete the structure. A more direct approach, outlined in several patents, involves the sequential reaction of phosphorus oxychloride with the necessary amino alcohols and amines in a one-pot or stepwise fashion.[9][10]
The causality behind this approach is rooted in controlling the reactivity of the P-Cl bonds. The reaction is performed in the presence of a tertiary amine base, such as triethylamine (Et₃N), which serves as an HCl scavenger.[9] This is critical because the HCl generated would otherwise protonate the amine nucleophiles, rendering them non-reactive.
Figure 1: Logical workflow for the synthesis of Ifosfamide.
Protocol: Synthesis of Ifosfamide
This protocol is a representative synthesis adapted from established patent literature.[9][10] Warning: This procedure involves highly toxic and reactive chemicals and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
3-Aminopropanol
-
2-Chloroethylamine hydrochloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, an addition funnel, and an inert gas inlet. Purge the system with nitrogen.
-
Initial Charge: Add anhydrous dichloromethane (200 mL) to the flask. Cool the flask to 0-5 °C using an ice bath.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (1.0 eq) to the stirred solvent.
-
First Nucleophilic Addition: In a separate flask, prepare a solution of 3-aminopropanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the POCl₃ solution via the addition funnel, maintaining the temperature below 10 °C. The triethylamine neutralizes the two equivalents of HCl generated.
-
Intermediate Formation: Allow the reaction to stir at 0-5 °C for 2 hours after the addition is complete to ensure the formation of the cyclic phosphoramidic chloride intermediate.
-
Second Nucleophilic Addition: Add 2-chloroethylamine hydrochloride (1.0 eq) to the reaction mixture as a solid.
-
Final Reaction: Add an additional portion of triethylamine (1.1 eq) dropwise, again keeping the temperature below 10 °C. After the addition, allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with cold water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ifosfamide.
-
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as diisopropyl ether/isopropanol, to yield pure Ifosfamide.[11]
Application in Insecticide Synthesis: The Phosphoramidates
Organophosphorus compounds have been a cornerstone of the agrochemical industry for decades, functioning primarily as insecticides.[12][13] Their mechanism of action involves the inhibition of the acetylcholinesterase (AChE) enzyme, which is critical for nerve function in insects.[13] The phosphorus center of the insecticide phosphorylates a serine residue in the active site of AChE, deactivating it and leading to paralysis and death of the insect.
N,N-dimethylphosphoramidic dichloride is a key building block for a variety of phosphoramidate insecticides.[1] The reaction involves the displacement of the two chlorine atoms with nucleophiles, typically an alcohol (or thiol) and an amine, to build the final molecule.
Synthetic Strategy and Mechanism
The synthesis of N,N-dimethyl-N',N''-diarylphosphoramides, which have been investigated for insecticidal properties, provides a clear example of this chemistry.[1] The synthesis starts with N,N-dimethylphosphoramido dichloride, which is itself prepared from phosphorus oxychloride and dimethylamine hydrochloride.[1] This dichloride then reacts with two equivalents of an aromatic amine.
The reaction proceeds via a two-stage nucleophilic substitution. The first substitution of a chlorine atom is relatively fast. The second substitution is slower due to the reduced electrophilicity of the phosphorus center after the addition of the first electron-donating amino group.[1] As with the pharmaceutical synthesis, a base is required to scavenge the generated HCl. In this case, an excess of the reacting aromatic amine can serve as the base.
Figure 2: Synthesis of a phosphoramidate insecticide candidate.
Protocol: Synthesis of N,N-dimethyl-N',N''-di-p-tolylphosphoramide
This protocol is adapted from Naghipour et al., Asian Journal of Chemistry.[1] Warning: This procedure involves hazardous materials and should be performed by trained professionals in a suitable laboratory setting.
Materials:
-
N,N-dimethylphosphoramido dichloride
-
p-toluidine
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stirrer, reflux condenser, and an inert gas inlet. Purge the system with nitrogen.
-
Reagent Charge: Dissolve p-toluidine (4.0 eq) in the anhydrous solvent (100 mL) in the flask.
-
Addition of Electrophile: In a separate flask, dissolve N,N-dimethylphosphoramido dichloride (1.0 eq) in a small amount of the anhydrous solvent (20 mL). Add this solution dropwise to the stirred solution of p-toluidine at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 48 hours to ensure complete reaction. The extended reaction time is necessary due to the decreased reactivity of the monochloro intermediate.[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the p-toluidine hydrochloride salt that has precipitated.
-
Wash the filtrate with water to remove any remaining salt and excess amine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting solid product is purified by recrystallization from ethanol to yield the pure N,N-dimethyl-N',N''-di-p-tolylphosphoramide.[1]
Conclusion
This compound and its P(V) analogs are powerful and versatile reagents in synthetic chemistry. Their utility is predicated on the electrophilic nature of the phosphorus atom and the lability of the P-Cl bonds. By carefully controlling reaction conditions and understanding the principles of nucleophilic substitution, these building blocks enable the efficient construction of complex and biologically active molecules, from life-saving anticancer drugs to essential agricultural insecticides. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the synthetic power of these important chemical intermediates.
References
- Naghipour, A., & Abbasi, S. (2007). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry, 19(4), 3119-3124.
- Google Patents. (2007). CN101058589A - Method of synthesizing ifosfamide.
- Abbas, M., & El-Kalyoubi, S. (2024). Recent advances in the synthesis of phosphoramidate derivatives: A comprehensive review and analysis. Taylor & Francis Online.
- Google Patents. (2014). US20140066654A1 - Solvent-Free Process for the Preparation of Cyclophosphamide.
- Google Patents. (1989). US4882452A - Process for the preparation of ifosfamide having improved properties.
- Kashinath, D., et al. (2020).
- General Chemistry. (n.d.). Dimethylamidophosphoric dichloride.
- PubMed. (1991). Synthesis and antitumor activity of cyclophosphamide analogues. 3. Preparation, molecular structure determination and anticancer screening of racemic cis- and trans-4-phenylcyclophosphamide. J Med Chem, 34(9), 2773-81.
- IU Indianapolis ScholarWorks. (2021). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine.
- Google Patents. (2019). CN109535201B - A kind of synthetic method of cyclophosphamide.
- ResearchGate. (2010). A New Method for the Preparation of Ifosfamide and Cyclophosphamide. ChemInform, 22(35).
- ResearchGate. (2021). Recent progress in the synthesis of phosphoramidate and phosphonamide derivatives: A review.
- Thermo Fisher Scientific. (2025).
- Sciencemadness Discussion Board. (2008).
-
StatPearls - NCBI Bookshelf. (2024). Ifosfamide. Retrieved from [Link]
- BOC Sciences. (n.d.). Phosphoramidite Chemistry for DNA and RNA Synthesis.
-
Wikipedia. (n.d.). Cyclophosphamide. Retrieved from [Link]
- ResearchGate. (2019). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. The Journal of Organic Chemistry.
- SciSpace. (2011).
- YouTube. (2023). Solid state oligonucleotide synthesis (phosphoramidite method).
- Sharma, A., et al. (2023). Organophosphate pesticides: a review on classification, synthesis, toxicity, remediation and analysis. Environmental Chemistry Letters, 21, 1-27.
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Troubleshooting & Optimization
Technical Support Center: Purification Strategies for Products Synthesized with Dimethylphosphoramidous Dichloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethylphosphoramidous dichloride, a key reagent in phosphoramidite chemistry. This guide is designed to provide practical, in-depth solutions to common purification challenges, moving beyond simple step-by-step instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the integrity of your synthesized products.
Introduction to the Challenges
This compound, ((CH₃)₂NPCl₂), is a highly reactive phosphitylating agent. Its reactivity, while essential for synthesis, also presents significant challenges during workup and purification. The primary products, phosphoramidites, are notoriously sensitive to both acid and moisture, readily undergoing hydrolysis to form H-phosphonates or oxidation to the corresponding P(V) species.[1] Furthermore, the reaction itself generates stoichiometric amounts of amine hydrochloride salts, which must be efficiently removed.
This guide provides a structured approach to tackling these issues, divided into a troubleshooting guide for specific problems and a set of frequently asked questions for broader understanding.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your phosphoramidite products.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no desired product in crude ¹H or ³¹P NMR. | 1. Reagent Degradation: this compound is highly sensitive to moisture.[2][3] 2. Incomplete Reaction: Insufficient reaction time or inadequate base. | 1. Reagent Handling: Always handle this compound under inert atmosphere (Argon or Nitrogen). Use anhydrous solvents. Consider purchasing from a reputable supplier like Sigma-Aldrich. 2. Reaction Monitoring: Monitor the reaction by TLC or ³¹P NMR to ensure full consumption of the starting alcohol. Ensure at least two equivalents of a non-nucleophilic base (e.g., DIPEA, triethylamine) are used to scavenge the generated HCl. |
| Significant P(V) impurities (δ ≈ 0-10 ppm) in ³¹P NMR of crude product. | Hydrolysis of the phosphoramidite product: Exposure to water during the reaction or workup.[1] | 1. Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under a strict inert atmosphere. 2. Non-Aqueous Workup: Avoid aqueous workups if possible. If an aqueous wash is necessary, use a saturated solution of sodium bicarbonate to neutralize any residual acid and work quickly at low temperatures. |
| Product degradation during silica gel chromatography. | Acidity of silica gel: Standard silica gel is acidic and can catalyze the hydrolysis of phosphoramidites.[1][4] | 1. Deactivate Silica Gel: Prepare a slurry of silica gel in your starting eluent containing 3-5% triethylamine (TEA) and pack the column with this mixture.[5] 2. Maintain Basic Eluent: Ensure your mobile phase contains at least 1-5% TEA throughout the entire purification process to maintain a basic environment on the column.[1][5] 3. Work Quickly: Do not let the product sit on the column for extended periods. |
| White precipitate (amine salt) co-elutes or complicates purification. | Incomplete removal of amine hydrochloride salts (e.g., DIPEA·HCl) during workup. | 1. Filtration: Before concentration, dilute the reaction mixture with a non-polar solvent (e.g., petroleum ether, hexanes) to precipitate the amine salts, then filter through a pad of Celite®.[1] 2. Extractive Workup: If your product is stable enough, perform a gentle extractive workup with cold, saturated aqueous sodium bicarbonate, followed by a brine wash.[6] |
| Product appears as a viscous oil that is difficult to handle and purify. | Inherent property of many phosphoramidites. [1] | 1. Co-evaporation: Co-evaporate the purified fractions with an anhydrous solvent like acetonitrile or toluene to obtain a foam or powder. 2. Precipitation: After concentration, dissolve the oily product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane) and precipitate it by adding it dropwise to a vigorously stirred, cold non-solvent (e.g., hexanes or petroleum ether).[6] |
Frequently Asked Questions (FAQs)
Q1: How should I properly quench a reaction involving this compound?
A1: Quenching must be done carefully to avoid vigorous reactions and product degradation. The primary concern is the unreacted this compound, which reacts violently with water to produce HCl.[2][3] A safe and effective method is to cool the reaction mixture (typically to 0 °C) and slowly add a cold, saturated aqueous solution of sodium bicarbonate.[6] This will neutralize the HCl generated from the quenching of the reagent and any HCl produced during the reaction. Always perform quenching in a well-ventilated fume hood with appropriate personal protective equipment. For larger scale reactions, a reverse quench (adding the reaction mixture to the quench solution) may be safer.[7]
Q2: Can I avoid column chromatography altogether?
A2: Yes, for many phosphoramidites, alternative purification methods can be successful and are often preferred for larger scales to avoid the yield loss associated with silica gel chromatography.[4][8][9]
-
Extractive Workup: A carefully designed extractive workup can remove the majority of water-soluble impurities like amine salts.[9]
-
Precipitation/Trituration: This is a highly effective method. After filtering off the amine salts and concentrating the crude product, the resulting oil or foam can be dissolved in a minimal amount of a suitable solvent and precipitated by adding it to a non-solvent.[6] This can often yield a product of sufficient purity for subsequent use.
Q3: What is the characteristic ³¹P NMR chemical shift for a phosphoramidite product?
A3: Dialkylamino phosphoramidites typically exhibit a signal in the ³¹P NMR spectrum around δ 145-155 ppm . Since the phosphorus center is chiral, you will often observe two closely spaced peaks for the diastereomers.[5] Common impurities include H-phosphonates (from hydrolysis) which appear around δ 0-10 ppm, and phosphite triesters at δ 138-140 ppm.[5]
Q4: My phosphoramidite is air-sensitive. What are the best practices for handling and storage?
A4: Phosphoramidites are susceptible to oxidation from P(III) to P(V).[1]
-
Handling: Always handle purified phosphoramidites under an inert atmosphere. When running a column, consider bubbling argon or nitrogen through your eluent.
-
Storage: Store the purified product as a dry solid or a solution in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere at low temperatures (-20 °C is common).[8]
Experimental Workflow: Purification via Filtration and Column Chromatography
This protocol outlines a standard procedure for purifying a phosphoramidite synthesized from an alcohol and this compound in the presence of a base like N,N-diisopropylethylamine (DIPEA).
1. Quenching and Initial Workup: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly add cold, saturated aqueous sodium bicarbonate solution with vigorous stirring. c. Allow the mixture to warm to room temperature and transfer to a separatory funnel. d. Extract the product with an organic solvent like ethyl acetate or dichloromethane (3x).[6] e. Combine the organic layers and wash with saturated aqueous sodium chloride (brine).[6] f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
2. Amine Salt Removal (Alternative to Aqueous Workup): a. Dilute the crude reaction mixture with a 1:1 mixture of ethyl acetate and hexanes. b. The DIPEA·HCl salt will precipitate as a white solid. c. Filter the mixture through a pad of Celite®, washing the pad with the same solvent mixture.[1] d. Concentrate the filtrate under reduced pressure.
3. Silica Gel Chromatography: a. Prepare the "deactivated" silica gel by making a slurry in your chosen eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) containing 3-5% triethylamine. b. Pack the column with this slurry. Equilibrate the column with at least 5 column volumes of the eluent containing TEA.[5] c. Dissolve the crude product in a minimal amount of the eluent or dichloromethane. d. Load the sample onto the column. e. Elute the product using a gradient of ethyl acetate in hexanes, ensuring that 1-5% triethylamine is present in the mobile phase at all times.[1] f. Collect fractions and monitor by TLC. g. Combine the pure fractions and remove the solvent under reduced pressure. h. Co-evaporate with anhydrous acetonitrile to remove residual triethylamine and obtain the final product as a foam or powder.
Purification Strategy Decision Workflow
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy.
References
-
On-demand synthesis of phosphoramidites. PMC - NIH. [Link]
-
Low yield in Phosphoamidite synthesis. Reddit. [Link]
-
A Simple Guide to Phosphoramidite Chemistry. Twist Bioscience. [Link]
-
Nucleoside phosphoramidite. Wikipedia. [Link]
-
N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673. PubChem. [Link]
-
Dimethylamidophosphoric dichloride. Wikipedia. [Link]
-
Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. ACS Publications. [Link]
-
Dimethylaminophosphorus dichloride. Wikipedia. [Link]
- US7030230B2 - Process of purifying phosphoramidites.
-
My friend phosphorus oxychloride. Chemical Space - WordPress.com. [Link]
-
Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides. PMC - NIH. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]
- 4. US7030230B2 - Process of purifying phosphoramidites - Google Patents [patents.google.com]
- 5. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 6. Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 8. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing HCl Byproduct in Dimethylphosphoramidous Dichloride Chemistry
Welcome to the technical support center for chemists and researchers working with Dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂). This guide provides in-depth answers and troubleshooting strategies for the critical challenge of managing the hydrogen chloride (HCl) byproduct generated during its reactions. Proper HCl control is paramount for achieving high yields, product purity, and reaction reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the role and management of HCl in phosphitylation reactions.
Q1: Why is managing HCl so critical in reactions with this compound (DMPDCl)?
A1: The reaction of DMPDCl with nucleophiles, such as alcohols, generates one equivalent of HCl for each chloride displaced. Uncontrolled HCl in the reaction mixture is highly detrimental for several reasons:
-
Reagent Decomposition: DMPDCl is sensitive to acid and can be degraded by HCl, reducing the amount of active reagent available for your desired reaction.[1][2]
-
Substrate or Product Degradation: Many organic molecules, particularly those with acid-labile protecting groups (e.g., DMT, trityl groups in nucleoside chemistry) or sensitive functional groups, can be damaged or cleaved by strong acids like HCl.
-
Protonation of Nucleophiles: The starting nucleophile (e.g., an alcohol or amine) can be protonated by HCl. This protonated species is no longer nucleophilic and will not react with the DMPDCl, effectively halting the reaction and drastically reducing yields.
-
Side Reactions: The presence of acid can catalyze unwanted side reactions, leading to a complex mixture of byproducts and making purification difficult.[3]
Q2: What are the primary methods for neutralizing or removing HCl byproduct?
A2: The most common and effective method is to use an in-situHCl scavenger . An HCl scavenger is a base added to the reaction mixture that selectively neutralizes the HCl as it is formed, without interfering with the main reaction. Key methods include:
-
Tertiary Amine Bases: Non-nucleophilic, sterically hindered tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are the most common choices.[4] They are basic enough to neutralize HCl but their steric bulk prevents them from competing with the primary nucleophile in reacting with the electrophilic phosphorus center.
-
Pyridine: While it can act as a scavenger, pyridine is also a nucleophile and can sometimes participate in the reaction, potentially leading to side products. It is often used when it also serves as the reaction solvent.[5]
-
Proton Sponges: These are strong, non-nucleophilic bases (e.g., 1,8-Bis(dimethylamino)naphthalene) used for particularly sensitive reactions where even the basicity of TEA or DIPEA might cause issues.
-
Inert Gas Sparging: For reactions where HCl is the only volatile component, bubbling a slow stream of an inert gas (like nitrogen or argon) through the reaction mixture can physically remove the gaseous HCl. This is less common and generally less efficient than chemical scavenging.
Q3: How do I choose the right HCl scavenger for my reaction?
A3: The choice depends on your specific substrates and reaction conditions. The key is to select a base that is strong enough to neutralize HCl but does not introduce unwanted reactivity.
-
For most standard reactions (e.g., phosphitylation of primary or secondary alcohols): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are excellent first choices.[4] DIPEA is more sterically hindered and less nucleophilic than TEA, making it a safer choice for sensitive systems.
-
If your substrate is sensitive to bases: A less basic amine or a highly hindered one like 2,6-lutidine might be necessary.
-
When using pyridine as a solvent: It often serves a dual role as solvent and HCl scavenger.[5][6]
-
For solid-phase synthesis: Immobilized polymer-bound bases can be used as acid scavengers, which simplifies purification as they can be removed by simple filtration.[7]
Q4: What are the signs of uncontrolled HCl in my reaction mixture?
A4: Several observations during the reaction or workup can point to a failure in HCl management:
-
Low Conversion/Yield: As determined by TLC or LCMS analysis, this is the most common symptom. It often indicates that your nucleophile or reagent was deactivated by protonation.[4][8]
-
Formation of a Precipitate: The hydrochloride salt of the amine scavenger (e.g., triethylammonium chloride) should precipitate from non-polar solvents like THF or diethyl ether. If you see little to no salt formation, it may indicate the reaction has not proceeded or that the HCl is reacting elsewhere.
-
Unexpected Byproducts: Analysis of the crude reaction mixture by NMR or Mass Spectrometry may reveal products resulting from acid-catalyzed degradation.
-
Color Change: While not definitive, unexpected and dramatic color changes can sometimes indicate decomposition pathways initiated by acid.
Section 2: Troubleshooting Guide: From Symptoms to Solutions
This guide helps you diagnose and solve common problems encountered during reactions involving DMPDCl, with a focus on issues stemming from HCl.
Issue 1: Low or No Product Yield
-
Possible Cause: Insufficient or inadequate HCl scavenger. The generated HCl protonates your starting nucleophile, rendering it inactive.
-
Troubleshooting Steps:
-
Verify Stoichiometry: For a reaction where one chloride is displaced (e.g., forming R-O-P(Cl)NMe₂), you are generating one equivalent of HCl. You need at least one equivalent of your amine scavenger. Best practice is to use a slight excess (e.g., 1.1 - 1.2 equivalents). For displacing both chlorides, you will need at least 2 equivalents of base.[4]
-
Check Base Purity: Ensure your amine scavenger is pure and dry. Old bottles of TEA or DIPEA can absorb atmospheric moisture and CO₂, reducing their effectiveness. Consider distillation before use.
-
Order of Addition: Add the amine scavenger to the solution of your nucleophile before adding the DMPDCl. This ensures a basic environment is present to immediately neutralize the first traces of HCl formed.
-
Issue 2: Formation of Unexpected Side Products
-
Possible Cause: Acid-catalyzed side reactions. Free HCl can cleave protecting groups or catalyze rearrangements.
-
Troubleshooting Steps:
-
Use a More Hindered Base: Switch from TEA to DIPEA. The increased steric bulk of DIPEA makes it an even poorer nucleophile, reducing its potential to participate in side reactions while still effectively scavenging HCl.
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even -78 °C can slow down unwanted side reactions, which often have a higher activation energy than the desired phosphitylation.
-
Analyze Byproducts: Isolate and characterize the main byproduct. Understanding its structure can provide clues about the undesired reaction pathway (e.g., identifying a deprotected starting material points directly to an acid problem).
-
Issue 3: Difficulties During Workup and Purification
-
Possible Cause: The hydrochloride salt of the amine scavenger complicates extraction or chromatography.
-
Troubleshooting Steps:
-
Filtration First: Before aqueous workup, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated ammonium salt.[4] This is particularly effective in solvents where the salt has low solubility (e.g., THF, ether, dichloromethane).
-
Aqueous Wash: Perform an aqueous workup to remove water-soluble salts. A wash with a saturated sodium bicarbonate solution can help neutralize any residual acid, followed by a brine wash to aid phase separation. Be aware that your product may be sensitive to water.[2][9]
-
Chromatography Additives: When purifying by column chromatography, adding a small amount of a tertiary amine (e.g., 1-2% TEA) to the eluent can prevent product degradation on the acidic silica gel.[4]
-
Section 3: Protocols and Best Practices
Protocol 1: General Procedure for the Phosphitylation of an Alcohol using DMPDCl
This protocol describes a standard method for the monophosphitylation of a primary alcohol.
Materials:
-
Anhydrous, inhibitor-free solvent (e.g., THF or Dichloromethane)
-
This compound (DMPDCl)
-
Alcohol substrate
-
N,N-Diisopropylethylamine (DIPEA), freshly distilled
-
Standard glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq) and DIPEA (1.2 eq) in anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
DMPDCl Addition: Slowly add DMPDCl (1.05 eq) to the stirred solution via syringe over 10-15 minutes. A white precipitate (diisopropylethylammonium chloride) should begin to form.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Workup (Filtration): Once the reaction is complete, dilute the mixture with additional anhydrous solvent and filter through a pad of Celite under an inert atmosphere to remove the ammonium salt.
-
Workup (Solvent Removal): Concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude product immediately by flash column chromatography on silica gel deactivated with triethylamine (e.g., using an eluent system like Hexanes/Ethyl Acetate containing 1% TEA).
Best Practice Checklist for HCl Management
Section 4: Visual Guides & Data
Diagrams
Table: Comparison of Common HCl Scavengers
| Scavenger | pKa of Conjugate Acid | Steric Hindrance | Key Characteristics & Use Cases |
| Triethylamine (TEA) | ~10.7 | Moderate | Most common, inexpensive general-purpose scavenger. Can be slightly nucleophilic. |
| DIPEA (Hünig's Base) | ~10.7 | High | Excellent for sensitive substrates where the nucleophilicity of TEA is a concern.[4] |
| Pyridine | ~5.2 | Low | Less basic. Often used as both solvent and scavenger. Can act as a nucleophilic catalyst.[5][6] |
| 2,6-Lutidine | ~6.7 | High | A hindered, moderately weak base. Useful when a stronger base might cause side reactions. |
| Proton Sponge | ~12.1 | Very High | A very strong but non-nucleophilic base. Used in highly sensitive systems. |
Section 5: References
-
Wikipedia. (n.d.). Dimethylaminophosphorus dichloride. Retrieved from Wikipedia.
-
Google Patents. (n.d.). CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride. Retrieved from Google Patents.
-
ResearchGate. (2016). How can i remove HCl in a recation which was formed as biproduct in a chloriination reaction used Thionyl chloride as Agent? Retrieved from ResearchGate.
-
Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6. Retrieved from Google Patents.
-
Reddit. (2023). Low yield in Phosphoamidite synthesis. Reddit.
-
ResearchGate. (2016). How to purify esterefication product? Retrieved from ResearchGate.
-
Repine, J. E., et al. (1981). Hydroxyl Radical Scavengers Produce Similar Decreases in the Chemiluminescence Responses and Bactericidal Activities of Neutrophils. Infection and Immunity.
-
Centers for Disease Control and Prevention (CDC). (n.d.). Hydrogen Chloride | Medical Management Guidelines. Retrieved from CDC.
-
Grokipedia. (n.d.). Dimethylaminophosphorus dichloride. Grokipedia.
-
ResearchGate. (n.d.). Different scavengers' effect a HCl, b methyl alcohol, c H2O2, d... Retrieved from ResearchGate.
-
CymitQuimica. (n.d.). CAS 683-85-2: this compound. Retrieved from CymitQuimica.
-
TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. Retrieved from TriLink BioTechnologies.
-
Chemboost : chemistry classes. (2021). Reaction of alcohols with phosphorus halides & thionyl chloride. YouTube.
-
Google Patents. (n.d.). US4247490A - Process for the purification of dialkylphosphorochloridothioates. Retrieved from Google Patents.
-
Chemistry LibreTexts. (2020). 14.2: Reactions with Phosphorus Halides and Thionyl Chloride. Retrieved from Chemistry LibreTexts.
-
MDPI. (n.d.). A New Perspective on Hydrogen Chloride Scavenging at High Temperatures for Reducing the Smoke Acidity of PVC Cables in Fires. II. Retrieved from MDPI.
-
Bio-Synthesis Inc. (2011). What affects the yield of your oligonucleotides synthesis. Retrieved from Bio-Synthesis Inc.
-
PubChem. (n.d.). N,N-Dimethylaminophosphoryl dichloride. Retrieved from PubChem.
-
Chemguide. (n.d.). replacing the -oh group in alcohols by a halogen. Retrieved from Chemguide.
-
Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from Glen Research.
-
Wikipedia. (n.d.). Dimethylamidophosphoric dichloride. Retrieved from Wikipedia.
-
Biosearch Technologies. (2021). Oligonucleotide synthesis basics: Introduction to phosphoramidite chemistry. Retrieved from The BiosearchTech Blog.
-
Organic Chemistry. (2020). Alcohols to Alkyl Chlorides, Part 4: Phosphorus Chlorides. YouTube.
-
Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from Master Organic Chemistry.
Sources
- 1. Dimethylaminophosphorus dichloride - Wikipedia [en.wikipedia.org]
- 2. CAS 683-85-2: this compound [cymitquimica.com]
- 3. CN101486731A - Production method of O, O-dimethyl thiophosphoryl chloride - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CA2623230A1 - Use of acid scavengers in removal of protons (acidity) of the reaction mass during chlorination of sucrose-6- acetate - Google Patents [patents.google.com]
- 8. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. glenresearch.com [glenresearch.com]
Best practices for long-term storage and stability of Dimethylphosphoramidous dichloride
Welcome to the comprehensive technical support guide for Dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂). This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive and versatile reagent. As a Senior Application Scientist with extensive experience in organophosphorus chemistry, I have structured this guide to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices. Our goal is to empower you with the knowledge to ensure the long-term stability of your this compound and to troubleshoot common issues effectively, thereby safeguarding the integrity of your research.
This guide is divided into two main sections: a Frequently Asked Questions (FAQs) section addressing common queries about storage and handling, and a Troubleshooting Guide formatted as a Q&A to tackle specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs) on Storage and Stability
This section provides answers to fundamental questions regarding the long-term storage and stability of this compound.
Q1: What is the single most critical factor for the long-term storage of this compound?
A1: The absolute exclusion of moisture is paramount. This compound is extremely sensitive to hydrolysis.[1][2] Even trace amounts of water will lead to its rapid decomposition, yielding acidic byproducts that can catalyze further degradation. Therefore, all storage and handling must be conducted under strictly anhydrous and inert conditions.
Q2: What are the recommended storage conditions (temperature, atmosphere)?
A2: For long-term stability, this compound should be stored at 2-8°C under a dry, inert atmosphere such as argon or nitrogen.[1][3] Refrigeration slows down potential decomposition pathways, while the inert atmosphere prevents both hydrolysis and oxidation of the phosphorus(III) center. The container should be tightly sealed, preferably with a PTFE-lined cap or a glass stopper secured with a clip and sealed with paraffin film for extra protection.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down decomposition kinetics. |
| Atmosphere | Dry Argon or Nitrogen | Prevents hydrolysis and oxidation. |
| Container | Tightly sealed glass bottle with PTFE-lined cap | Ensures an airtight and moisture-proof seal. |
Q3: How can I be sure that my new bottle of this compound is of high quality?
A3: A new, high-quality bottle of this compound should be a colorless to light yellow liquid.[1] Upon receipt, a ³¹P NMR spectrum should be acquired. A pure sample will exhibit a single sharp peak. The presence of other peaks indicates impurities or degradation products. Gas chromatography-mass spectrometry (GC-MS) can also be employed to assess purity, though derivatization might be necessary due to the compound's reactivity.[4][5]
Q4: Can I store this compound in a standard laboratory freezer (-20°C)?
A4: While lower temperatures generally slow down chemical reactions, storing this compound at -20°C is not recommended. The main risk is not the temperature itself, but the potential for atmospheric moisture to condense on the cold container when it is removed from the freezer. This moisture can be drawn into the container upon opening, leading to rapid degradation. If freezer storage is unavoidable, the container must be allowed to warm to room temperature completely in a desiccator before opening.
Q5: What are the primary decomposition pathways I should be aware of?
A5: The two primary decomposition pathways are hydrolysis and oxidation.
-
Hydrolysis: Reaction with water produces dimethylphosphoramidic acid and hydrochloric acid.[2] The generated HCl can then catalyze further decomposition of the reagent and other acid-sensitive components in a reaction mixture.
-
Oxidation: The phosphorus(III) center is susceptible to oxidation by atmospheric oxygen, leading to the formation of the corresponding P(V) species, N,N-Dimethylphosphoramidic dichloride. This impurity will have different reactivity and may interfere with your desired chemical transformation.
Caption: Primary decomposition pathways for this compound.
Part 2: Troubleshooting Guide for Experimental Use
This section addresses specific problems that may arise during the handling and use of this compound in a question-and-answer format.
Q1: My reaction with this compound is giving low yields. What are the likely causes related to the reagent's stability?
A1: Low yields are frequently traced back to the degradation of the this compound. Here's a systematic approach to troubleshooting:
-
Assess Reagent Quality: If you have stored the reagent for an extended period, its purity may have declined. The primary culprits are hydrolysis and oxidation. An aged reagent will contain less of the active P(III) species.
-
Verify Anhydrous Conditions: Ensure that your reaction solvent and all glassware were rigorously dried. Any moisture will consume the reagent.[6] Glassware should be oven-dried and cooled under a stream of inert gas.[7] Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in a sealed, anhydrous grade bottle.
-
Check Inert Atmosphere: Your reaction should be conducted under a positive pressure of dry argon or nitrogen.[7] Leaks in your apparatus can introduce moisture and oxygen.
Caption: Troubleshooting workflow for low reaction yields.
Q2: I've noticed a white precipitate forming in my bottle of this compound. What is it and is the reagent still usable?
A2: The formation of a white precipitate is a strong indicator of hydrolysis. The solid is likely the hydrochloride salt of dimethylamine, formed from the reaction of HCl (a hydrolysis byproduct) with any excess dimethylamine from the synthesis of the reagent, or from the decomposition of the reagent itself. The presence of this solid signifies that the reagent has been compromised by moisture. While some active reagent may remain, its concentration will be lower than stated, and the presence of acidic impurities can negatively impact your reaction. It is highly recommended to purify the liquid by distillation under reduced pressure and inert atmosphere or to use a fresh bottle.
Q3: How should I handle the transfer of this compound from the storage bottle to my reaction vessel?
A3: Due to its extreme sensitivity to air and moisture, standard laboratory techniques are insufficient. You must use either a glovebox or Schlenk line techniques.[7]
-
Glovebox Transfer: This is the most reliable method. All materials, including the storage bottle, syringes, and reaction vessel, are brought into the inert atmosphere of the glovebox before the transfer is made.
-
Schlenk Line Transfer: If a glovebox is not available, a Schlenk line can be used. The transfer should be performed using a dry, gas-tight syringe or a cannula. The storage bottle should be equipped with a septum, and a positive pressure of inert gas should be maintained in both the storage bottle and the reaction vessel throughout the transfer.
Syringe/Cannula Transfer Protocol:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Purge the syringe or cannula with dry inert gas.
-
Puncture the septum of the storage bottle with the needle of the syringe or one end of the cannula, ensuring the tip is below the liquid level.
-
Insert a second needle connected to the inert gas line into the septum to maintain positive pressure as you withdraw the liquid.
-
Withdraw the desired volume of this compound.
-
Quickly transfer the needle to the septum of your reaction vessel and dispense the reagent.
Q4: I suspect my this compound has partially degraded. Can it be purified?
A4: Yes, partially degraded this compound can be purified by fractional distillation under reduced pressure. This must be performed under a dry, inert atmosphere. The distillation will separate the desired product from less volatile decomposition products and solid impurities. The boiling point of this compound is reported as 150 °C at atmospheric pressure, so a lower temperature can be achieved under vacuum.[3] It is crucial to monitor the distillation carefully to avoid thermal decomposition.
Q5: Are there any common laboratory solvents that are incompatible with this compound?
A5: Protic solvents such as alcohols and water are highly reactive and should be avoided.[2] Solvents containing reactive functional groups, such as primary and secondary amines, will also react. Chlorinated solvents like dichloromethane are generally compatible if they are rigorously dried.[6] Ethereal solvents like THF and diethyl ether are also suitable when anhydrous. Always use freshly purified and dried solvents for the best results. A study on the stability of similar reactive chlorides in various dried solvents showed that n-hexane provided good stability, while degradation was more significant in other solvents over time.[8]
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Quora. (2016). What are the proper storage methods for phosphorus?. [Link]
-
Dartmouth Faculty of Arts and Sciences. (2025). A Safer Solvent for Organic Chemistry Labs. [Link]
-
ResearchGate. (2020). Derivatization and rapid GC—MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
ResearchGate. (2025). Dichlorvos degradation studied by 31P-NMR. [Link]
-
Hach. Phosphorus, Reactive (Orthophosphate) and Total. [Link]
-
Neilson Lab. the manipulation of air.sensitive compounds. [Link]
-
ACS Central Science. (2021). Phosphorus-Based Catalysis. [Link]
-
Angelo State University. (2022). 31P NMR ANALYSIS OF THERMAL DECOMPOSITION OF TRIBUTYLMETHYL- PHOSPHONIUM DIMETHYLPHOSPHATE. [Link]
-
Nature Communications. (2021). On-demand synthesis of phosphoramidites. [Link]
-
Royal Society of Chemistry. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
Wikipedia. Air-free technique. [Link]
-
MDPI. (2019). 31P NMR Investigations on Roundup Degradation by AOP Procedures. [Link]
-
CONICET. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. [Link]
-
ResearchGate. (2025). Mild and efficient oxidation of phosphorus(III) compounds with Selectfluor. [Link]
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- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Common side reactions of Dimethylphosphoramidous dichloride with protic solvents
Welcome to the technical support resource for Dimethylphosphoramidous dichloride ((CH₃)₂NPCl₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly reactive phosphitylating agent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to help you troubleshoot and optimize your experiments.
Introduction: The Double-Edged Sword of Reactivity
This compound is a powerful and versatile reagent, primarily used as a precursor in the synthesis of phosphoramidites, ligands, and other valuable organophosphorus compounds.[1] Its utility stems from the two highly reactive Phosphorus-Chlorine (P-Cl) bonds attached to a trivalent phosphorus center.[1] However, this same reactivity makes it exquisitely sensitive to protic solvents (any solvent containing an acidic proton, like water, alcohols, and amines). Uncontrolled reactions with these solvents are the most common source of experimental failure, leading to low yields, complex product mixtures, and reagent decomposition.
This guide provides a structured approach to understanding and mitigating these common side reactions.
Troubleshooting Guide: Navigating Reactions with Protic Solvents
This section is formatted as a series of common problems you might encounter, followed by an explanation of the cause and a detailed, field-tested solution.
Issue 1: Reaction with Water (Hydrolysis)
Question: "I opened my bottle of this compound and saw white fumes. During my reaction, I'm observing inconsistent results and the formation of an unexpected, highly polar byproduct. What's happening?"
Root Cause Analysis:
The "fuming" you observe is the immediate and vigorous reaction of the P-Cl bonds with atmospheric moisture. This hydrolysis reaction is often the primary culprit for failed experiments. Water acts as a nucleophile, attacking the electrophilic phosphorus atom. This happens in two stages, with each step consuming your starting material and generating corrosive hydrogen chloride (HCl) gas.[2][3] The final hydrolysis product is dimethylamidophosphoric acid.[4] This process not only depletes your reagent but also introduces acid into your reaction, which can catalyze further unwanted side reactions, such as the cleavage of acid-sensitive protecting groups.
Visualizing the Hydrolysis Pathway
Caption: Stepwise hydrolysis of this compound.
Preventative Protocol & Solution:
Rigorous adherence to anhydrous techniques is non-negotiable.
Protocol: Establishing Anhydrous Conditions
-
Glassware Preparation: All glassware must be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solvent Purification: Use only freshly distilled, anhydrous-grade solvents. Solvents should be stored over molecular sieves (3Å or 4Å) under an inert atmosphere.
-
Inert Atmosphere: The entire reaction, including reagent transfers, must be conducted under a positive pressure of dry Argon or Nitrogen using a Schlenk line or in a glovebox.
-
Reagent Handling: this compound is a liquid that should be stored at 2-8°C under an inert atmosphere.[5] Withdraw the required amount using a dry, gas-tight syringe that has been flushed multiple times with inert gas.
-
Reaction Quenching: Be aware that quenching the reaction with water or aqueous solutions will be highly exothermic and will liberate HCl gas. Perform this step slowly in a well-ventilated fume hood.
Issue 2: Reaction with Alcohols (Alcoholysis)
Question: "I'm synthesizing a phosphoramidite from a protected nucleoside, but my yield is low, and I'm seeing a significant amount of a di-substituted byproduct in my ³¹P NMR spectrum. How can I improve selectivity for the desired mono-substituted product?"
Root Cause Analysis:
This is a classic selectivity problem. Both P-Cl bonds are susceptible to nucleophilic attack by the alcohol's hydroxyl group. The second substitution, forming a phosphorodiamidite ((CH₃)₂NP(OR)₂), can become significant if the reaction conditions are not tightly controlled. Key factors that favor over-reaction include:
-
Incorrect Stoichiometry: Using more than one equivalent of the alcohol.
-
High Temperature: Elevated temperatures increase the rate of the second substitution.
-
Inefficient HCl Scavenging: The HCl generated during the first substitution protonates the basic dimethylamino group, deactivating it and potentially making the second P-Cl bond more reactive. It can also damage acid-sensitive substrates like nucleosides.[]
Visualizing the Competing Reactions
Caption: Competing pathways in alcoholysis reactions.
Optimized Protocol for Selective Mono-substitution:
This protocol is designed to maximize the yield of the mono-substituted product, a critical step in phosphoramidite synthesis.[7][8]
-
Setup: Assemble your dry glassware under a positive pressure of Argon.
-
Reagents:
-
Dissolve your alcohol (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.5 equivalents) in anhydrous dichloromethane or acetonitrile.
-
Prepare a separate solution of this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Cooling: Cool the alcohol/base solution to -20°C to 0°C using an appropriate cooling bath (e.g., dry ice/acetonitrile or ice/salt).
-
Slow Addition: Using a syringe pump, add the this compound solution dropwise to the cooled, stirring alcohol solution over 30-60 minutes. Causality: Slow addition maintains a low concentration of the phosphitylating agent, favoring reaction with the more abundant alcohol over the newly formed product.
-
Monitoring: Monitor the reaction progress using ³¹P NMR spectroscopy. The starting dichloride, mono-substituted product, and di-substituted byproduct will have distinct chemical shifts.
-
Workup: Once the starting alcohol is consumed, the reaction can be worked up. This typically involves filtering off the precipitated hydrochloride salt (Base·HCl) and removing the solvent under reduced pressure. The crude product is often used immediately in the next step due to its limited stability.[8]
Issue 3: Reaction with Primary/Secondary Amines (Aminolysis)
Question: "I'm attempting a reaction with a primary amine and getting a complex mixture of products, including a significant amount of precipitated salt. Is it possible to control this reaction?"
Root Cause Analysis:
Amines are generally more nucleophilic than alcohols, making these reactions even more vigorous and difficult to control.[9] The challenges are similar to alcoholysis but amplified:
-
High Nucleophilicity: The first substitution is very fast, and the second substitution to form the bis(amino) product, (R₂N)₂PCl, is also highly favorable.[10]
-
Salt Formation: Both the amine reactant and any tertiary amine base used will readily react with the generated HCl to form hydrochloride salts, which often have low solubility in common organic solvents.[10]
Troubleshooting & Control Strategies:
| Problem | Probable Cause | Recommended Solution |
| Low Yield of Mono-substituted Product | Di-substitution due to high reactivity of the amine. | Use a 2:1 ratio of amine to the dichloride. The second equivalent of the amine acts as both a nucleophile and the base to scavenge HCl.[10] Alternatively, use a non-nucleophilic external base and precisely 1 equivalent of the amine at very low temperatures (-40°C to -78°C). |
| Reaction Stalls / Incomplete Conversion | The amine nucleophile is fully protonated by generated HCl, forming an unreactive ammonium salt. | Ensure at least two equivalents of base are present for every equivalent of HCl produced. One equivalent to neutralize the HCl from the reaction and one to ensure the nucleophilic amine remains deprotonated. |
| Thick Slurry / Poor Mixing | Precipitation of hydrochloride salts. | Choose a solvent that can better solvate the salts, or use a larger volume of solvent. Vigorous mechanical stirring is essential to maintain a homogenous suspension. |
| Formation of Diazadiphosphetidines | With certain sulfonamides or primary amines, dimerization can occur. | This is a specific synthetic route and may be unavoidable under certain conditions. Re-evaluate the reaction design if this is an undesired byproduct.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my reaction? A1: ³¹P NMR spectroscopy is the most powerful tool. The phosphorus chemical shift is extremely sensitive to the electronic environment. You will see distinct signals for the starting (CH₃)₂NPCl₂, the mono-substituted product, the di-substituted product, and any oxidized/hydrolyzed byproducts, allowing for precise tracking of the reaction's progress and selectivity.
Q2: What is the best base to use for scavenging HCl? A2: A non-nucleophilic, sterically hindered tertiary amine like diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred, especially with sensitive substrates. Triethylamine (TEA) is also common. While pyridine can be used, it can sometimes participate in the reaction by forming a reactive pyridinium intermediate, which may alter the reaction's outcome.[11]
Q3: My final product seems to have been oxidized (P=O bond present). How did this happen? A3: The trivalent phosphorus (P(III)) in this compound and its products is susceptible to oxidation to the pentavalent P(V) state. This can be caused by trace amounts of air (oxygen) or adventitious water followed by oxidation. Always maintain a strict inert atmosphere throughout the reaction and workup. If an oxidation step is desired later, common oxidants include hydrogen peroxide or m-CPBA.
Q4: Is it safe to handle this reagent? A4: this compound is corrosive, flammable, and reacts violently with water to produce toxic HCl gas.[4][12] It must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[13] Always have a quenching agent (like a basic solution) ready for any spills.
References
-
This compound 97% | 683-85-2. Sigma-Aldrich.
-
N,N-Dimethylaminophosphoryl dichloride | C2H6Cl2NOP | CID 12673. PubChem.
-
Dimethylamidophosphoric dichloride. Wikipedia.
-
Dimethylaminophosphorus dichloride. Grokipedia.
-
Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry.
-
Dimethylaminophosphorus dichloride. Wikipedia.
-
Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
-
SAFETY DATA SHEET - this compound. Fisher Scientific.
-
Ethyl N,N-dimethyl- and N,N-dimethylamidophosphoric acids sodium salts. Preparation and hydrolysis. Biblioteka Nauki.
-
Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
-
14.2: Reactions with Phosphorus Halides and Thionyl Chloride. Chemistry LibreTexts.
-
Reaction Of Alcohols With Phosphorus Halides. Ekeeda.
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Twist Bioscience.
-
SAFETY DATA SHEET - Dimethylphosphoramidic dichloride. Thermo Fisher Scientific.
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
-
This compound 97% | 683-85-2. Sigma-Aldrich.
-
Oxidations with DMSO. The Organic Chemistry Tutor.
-
On-demand synthesis of phosphoramidites. ResearchGate.
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- 3. echemi.com [echemi.com]
- 4. Dimethylamidophosphoric dichloride - Wikipedia [en.wikipedia.org]
- 5. 二甲基氯化磷胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. twistbioscience.com [twistbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 二甲基氯化磷胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
In-situ monitoring of Dimethylphosphoramidous dichloride reactions using spectroscopic techniques
Welcome to the technical support center for the in-situ monitoring of Dimethylphosphoramidous dichloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) for leveraging spectroscopic techniques in real-time reaction analysis. Given the hazardous and highly reactive nature of this compound, this resource emphasizes not only the technical aspects of spectroscopic monitoring but also the integral safety considerations.
Introduction: Why In-situ Monitoring is Critical
This compound ((CH₃)₂N-PCl₂) is a highly reactive organophosphorus compound, serving as a key precursor in the synthesis of various phosphoramidites and other phosphorus-containing molecules. Its reactions are often rapid, exothermic, and highly sensitive to moisture and atmospheric conditions. Traditional offline monitoring techniques, which involve sample extraction, quenching, and subsequent analysis, can be inadequate for such sensitive chemistries. They may fail to capture transient intermediates, accurately reflect reaction kinetics, or even be hazardous to perform.
In-situ (in the reaction vessel) spectroscopic monitoring offers a powerful solution by providing real-time, continuous data on the chemical and physical changes occurring within the reaction mixture.[1] This enables a deeper understanding of reaction mechanisms, optimization of process parameters, and enhanced safety through immediate detection of deviations or hazardous intermediates.[1] This guide will focus on the practical application and troubleshooting of three primary spectroscopic techniques: Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and running in-situ monitoring for this compound reactions.
Q1: Which spectroscopic technique is best suited for monitoring my this compound reaction?
A1: The choice of technique depends on several factors, including the specific reaction, solvent system, concentration of reactants, and the information you seek.
-
FTIR Spectroscopy (specifically Attenuated Total Reflectance - ATR): This is often the workhorse for in-situ reaction monitoring. It is excellent for tracking changes in functional groups. For this compound reactions, you can monitor the disappearance of the P-Cl stretching vibration and the appearance of new bands corresponding to the P-O or P-N bonds of your product. FTIR is particularly useful in common organic solvents.
-
Raman Spectroscopy: Raman is highly complementary to FTIR. It excels in monitoring non-polar bonds and is often less susceptible to interference from polar solvents like water (though water should be rigorously excluded from these reactions for chemical reasons). It can be very effective for monitoring changes in the P-Cl bond and the formation of new phosphorus-containing species.
-
NMR Spectroscopy: In-situ NMR provides the most detailed structural information, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.[2] For reactions involving this compound, ³¹P NMR is particularly powerful for tracking the change in the chemical environment of the phosphorus atom. ¹H NMR can also be used to monitor changes in the organic moieties of the reactants and products. However, in-situ NMR experiments can be more complex to set up and may have lower time resolution compared to FTIR and Raman.[3]
Q2: What are the critical safety precautions I must take when handling this compound for in-situ monitoring experiments?
A2: this compound is corrosive, flammable, and reacts violently with water.[4] Strict adherence to safety protocols is paramount.
-
Handling: Always handle this chemical in a well-ventilated fume hood.[4][5] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Inert Atmosphere: Reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[7]
-
Spills: Have appropriate spill control materials readily available.[6]
-
Disposal: Dispose of all waste, including cleaning solvents, according to your institution's hazardous waste disposal procedures.[4]
Q3: How do I choose the right probe material for my FTIR or Raman in-situ setup?
A3: Probe material compatibility is crucial to avoid corrosion and ensure accurate data.[8]
-
FTIR-ATR Probes: Diamond and silicon are common ATR crystal materials. For the corrosive nature of this compound and the potential for HCl by-product formation, a robust material like diamond is often preferred. The probe body should be made of a corrosion-resistant alloy, such as Hastelloy C276.
-
Raman Probes: Sapphire is a common window material for Raman probes. The probe sheath should also be constructed from a corrosion-resistant material.
Always consult a chemical compatibility chart and the probe manufacturer's guidelines.[9]
Q4: Can I monitor reactions in non-deuterated solvents using in-situ NMR?
A4: Yes, it is possible, but it presents challenges. The large signals from protonated solvents can overwhelm the signals of interest. However, modern NMR spectrometers have solvent suppression techniques that can mitigate this issue. For quantitative analysis in non-deuterated solvents, careful calibration and the use of an internal standard are essential. Keep in mind that for reactions where the magnetic field stability is a concern due to the absence of a deuterium lock, spectral distortions can occur.[10][11]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues during in-situ spectroscopic monitoring of this compound reactions.
Troubleshooting Workflow Diagram
Caption: A general troubleshooting workflow for in-situ spectroscopy.
FTIR Spectroscopy Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal | Probe not properly immersed in the reaction mixture. | Ensure the ATR crystal is fully submerged in the liquid phase. |
| Fouling of the ATR crystal surface. | Carefully clean the probe tip with a suitable solvent (e.g., anhydrous dichloromethane, followed by drying with inert gas).[12] | |
| Misaligned optics. | Perform a system alignment check as per the manufacturer's instructions.[13] | |
| High Noise Level | Insufficient number of scans or short acquisition time. | Increase the number of co-added scans or the acquisition time to improve the signal-to-noise ratio.[12] |
| Strong absorbance from the solvent or reactants. | If possible, choose a spectral region with lower solvent absorbance for analysis. | |
| Air bubbles on the ATR crystal. | Ensure adequate mixing to dislodge bubbles and consider optimizing the probe position. | |
| Baseline Drift | Temperature fluctuations in the reaction. | Use a temperature-controlled reactor and allow the system to reach thermal equilibrium before starting the measurement. |
| Changes in the refractive index of the reaction mixture. | Apply a baseline correction algorithm during data processing. | |
| Spurious Peaks | Contamination on the ATR crystal. | Thoroughly clean the probe before and after each experiment. |
| Atmospheric CO₂ and H₂O interference. | Purge the spectrometer with dry nitrogen or air. For these reactions, ensuring an inert atmosphere in the reactor is critical for chemical reasons and also helps here. |
NMR Spectroscopy Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Broad Peaks | Inhomogeneous magnetic field. | Re-shim the magnet with the reaction mixture in the probe.[10] |
| Presence of paramagnetic species. | This can be inherent to the reaction. If possible, use a higher field spectrometer to improve resolution. | |
| Sample viscosity changes. | Ensure adequate mixing. Temperature control is also important as viscosity is temperature-dependent. | |
| Signal Intensity Problems | Incorrect pulse calibration. | Calibrate the 90° pulse width for the specific sample and conditions. |
| Insufficient relaxation delay. | For quantitative analysis, ensure the relaxation delay (d1) is at least 5 times the longest T1 of the nuclei of interest. | |
| Phase and Baseline Distortions | Inconsistent magnetic field during acquisition. | This can be a challenge in non-deuterated solvents without a lock.[10][11] Use a reference signal for post-acquisition alignment if possible. |
| Acoustic ringing. | Adjust pre-acquisition delay and digital filtering settings. | |
| Poor Solvent Suppression | Incorrect frequency or power of the suppression pulse. | Recalibrate the solvent suppression parameters for the specific reaction conditions. |
| Changes in solvent concentration or temperature. | Re-optimize solvent suppression periodically during the reaction if significant changes are expected. |
Raman Spectroscopy Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Fluorescence Background | Impurities in the reactants or solvent. | Purify the starting materials. If fluorescence is unavoidable, consider using a longer wavelength excitation laser (e.g., 785 nm or 1064 nm). |
| Sample degradation by the laser. | Reduce the laser power or use a spinning sample cell if applicable. | |
| Low Signal Intensity | Low concentration of the analyte. | Increase laser power (if no degradation occurs), increase acquisition time, or use a more sensitive detector. |
| Misaligned optics. | Re-align the collection optics for optimal signal. | |
| Spurious Peaks (Cosmic Rays) | High-energy particles hitting the CCD detector. | Use a cosmic ray rejection algorithm in the acquisition software. This often involves comparing multiple short acquisitions. |
Part 3: Experimental Protocols and Data Analysis
Protocol 1: General Setup for In-situ FTIR Monitoring
-
System Preparation:
-
Ensure the FTIR spectrometer is purged with dry nitrogen to minimize atmospheric interference.
-
Clean the ATR probe thoroughly with an appropriate anhydrous solvent and dry it completely.
-
Install the probe in the reactor head, ensuring a proper seal for maintaining an inert atmosphere.
-
-
Background Spectrum Acquisition:
-
Assemble the reaction vessel with the solvent and any reagents that are present at the start of the reaction, but before adding the this compound.
-
Allow the system to reach the desired reaction temperature and thermal equilibrium.
-
Collect a background spectrum. This will be subtracted from the subsequent reaction spectra.
-
-
Reaction Initiation and Data Collection:
-
Initiate the reaction by adding the this compound.
-
Start the time-resolved spectral acquisition. The frequency of data collection should be adjusted based on the expected reaction rate (e.g., every 30-60 seconds for a moderately fast reaction).[12]
-
-
Data Analysis:
-
Use the spectrometer software to subtract the background spectrum from each reaction spectrum.
-
Identify key spectral features of the reactants (e.g., P-Cl stretch) and products (e.g., new P-O or P-N stretches).
-
Plot the absorbance of these peaks over time to generate a reaction profile.
-
For quantitative analysis, create a calibration curve using standards of known concentrations or use chemometric methods if spectral overlap is significant.[14][15]
-
Data Analysis Workflow Diagram
Caption: A typical workflow for analyzing in-situ spectroscopic data.
Part 4: Coupling Spectroscopy with Other Techniques
For a comprehensive understanding of hazardous and highly reactive systems, coupling spectroscopic techniques with other process analytical technologies (PAT) is highly recommended.
-
Reaction Calorimetry: Combining in-situ spectroscopy with reaction calorimetry provides simultaneous information on both the chemical conversion (from spectroscopy) and the heat release rate (from calorimetry).[16] This is invaluable for assessing reaction safety, identifying potential thermal runaway risks, and understanding the overall reaction thermodynamics.
References
-
Hein, J., Lloyd-Jones, G., Landis, C., Murray, J., Chen, Y., & Sarkar, A. (2021). Reaction Monitoring by NMR. IVAN Users Group. Retrieved from [Link]
- Atta, S., Sharaf, M., & Vo-Dinh, T. (2024). Surface-enhanced Raman spectroscopy as a tool for food and environmental monitoring of pesticides: recent trends and perspectives. RSC Advances, 14(1), 1-18.
-
Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. Retrieved from [Link]
- Domżał, B., Grochowska-Tatarczak, M., Malinowski, P., Miasojedow, B., Kazimierczuk, K., & Gambin, A. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv.
- Brereton, R. G. (2000). Chemometrics in Analytical Spectroscopy. Royal Society of Chemistry.
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Madison Instruments. (n.d.). FTIR Troubleshooting Guide. Retrieved from [Link]
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Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Retrieved from [Link]
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Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
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Industrial Specialties Mfg. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
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EOXS. (n.d.). Chemical Safety 101: Monitoring and Controlling Exposure for Workplace Safety. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology. Retrieved from [Link]
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Technical Support Center: Optimizing Coupling Reactions in Solid-Phase Oligonucleotide Synthesis
Welcome to the technical support center for solid-phase oligonucleotide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and troubleshoot issues related to the critical coupling step. Here, we delve into the causality behind common experimental challenges and provide field-proven, self-validating protocols to ensure the integrity of your synthesis.
The Heart of Synthesis: Understanding the Coupling Reaction
Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide building blocks to a growing chain anchored to a solid support.[1] This process, known as the phosphoramidite method, involves four key steps: deblocking, coupling, capping, and oxidation.[1][2][3] The success of the entire synthesis hinges on the efficiency of the coupling step, where a new phosphoramidite monomer is covalently attached to the growing oligonucleotide chain.[1]
The coupling reaction is a catalyzed process where the incoming phosphoramidite is activated by a weak acid, such as tetrazole or its derivatives.[1][][5] This activation makes the phosphoramidite highly reactive towards the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[1][] Even a small decrease in coupling efficiency can dramatically reduce the yield of the desired full-length product, especially for longer oligonucleotides.[7] For instance, a 1% drop in efficiency from 99% to 98% can nearly halve the theoretical yield of a 30-mer oligonucleotide.[7]
Visualizing the Synthesis Cycle
The following diagram illustrates the core four-step cycle of phosphoramidite chemistry. Understanding this workflow is fundamental to diagnosing issues at the coupling stage.
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the coupling reaction in a direct question-and-answer format.
Issue 1: Low Overall Synthesis Yield
Q1: My final oligonucleotide yield is significantly lower than expected. How can I determine if the coupling reaction is the culprit?
A1: The most direct way to assess coupling efficiency is by monitoring the trityl cation release during the deblocking step. The dimethoxytrityl (DMT) group, which protects the 5'-hydroxyl, is removed at the beginning of each cycle.[1] When cleaved, it produces a distinct orange-colored cation whose absorbance is proportional to the number of successfully coupled molecules in the previous cycle. Most modern synthesizers are equipped to monitor this absorbance in real-time.[2][3] A steady, high trityl reading across all cycles indicates efficient coupling. A gradual or sharp decrease in the trityl signal points to a coupling problem.
Troubleshooting Steps:
-
Review the Trityl Log: Analyze the cycle-by-cycle trityl absorbance data from your synthesizer. A significant drop-off at a specific base addition could indicate a problem with that particular phosphoramidite.
-
Perform a Test Synthesis: Synthesize a short, simple oligonucleotide (e.g., a 10-mer poly-T) to establish a baseline coupling efficiency for your system.
-
HPLC Analysis: For a more in-depth analysis, the final crude product can be analyzed by HPLC to quantify the full-length product versus shorter failure sequences.[7]
Issue 2: Reagent Quality and Handling
Q2: I suspect my reagents are causing poor coupling. What are the most critical reagents for this step and how should they be handled?
A2: The quality and handling of phosphoramidites, activator, and acetonitrile are paramount.
-
Phosphoramidites: These are the nucleotide building blocks and are extremely sensitive to moisture.[8] Water contamination will hydrolyze the phosphoramidite, rendering it unable to couple.
-
Expert Insight: Always use fresh, high-quality phosphoramidites. Ensure they are dissolved in anhydrous acetonitrile. Once dissolved, their stability decreases, so they should be used promptly. Some custom or modified phosphoramidites can be oily rather than powdered and are particularly hygroscopic.[8]
-
-
Activator: The activator (e.g., 1H-Tetrazole, 5-ethylthio-1H-tetrazole, 4,5-dicyanoimidazole) is crucial for protonating the phosphoramidite to initiate the coupling reaction.[5][9] The choice of activator can influence the reaction rate.[10][11]
-
Expert Insight: Ensure the activator concentration is correct as per your synthesis protocol. Old or degraded activator solutions can lead to incomplete activation and, consequently, poor coupling.
-
-
Acetonitrile (ACN): This is the primary solvent used to deliver the phosphoramidites and activator. It must be anhydrous.
-
Expert Insight: Even trace amounts of water in the ACN can significantly reduce coupling efficiency by reacting with the activated phosphoramidite.[][7] Use a bottle of ACN dedicated to the phosphoramidite and activator positions on the synthesizer and ensure it is rated for DNA synthesis.
-
Protocol: Reagent Quality Check
-
Visual Inspection: Check for any precipitation in the phosphoramidite or activator solutions, which could indicate degradation or contamination.
-
Fresh Reagents: If in doubt, replace all critical reagents (phosphoramidites, activator, ACN) with fresh, unopened stock.
-
System Purge: Before starting a new synthesis with fresh reagents, perform a thorough purge of the synthesizer lines to remove any residual old reagents or moisture.
Issue 3: Sequence-Dependent Coupling Problems
Q3: I'm synthesizing an oligonucleotide with long stretches of a particular base (e.g., poly-G) and observing a drop in yield. Why does this happen and what can I do?
A3: Sequence composition can significantly impact coupling efficiency. Stretches of guanine, in particular, are known to be problematic. This is due to the potential for the formation of secondary structures (G-quadruplexes) on the solid support, which can sterically hinder the free 5'-hydroxyl group, making it less accessible for the incoming phosphoramidite.[]
Mitigation Strategies:
-
Extended Coupling Time: For difficult sequences, increasing the coupling time can help drive the reaction to completion. Doubling the standard coupling time is a common starting point.
-
Use of a Stronger Activator: Switching to a more potent activator, such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), can enhance the reaction kinetics for sterically hindered couplings.[5][11]
-
Modified Monomers: For particularly challenging sequences, using phosphoramidites with modified protecting groups (e.g., dmf-dG) can reduce the likelihood of secondary structure formation.[3]
Issue 4: The Role of Capping in Coupling Efficiency
Q4: My analysis shows a high number of deletion mutations (n-1 sequences). I thought this was a capping issue, but could it be related to coupling?
A4: This is an excellent question that highlights the interplay between the synthesis steps. While the direct cause of deletion sequences is failed capping of unreacted 5'-hydroxyl groups, the root cause is often inefficient coupling.[1][12] If the coupling reaction is incomplete, a larger population of chains with free 5'-OH groups enters the capping step.[1][13] If the subsequent capping is also not 100% efficient, these uncapped failure sequences can then react in the next coupling cycle, leading to an oligonucleotide with an internal deletion.[12]
Troubleshooting Logic:
Caption: Decision workflow for troubleshooting deletion mutations.
Experimental Protocol: Enhancing Capping Efficiency
If coupling optimization does not resolve the issue, focus on the capping step:
-
Reagent Check: Ensure your capping reagents (Cap A: acetic anhydride and Cap B: N-methylimidazole) are fresh.
-
Increase Capping Time/Delivery: Extend the capping step duration or increase the volume of capping reagents delivered to the synthesis column.[14]
-
Use a More Potent Capping Reagent: For synthesizers compatible with different capping strategies, using a 4-dimethylaminopyridine (DMAP) solution as Cap B can significantly improve capping efficiency to over 99%.[14]
Quantitative Data Summary
The following table provides a quick reference for key parameters in the coupling reaction. These are typical starting points and may require optimization based on your specific synthesizer, reagents, and oligonucleotide sequence.
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Phosphoramidite Conc. | 0.02 - 0.2 M | Increase concentration | Drives the reaction forward, especially for sluggish couplings.[15] |
| Activator Conc. | 0.2 - 0.7 M | Use a stronger activator (e.g., DCI) | Increases the rate of phosphoramidite activation.[5][11] |
| Coupling Time | 20 - 180 seconds | Extend time (e.g., double) | Allows more time for sterically hindered couplings to complete.[5] |
| Reagent Water Content | < 30 ppm in ACN | Use fresh, anhydrous grade reagents | Prevents hydrolysis of activated phosphoramidites.[7][8] |
Conclusion
Improving the efficiency of the coupling reaction is a multifaceted challenge that requires a systematic approach. By understanding the underlying chemistry, meticulously handling reagents, and logically diagnosing problems, you can significantly enhance the yield and purity of your synthesized oligonucleotides. This guide provides the foundational knowledge and practical steps to troubleshoot common issues, ensuring the integrity and success of your research and development efforts.
References
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Bio-Synthesis Inc. (2011, October 4). What affects the yield of your oligonucleotides synthesis. [Link]
-
ACS Publications. (2025, September 10). Kinetic Modeling of Solid-Phase Oligonucleotide Synthesis: Mechanistic Insights and Reaction Dynamics. Organic Process Research & Development. [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]
-
ACS Publications. (2001, November 1). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Oligonucleotide synthesis. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Mechanistic studies on the phosphoramidite coupling reaction in oligonucleotide synthesis. I. Evidence for nucleophilic catalysis by tetrazole and rate variations with the phosphorus substituents. [Link]
-
NIH National Center for Biotechnology Information. (2025, December 25). The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides. [Link]
-
Glen Research. (n.d.). Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites and Transfer into Alternative Vials. [Link]
-
Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. [Link]
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Validation & Comparative
A Comparative Guide to Phosphitylating Agents in Oligonucleotide Synthesis: Unraveling the Role of Dimethylphosphoramidous Dichloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic biology and therapeutic drug development, the precise chemical synthesis of oligonucleotides is paramount. The phosphoramidite method stands as the gold-standard for this process, enabling the construction of DNA and RNA strands with high fidelity.[1] At the heart of this methodology lies the critical step of phosphitylation, where a nucleoside is converted into a reactive phosphoramidite monomer. The choice of phosphitylating agent significantly influences the efficiency, purity, and overall cost-effectiveness of oligonucleotide synthesis.
This guide provides an in-depth comparison of dimethylphosphoramidous dichloride and other commonly employed phosphitylating agents. We will delve into their chemical properties, reaction kinetics, stability, and impact on the final oligonucleotide product, supported by experimental insights and established protocols. Our aim is to equip researchers and process chemists with the knowledge to make informed decisions in selecting the optimal phosphitylating agent for their specific research and manufacturing needs.
The Pivotal Role of Phosphitylation in Oligonucleotide Synthesis
The phosphoramidite approach involves a four-step cycle: detritylation, coupling, capping, and oxidation.[2] Before this cycle can commence, nucleosides must be converted into phosphoramidite building blocks. This is achieved through a phosphitylation reaction, which introduces a trivalent phosphorus group at the 3'-hydroxyl position of the nucleoside. This trivalent phosphorus is key to the subsequent coupling reaction, where it forms a phosphite triester linkage with the 5'-hydroxyl group of the growing oligonucleotide chain.
The ideal phosphitylating agent should exhibit high reactivity under mild conditions, produce stable phosphoramidite monomers in high yields, and generate minimal side products that could compromise the quality of the final oligonucleotide.
A Comparative Analysis of Key Phosphitylating Agents
The selection of a phosphitylating agent is a critical decision in the design of an oligonucleotide synthesis workflow. Here, we compare the characteristics of this compound against two widely used alternatives: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and bis(diisopropylamino)-2-cyanoethoxyphosphine.
| Feature | This compound | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | Bis(diisopropylamino)-2-cyanoethoxyphosphine |
| Reactivity | Highly reactive | Highly reactive | Moderately reactive, requires an activator |
| Stability | Moisture sensitive | Moisture sensitive, thermally unstable | More stable than chlorophosphoramidites |
| Byproducts | HCl | HCl | Diisopropylamine |
| Handling | Requires inert, anhydrous conditions | Requires inert, anhydrous conditions, and refrigeration | Easier to handle than chlorophosphoramidites |
| Cost | Potentially lower due to simpler structure | Higher | Generally higher than chlorophosphoramidites |
| Common Use | Less common in modern oligonucleotide synthesis | Historically used, but facing replacement | Widely used in modern oligonucleotide synthesis |
This compound: A Highly Reactive but Demanding Agent
This compound, (CH₃)₂NPCl₂, is a potent phosphitylating agent due to the presence of two reactive chlorine atoms. This high reactivity can lead to rapid phosphitylation of nucleosides. However, this reactivity comes at the cost of stability. The compound is highly sensitive to moisture, readily hydrolyzing to produce hydrochloric acid (HCl), which can be detrimental to the integrity of the acid-sensitive protecting groups on the nucleoside.
The primary challenge with dichlorophosphite reagents is controlling the reaction to achieve selective monophosphitylation. The presence of two chlorine atoms can lead to the formation of undesired (3'→3')-dinucleoside phosphite triesters, reducing the yield of the desired phosphoramidite monomer. While its use has been documented, the technical difficulties associated with its handling and the potential for side reactions have limited its widespread adoption in modern, automated oligonucleotide synthesis.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite: A Historical Workhorse with Drawbacks
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite has been a commonly used phosphitylating agent for the synthesis of phosphoramidites.[3][4] Its reactivity is generally high, allowing for efficient phosphitylation. However, like this compound, it is a chlorophosphite and therefore suffers from significant drawbacks. It is notoriously unstable at room temperature, sensitive to moisture, and can be difficult to handle, especially on a large scale.[5] Its high reactivity can also lead to undesired side reactions with the nucleobases themselves. These disadvantages have led to a gradual shift towards more stable and user-friendly alternatives.
Bis(diisopropylamino)-2-cyanoethoxyphosphine: The Industry Standard
Bis(diisopropylamino)-2-cyanoethoxyphosphine, often referred to as "Phos Reagent," has become the most widely used phosphitylating agent in modern oligonucleotide synthesis.[6] While less reactive than its chlorophosphite counterparts, its key advantage lies in its enhanced stability.[6] This reagent is significantly less sensitive to moisture and can be stored for extended periods without significant degradation, a crucial factor for both research and large-scale manufacturing.
The phosphitylation reaction with bis(diisopropylamino)-2-cyanoethoxyphosphine requires an activator, typically a weak acid like 1H-tetrazole or its derivatives, to protonate one of the diisopropylamino groups, converting it into a good leaving group. This controlled activation provides a greater degree of selectivity and minimizes the formation of side products. Although the reagent itself may be more expensive than simpler chlorophosphites, the higher yields, improved purity of the resulting phosphoramidites, and ease of handling often make it the more cost-effective choice in the long run.
Experimental Workflows and Methodologies
To provide a practical understanding of the use of these reagents, we outline the general experimental protocols for the synthesis of nucleoside phosphoramidites.
Diagram of the Phosphitylation Reaction
Caption: General workflow of the phosphitylation reaction.
Protocol 1: Phosphitylation using Bis(diisopropylamino)-2-cyanoethoxyphosphine
This protocol is adapted for the synthesis of 2'-deoxyadenosine phosphoramidite.
-
Preparation: In a flame-dried, argon-purged reaction vessel, dissolve 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. In a separate flask, dissolve bis(diisopropylamino)-2-cyanoethoxyphosphine (1.1 equivalents) and 1H-tetrazole (0.9 equivalents) in anhydrous DCM.
-
Reaction: Slowly add the phosphitylating agent/activator solution to the nucleoside solution at room temperature with continuous stirring under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.[7] The reaction is typically complete within 1-2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure nucleoside phosphoramidite.
Protocol 2: Phosphitylation using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
This protocol is a general representation and requires stringent anhydrous conditions.
-
Preparation: In a flame-dried, argon-purged reaction vessel, dissolve the protected nucleoside (1 equivalent) in anhydrous DCM and cool to 0°C.
-
Addition of Base: Add DIPEA (2.0 equivalents) to the cooled solution.
-
Addition of Phosphitylating Agent: Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction and Monitoring: Allow the reaction to proceed at 0°C for 30-60 minutes, monitoring its completion by TLC or ³¹P NMR.
-
Workup and Purification: Follow a similar workup and purification procedure as described in Protocol 1.
Note: Due to the high reactivity and moisture sensitivity of chlorophosphoramidites, all glassware must be scrupulously dried, and all solvents and reagents must be anhydrous.
Impact on Oligonucleotide Quality and Impurity Profile
The choice of phosphitylating agent has a direct impact on the purity of the resulting phosphoramidite monomers, which in turn affects the quality of the final oligonucleotide product. Impurities in the phosphoramidite starting material can lead to the incorporation of incorrect bases or the formation of truncated or modified oligonucleotides.
The use of highly reactive and less stable agents like this compound and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite increases the risk of generating impurities. These can include:
-
Oxidized phosphoramidites: Exposure to air can lead to the oxidation of the P(III) center to P(V), rendering the phosphoramidite inactive in the coupling reaction.
-
Hydrolyzed phosphoramidites: Reaction with trace amounts of water can lead to the formation of H-phosphonates, which can also lead to unwanted side reactions.
-
Side reactions with nucleobases: The high reactivity of chlorophosphites can result in the modification of the nucleobases themselves.
The more stable bis(diisopropylamino)-2-cyanoethoxyphosphine, when used with an appropriate activator, generally produces phosphoramidites of higher purity with a lower impurity profile. This is a critical consideration for the synthesis of therapeutic oligonucleotides, where stringent purity requirements are in place.
The Logic of Phosphitylating Agent Selection
The choice of phosphitylating agent is a balance of reactivity, stability, cost, and the specific requirements of the synthesis.
Caption: Decision matrix for selecting a phosphitylating agent.
For large-scale therapeutic oligonucleotide manufacturing, where consistency, purity, and process robustness are paramount, the higher cost of bis(diisopropylamino)-2-cyanoethoxyphosphine is justified by the superior quality of the resulting phosphoramidites and the reduced risk of batch failure. For smaller-scale research applications where cost may be a primary driver and the researcher has expertise in handling highly reactive reagents, chlorophosphoramidites might be considered, although their use is becoming less frequent.
Conclusion
While this compound offers high reactivity, its instability and the challenges in controlling the phosphitylation reaction have relegated it to a niche role in modern oligonucleotide synthesis. The industry has largely moved towards more stable and reliable reagents. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, once a workhorse, is also being superseded due to its inherent instability and potential for side reactions.
Currently, bis(diisopropylamino)-2-cyanoethoxyphosphine stands as the phosphitylating agent of choice for the vast majority of oligonucleotide synthesis applications, from academic research to commercial-scale therapeutic production. Its superior stability, ease of handling, and the high purity of the resulting phosphoramidites provide a solid foundation for the reliable and efficient synthesis of high-quality oligonucleotides. As the demand for synthetic DNA and RNA continues to grow, the development of even more efficient, stable, and cost-effective phosphitylating agents will remain an active area of research, driving further innovation in the field of nucleic acid chemistry.
References
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-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved January 23, 2026, from [Link]
-
ACS Publications. (n.d.). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved January 23, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Large scale, liquid phase synthesis of oligonucleotides by the phosphoramidite approach. Retrieved January 23, 2026, from [Link]
-
Chromatography Today. (n.d.). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Experimental General procedures The product distribution of the reaction of PCl3 for the synthesis of chl. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved January 23, 2026, from [Link]
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National Institutes of Health. (n.d.). DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. Retrieved January 23, 2026, from [Link]
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PubMed. (2024, November 5). 31P Nuclear Magnetic Resonance Spectroscopy for Monitoring Organic Reactions and Organic Compounds. Retrieved January 23, 2026, from [Link]
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Pharmaceutical Technology. (2020, February 2). Designing Commercial-Scale Oligonucleotide Synthesis. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis. Retrieved January 23, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Monitoring of phosphatase and kinase activity using 31P NMR spectroscopy. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Retrieved January 23, 2026, from [Link]
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C&EN. (n.d.). Revolutionizing Chemical Synthesis with Bis(Diisopropylamino)(2-Cyanoethoxy)Phosphine. Retrieved January 23, 2026, from [Link]
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Waters. (n.d.). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Retrieved January 23, 2026, from [Link]
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Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved January 23, 2026, from [Link]
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National Institutes of Health. (2021, March 31). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. Retrieved January 23, 2026, from [Link]
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ResearchGate. (n.d.). 2-Cyanoethyl N,N,N′,N′-Tetraisopropylphosphorodiamidite. Retrieved January 23, 2026, from [Link]
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A Researcher's Guide to the Spectroscopic Validation of Organophosphorus Compounds Derived from Dimethylphosphoramidous Dichloride
For researchers, scientists, and professionals in drug development, the synthesis of novel organophosphorus compounds is a critical step in the discovery pipeline. Dimethylphosphoramidous dichloride, (CH₃)₂NPCl₂, serves as a reactive and versatile phosphitylating agent for creating a diverse range of molecules, including phosphoramidites essential for oligonucleotide synthesis and other valuable phosphorus-containing compounds. However, the reactivity that makes this reagent so useful also necessitates rigorous analytical validation to confirm the structure and purity of the final product.
This guide provides an in-depth comparison of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to validate compounds synthesized using this compound. We will explore the characteristic spectral signatures of these molecules and objectively compare them with those of compounds prepared using common alternative phosphitylating agents. This comparative approach, supported by experimental data, aims to equip researchers with the knowledge to confidently characterize their synthesized compounds.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Pillar of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organophosphorus compounds. Its ability to probe the local chemical environment of specific nuclei provides unambiguous evidence of a compound's identity and purity.
³¹P NMR: The Direct Probe of the Phosphorus Center
The phosphorus-31 nucleus is a sensitive and 100% naturally abundant spin-½ nucleus, making ³¹P NMR the cornerstone of organophosphorus characterization.[1] It provides a direct window into the chemical environment of the phosphorus atom, offering crucial information about its oxidation state and bonding.
When this compound reacts to form a phosphoramidite, the phosphorus atom is in the P(III) oxidation state. This typically results in a characteristic chemical shift in the downfield region of the ³¹P NMR spectrum. For phosphoramidites bearing a dimethylamino group, the ³¹P chemical shift is generally observed in the range of 115 to 130 ppm .[2] In contrast, the starting material, this compound, a chlorophosphoramidite, exhibits a signal further downfield, around 174-180 ppm .[3] This significant upfield shift upon substitution of the second chlorine atom is a clear indicator of successful product formation.
The simplicity of proton-decoupled ³¹P NMR spectra, often showing a single sharp singlet for the desired product, makes it an ideal technique for monitoring reaction progress and detecting phosphorus-containing impurities.[4] For instance, the presence of hydrolyzed byproducts would appear in a different region of the spectrum, typically between -10 and 50 ppm.[4]
Comparison with Alternatives:
The choice of phosphitylating agent significantly influences the ³¹P NMR chemical shift, providing a clear point of comparison.
| Reagent/Compound Type | Typical ³¹P NMR Chemical Shift (ppm) | Reference |
| This compound (Starting Material) | 174 - 180 | [3] |
| Phosphoramidites from this compound | 115 - 130 | [2] |
| Phosphoramidites from 2-Cyanoethyl N,N-diisopropylaminochlorophosphine | ~150 | [5] |
| H-Phosphonate Diesters | 7.5 - 8.5 | [6][7] |
This table highlights the distinct ³¹P NMR chemical shift ranges for compounds derived from different precursors, enabling researchers to readily distinguish between them.
Experimental Protocol: ³¹P NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. The choice of solvent can slightly influence the chemical shift.
-
Instrument Setup: Acquire the spectrum on a multinuclear NMR spectrometer. Use 85% H₃PO₄ as an external reference (δ = 0 ppm).
-
Data Acquisition: Record a proton-decoupled ³¹P NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.
¹H and ¹³C NMR: Mapping the Organic Scaffold
While ³¹P NMR provides information about the phosphorus center, ¹H and ¹³C NMR are essential for confirming the structure of the organic moieties attached to it.
For compounds synthesized from this compound, the N,N-dimethylamino group provides a distinct spectroscopic handle.
-
¹H NMR: The six protons of the two methyl groups on the nitrogen atom typically appear as a singlet or a doublet (due to coupling with phosphorus) in the range of 2.5 - 3.0 ppm . The proximity to the phosphorus atom influences their chemical environment.[8]
-
¹³C NMR: The carbon atoms of the N,N-dimethylamino group are also influenced by the phosphorus atom and typically resonate in the range of 35 - 45 ppm .[9]
Comparison with Alternatives:
Alternative phosphitylating agents introduce different organic groups with their own characteristic NMR signals. For example, the widely used 2-cyanoethyl N,N-diisopropylchlorophosphoramidite will result in signals corresponding to the diisopropylamino and cyanoethyl groups.
| Group | Reagent Origin | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |
| N,N-dimethylamino | This compound | 2.5 - 3.0 | 35 - 45 |
| N,N-diisopropylamino | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | ~1.1-1.2 (d, 12H), ~3.5-3.6 (m, 2H) | ~20-25 (CH₃), ~43-45 (CH) |
| 2-Cyanoethyl | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | ~2.6 (t, 2H), ~3.8 (m, 2H) | ~19-20 (CH₂CN), ~58-60 (OCH₂) |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ³¹P NMR.
-
Instrument Setup: Use a standard ¹H or ¹³C NMR probe. Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0 ppm).
-
Data Acquisition: Acquire standard proton and carbon-13 spectra. For ¹³C NMR, proton decoupling is standard to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[10]
-
Data Processing: Process the data as described for ³¹P NMR.
Part 2: Infrared (IR) Spectroscopy - Unveiling Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[11] In the context of compounds derived from this compound, IR spectroscopy is particularly useful for confirming the conversion of the P-Cl bond in the starting material to P-N and P-O bonds in the product.
The vibrational frequencies of these bonds are sensitive to the surrounding molecular structure.
-
P-Cl Stretch: The starting material, this compound, will exhibit a characteristic absorption for the P-Cl bond in the range of 605 - 435 cm⁻¹ .[4][12] The disappearance of this band is a strong indication that the reaction has proceeded.
-
P-N Stretch: The formation of a phosphoramidite introduces a P-N bond, which typically shows a stretching vibration in the region of 1095 - 1013 cm⁻¹ .[1]
-
P-O-C Stretch: The reaction with an alcohol to form a phosphite ester results in the appearance of P-O-C stretching bands. The asymmetric stretch is typically observed between 1030 - 973 cm⁻¹ , while the symmetric stretch appears around 750 - 720 cm⁻¹ .[1]
Comparison of Key IR Absorptions:
| Bond | Typical IR Absorption Range (cm⁻¹) | Significance |
| P-Cl | 605 - 435 | Present in the starting material; its absence indicates reaction completion. |
| P-N | 1095 - 1013 | Confirms the presence of the phosphoramidite linkage. |
| P-O-C | 1030 - 973 (asymmetric) | Indicates the formation of the phosphite ester. |
| 750 - 720 (symmetric) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solution in a suitable solvent (e.g., CH₂Cl₂). For solid samples, a KBr pellet or a Nujol mull can be prepared.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 - 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Part 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Phosphoramidites are known to be sensitive to acid and moisture, which can present challenges for traditional mass spectrometry techniques.[13] Soft ionization methods like electrospray ionization (ESI), particularly nano-ESI from non-aqueous solvents, are well-suited for these delicate molecules.[13] To facilitate ionization, adducts with alkali metal ions, such as lithium ([M+Li]⁺), are often observed.[13][14]
The fragmentation patterns observed in the mass spectrum can provide valuable structural confirmation. For compounds derived from this compound, characteristic losses of the dimethylamino group or other substituents can be observed. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the parent ion and its fragments, which is crucial for confident impurity identification.[15]
Comparison with Alternatives:
The fragmentation patterns of phosphoramidites will differ based on the nature of the substituents on the phosphorus atom. For example, a compound with a diisopropylamino group will show fragmentation patterns corresponding to the loss of this larger alkylamino group. Analysis of these fragmentation patterns can help to distinguish between different phosphoramidites and identify any impurities.[15]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable non-aqueous solvent such as acetonitrile or methanol, often with the addition of a salt like lithium chloride to promote adduct formation.[13]
-
Instrument Setup: Use a mass spectrometer equipped with a nano-electrospray ionization source.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For structural elucidation, perform tandem mass spectrometry (MS/MS) to induce fragmentation and record the fragment ion spectrum.
-
Data Analysis: Determine the molecular weight from the parent ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Visualization of Spectroscopic Validation Workflow
Caption: Workflow for the spectroscopic validation of compounds synthesized from this compound.
Conclusion
The successful synthesis of organophosphorus compounds using this compound hinges on meticulous spectroscopic validation. ³¹P NMR provides the most direct evidence of product formation and purity, with a characteristic chemical shift that is highly sensitive to the phosphorus environment. ¹H and ¹³C NMR confirm the integrity of the organic framework, while IR spectroscopy verifies the presence of key functional groups. Mass spectrometry provides the ultimate confirmation of the molecular weight and can offer structural insights through fragmentation analysis.
By understanding the expected spectroscopic signatures of compounds derived from this compound and comparing them to those from alternative reagents, researchers can confidently and accurately characterize their novel molecules. This comprehensive approach to spectroscopic validation is indispensable for ensuring the quality and reliability of synthetic products in research and development.
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Romanowska, J., et al. (2020). H-Phosphonate Chemistry in the Synthesis of Electrically Neutral and Charged Antiviral and Anticancer Pronucleotides. Frontiers in Chemistry, 8, 589. Retrieved from [Link]
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Ganter, C. (2010). New Chiral Phosphoramidite Complexes of Iron as Catalytic Precursors in the Oxidation of Activated Methylene Groups. Molecules, 15(4), 2493-2505. Retrieved from [Link]
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Hasan, A., & Srivatsan, S. G. (2014). Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis. The Journal of Organic Chemistry, 79(13), 6036–6045. Retrieved from [Link]
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Kim, H., et al. (2022). Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents. RSC Advances, 12(43), 27958-27967. Retrieved from [Link]
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Kim, J., & Chang, S. (2014). Synthesis of Phosphoramidates: A Facile Approach Based on the C–N Bond Formation via Ir-Catalyzed Direct C–H Amidation. Organic Letters, 16(21), 5648–5651. Retrieved from [Link]
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Zapata Trujillo, C. A., et al. (2021). Computational Infrared Spectroscopy of 958 Phosphorus-bearing Molecules. arXiv. Retrieved from [Link]
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Gonnella, N. C., et al. (2009). 31P solid state NMR study of structure and chemical stability of dichlorotriphenylphosphorane. Magnetic Resonance in Chemistry, 47(6), 461-464. Retrieved from [Link]
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Maximizing Oligonucleotide Yield: A Comparative Analysis of Phosphoramidite Synthesis Protocols
For researchers, scientists, and professionals in drug development, the synthesis of high-quality oligonucleotides is a cornerstone of innovation. The phosphoramidite method has long been the gold standard for this process, prized for its efficiency and reliability.[1] However, not all phosphoramidite protocols are created equal. Variations in reagents and cycle parameters can lead to significant differences in the final yield and purity of the synthesized oligonucleotide. This guide provides an in-depth comparative analysis of different phosphoramidite-based synthesis protocols, supported by experimental data, to empower you to optimize your oligonucleotide synthesis for maximum yield and quality.
The Foundation: Understanding the Phosphoramidite Synthesis Cycle
Solid-phase oligonucleotide synthesis using phosphoramidite chemistry is a cyclical process, with each cycle adding a single nucleotide to the growing chain. The four key steps in each cycle are:
-
Deblocking (Detritylation): The removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide attached to the solid support, exposing a hydroxyl group for the next coupling reaction.
-
Coupling: The activation of the incoming phosphoramidite monomer and its subsequent reaction with the 5'-hydroxyl group of the support-bound nucleotide.
-
Capping: The acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final product.
-
Oxidation: The conversion of the unstable phosphite triester linkage to a more stable phosphate triester.
The efficiency of each of these steps, particularly the coupling step, is critical in determining the overall yield of the final oligonucleotide.[2]
Comparative Analysis of Synthesis Protocols
Here, we compare two distinct phosphoramidite synthesis protocols: a Standard Protocol often used for routine synthesis and a High-Yield Protocol that incorporates optimized reagents and conditions to maximize the final product yield.
Protocol 1: Standard Synthesis Protocol
This protocol utilizes well-established and cost-effective reagents that provide reliable results for the synthesis of short to medium-length oligonucleotides.
Protocol 2: High-Yield Synthesis Protocol
This protocol employs advanced reagents and modified steps to enhance coupling efficiency and minimize side reactions, proving particularly beneficial for the synthesis of long or modified oligonucleotides.
| Step | Standard Protocol | High-Yield Protocol | Rationale for High-Yield Protocol |
| Deblocking | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | DCA is a weaker acid than TCA, which helps to minimize depurination (the removal of purine bases), a side reaction that can reduce the yield of the full-length product, especially in longer sequences.[3] |
| Coupling Activator | 0.45 M 1H-Tetrazole in Acetonitrile | 1.0 M 4,5-Dicyanoimidazole (DCI) in Acetonitrile | DCI is a more nucleophilic and faster activator than tetrazole, leading to a more complete and rapid coupling reaction. This can significantly increase the coupling efficiency per cycle.[4][5] |
| Capping | Acetic Anhydride/N-Methylimidazole | UniCap™ Phosphoramidite | Capping with a phosphoramidite-based reagent like UniCap™ can be more efficient and lead to fewer side reactions, such as the modification of guanine residues that can occur with acetic anhydride.[6][7] |
| Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 0.02 M Iodine in THF/Pyridine/Water | The oxidation step is generally robust and does not require significant modification for yield enhancement in standard synthesis. |
The Critical Impact of Coupling Efficiency on Final Yield
The overall yield of a full-length oligonucleotide is exponentially dependent on the average coupling efficiency of each cycle. Even a small difference in coupling efficiency can have a dramatic impact on the final amount of desired product, especially for longer oligonucleotides.[8]
The theoretical maximum yield of full-length product can be calculated using the formula:
Overall Yield = (Coupling Efficiency)(Number of Couplings)
The following table illustrates the profound effect of coupling efficiency on the theoretical yield of oligonucleotides of varying lengths.
| Oligonucleotide Length | Average Coupling Efficiency: 98.5% | Average Coupling Efficiency: 99.5% |
| 20mer | 75.5% | 90.9% |
| 50mer | 46.5% | 77.9% |
| 100mer | 21.6% | 60.6% |
| 150mer | 10.1% | 47.2% |
Data compiled from sources indicating typical industry standard (98.5%) versus high-efficiency (99.5%) synthesis platforms.[2][9]
As the data clearly demonstrates, achieving a high average coupling efficiency is paramount for the successful synthesis of long oligonucleotides. A mere 1% increase in coupling efficiency from 98.5% to 99.5% can more than double the theoretical yield of a 100mer oligonucleotide.
Experimental Workflows and Methodologies
To achieve the results outlined above, meticulous attention to experimental detail is crucial. Below are the detailed step-by-step methodologies for the synthesis cycle.
Standard Automated Synthesis Cycle
This protocol is designed for a standard automated DNA synthesizer.
-
Deblocking: A solution of 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) is passed through the synthesis column for 60 seconds to remove the 5'-DMT group.
-
Wash: The column is washed with anhydrous acetonitrile to remove the deblocking solution and any cleaved DMT groups.
-
Coupling: The phosphoramidite solution (0.1 M in acetonitrile) and the activator solution (0.45 M 1H-Tetrazole in acetonitrile) are delivered simultaneously to the column. The coupling reaction proceeds for 45-60 seconds.[10]
-
Wash: The column is washed with anhydrous acetonitrile to remove unreacted phosphoramidite and activator.
-
Capping: Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF) solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This step typically takes 30 seconds.
-
Wash: The column is washed with anhydrous acetonitrile.
-
Oxidation: A solution of 0.02 M iodine in THF/pyridine/water is passed through the column for 30 seconds to oxidize the phosphite triester to a phosphate triester.
-
Wash: The column is washed with anhydrous acetonitrile, completing the cycle.
High-Yield Automated Synthesis Cycle
This protocol is optimized for maximum yield and is particularly recommended for long or modified oligonucleotides.
-
Deblocking: A solution of 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) is passed through the synthesis column for 90 seconds. The longer time and milder acid help to ensure complete detritylation with minimal depurination.[3]
-
Wash: The column is thoroughly washed with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution (0.1 M in acetonitrile) and the activator solution (1.0 M 4,5-Dicyanoimidazole (DCI) in acetonitrile) are delivered simultaneously to the column. The coupling reaction proceeds for 30-45 seconds. The higher concentration and reactivity of DCI allow for a shorter, more efficient coupling.[4][5]
-
Wash: The column is washed with anhydrous acetonitrile.
-
Capping: A solution of UniCap™ Phosphoramidite (0.1 M in acetonitrile) and an activator are delivered to the column.
-
Wash: The column is washed with anhydrous acetonitrile.
-
Oxidation: A solution of 0.02 M iodine in THF/pyridine/water is passed through the column for 30 seconds.
-
Wash: The column is washed with anhydrous acetonitrile, completing the cycle.
Visualizing the Phosphoramidite Synthesis Cycle
The following diagrams illustrate the core chemical transformations in the phosphoramidite synthesis cycle.
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A Senior Application Scientist's Guide to Purity Assessment of Synthesized Oligonucleotides: HPLC and Mass Spectrometry
For researchers, scientists, and drug development professionals vested in the therapeutic potential of oligonucleotides, establishing the purity of these synthetic molecules is a cornerstone of both efficacy and safety. The complex, multi-step nature of solid-phase oligonucleotide synthesis inevitably introduces a heterogeneous mixture of product-related impurities, including truncated sequences (n-1, n-2), extended sequences (n+1), and molecules with protecting group failures.[1][2] Consequently, robust analytical methodologies are not merely a quality control checkpoint but a critical component of regulatory compliance and successful clinical outcomes.[1]
This guide provides an in-depth comparison of the two gold-standard techniques for oligonucleotide purity assessment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a logical framework for selecting the most appropriate analytical strategy for your specific needs.
The Imperative for Orthogonal Purity Assessment
A single analytical technique is often insufficient to fully characterize the complex impurity profile of a synthesized oligonucleotide.[3] Purity, as stated on a certificate of analysis, is fundamentally defined by the method used for its determination.[4] For instance, a sample that appears 90% pure by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) may show a lower purity value by Anion-Exchange HPLC (AEX-HPLC), which separates based on a different physical principle.[4] Therefore, employing orthogonal methods—techniques that measure different sample properties—provides a more comprehensive and accurate picture of product purity. This guide will focus on the most powerful and commonly used orthogonal approaches: chromatography (HPLC) and mass analysis (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of oligonucleotide analysis, offering high-resolution separation of the full-length product from closely related impurities.[5] The choice between the two primary HPLC modes, Anion-Exchange and Ion-Pair Reversed-Phase, depends on the specific analytical goals and the nature of the oligonucleotide.
Anion-Exchange HPLC (AEX-HPLC)
AEX-HPLC separates oligonucleotides based on the electrostatic interactions between the negatively charged phosphate backbone and a positively charged stationary phase.[1][6] Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts these interactions.[6] This technique is particularly adept at separating oligonucleotides based on their length, as the net negative charge is proportional to the number of phosphate groups.[7]
-
Excellent resolution of length-based impurities: AEX-HPLC can effectively separate n-1 and n+1 species from the full-length product.[7]
-
High loading capacity: This makes it a suitable method for preparative and large-scale purification.[8]
-
Cost-effective and reproducible: The use of common salt buffers makes this a robust and economical choice for routine analysis.[9]
-
Incompatibility with Mass Spectrometry: The high concentrations of non-volatile salts in the mobile phase are not amenable to direct MS analysis.[10]
-
Limited separation of neutral or modified oligonucleotides: Modifications that alter the charge-to-mass ratio can impact separation efficiency.
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.[10] To retain the highly polar oligonucleotides on a hydrophobic stationary phase (like C18), an ion-pairing reagent is added to the mobile phase.[2] This reagent, typically a bulky alkylamine, forms a neutral complex with the negatively charged phosphate backbone, increasing its retention on the column.[11]
-
High Resolution: Offers excellent separation of the target oligonucleotide from its impurities.[12]
-
MS Compatibility: By using volatile ion-pairing reagents like triethylamine (TEA) and hexafluoroisopropanol (HFIP), the eluent can be directly coupled to a mass spectrometer for LC-MS analysis.[13]
-
Versatility: Can separate a wide range of oligonucleotides, including those with hydrophobic modifications.
-
Complex Method Development: Optimization of ion-pairing reagent concentration, mobile phase composition, and temperature can be intricate.[10]
-
Potential for sequence-specific retention bias: The hydrophobicity of the bases can influence retention, which may be a drawback for certain applications.[11]
Mass Spectrometry (MS): Unambiguous Identity Confirmation
While HPLC provides information on the relative purity of an oligonucleotide sample, mass spectrometry is the definitive technique for confirming its identity by providing a precise molecular weight measurement.[14][15] It is an indispensable tool for identifying impurities and confirming the presence of modifications.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
In MALDI-TOF MS, the oligonucleotide sample is co-crystallized with a matrix on a target plate.[15] A laser pulse desorbs and ionizes the sample, and the ions are accelerated through a flight tube.[16] The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for accurate mass determination.[15]
-
High Throughput and Speed: Analysis is rapid, making it ideal for screening a large number of samples.[17]
-
Tolerance to Salts and Buffers: Less susceptible to signal suppression from salts compared to ESI-MS.[4]
-
Simple Spectra: Typically produces singly charged ions, leading to straightforward spectral interpretation.[6]
-
Limited Resolution for Longer Oligonucleotides: Ionization efficiency and resolution decrease for oligonucleotides longer than 50-60 bases.[15]
-
Potential for Fragmentation: The laser can sometimes cause fragmentation of fragile modified oligonucleotides.[15]
Electrospray Ionization (ESI) MS
ESI-MS involves introducing the oligonucleotide sample in solution into the mass spectrometer through a fine, electrically charged needle.[4] This creates a spray of charged droplets, and as the solvent evaporates, multiply charged ions of the oligonucleotide are generated.[4] ESI is often coupled with liquid chromatography (LC-MS) for online separation and mass analysis.[18]
-
Analysis of a Wide Mass Range: The generation of multiply charged ions allows for the analysis of very large oligonucleotides, well over 100 bases.[9][15]
-
Soft Ionization Technique: Gentler than MALDI, making it suitable for the analysis of labile and modified oligonucleotides.[14]
-
High Mass Accuracy and Resolution: Provides precise mass measurements, facilitating the identification of impurities with small mass differences.[14]
-
Sensitivity to Salts and Buffers: The presence of non-volatile salts can significantly suppress the ESI signal.[4]
-
Complex Spectra: The presence of multiple charge states can make spectral deconvolution and interpretation more complex.
-
Lower Throughput than MALDI-TOF: When not coupled with a rapid LC method, the analysis time per sample is longer.
Comparative Analysis: HPLC vs. Mass Spectrometry
| Feature | AEX-HPLC | IP-RP-HPLC | MALDI-TOF MS | ESI-MS |
| Primary Separation Principle | Charge (Phosphate Backbone) | Hydrophobicity | Mass-to-Charge Ratio | Mass-to-Charge Ratio |
| Resolution of n-1 Impurities | Excellent | Excellent | Limited | High (with LC) |
| MS Compatibility | No (due to non-volatile salts) | Yes (with volatile buffers) | N/A (standalone) | Yes (often coupled with LC) |
| Analysis of Long Oligonucleotides | Yes | Yes | Challenging (>50-60 bases) | Excellent (>100 bases) |
| Throughput | Moderate | Moderate | High | Moderate (higher with fast LC) |
| Salt Tolerance | N/A | Low to Moderate | High | Low |
| Primary Application | Purity assessment, preparative purification | Purity assessment, LC-MS | High-throughput identity confirmation | Accurate mass determination, LC-MS |
Experimental Protocols
Sample Preparation for HPLC and MS Analysis
Proper sample preparation is crucial for obtaining high-quality data. For many analyses, simple dilution in an appropriate solvent is sufficient. However, for samples in complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[8][19]
General Protocol for Dilution:
-
Resuspend the lyophilized oligonucleotide in nuclease-free water or a suitable buffer to a stock concentration of 100-1000 µM.
-
For HPLC analysis, dilute the stock solution with the initial mobile phase to a final concentration of 10-50 µM.
-
For MS analysis, further dilute the sample in an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µM.
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol outlines a general method for the analysis of a 20-30mer oligonucleotide.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
-
-
Column:
-
Reversed-phase C18 column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18). Select a pore size appropriate for the oligonucleotide length.[10]
-
-
Mobile Phases:
-
Mobile Phase A: 100 mM hexafluoroisopropanol (HFIP), 8-15 mM triethylamine (TEA) in water. The use of HFIP and TEA provides good peak shape and is MS-compatible.[13]
-
Mobile Phase B: 100 mM HFIP, 8-15 mM TEA in 50:50 acetonitrile:water.
-
-
Gradient Elution:
-
A typical gradient would be from 10-20% B to 50-60% B over 20-30 minutes, with a flow rate of 0.2-0.5 mL/min for an analytical column. The gradient should be optimized to achieve the best resolution of the full-length product from its impurities.
-
-
Detection:
-
UV detection at 260 nm.[17]
-
-
Data Analysis:
-
Integrate the peak areas to determine the relative purity of the oligonucleotide. The full-length product should be the major peak.
-
Protocol 2: Anion-Exchange HPLC (AEX-HPLC)
This protocol provides a general method for AEX-HPLC analysis.
-
Instrumentation:
-
HPLC system as described for IP-RP-HPLC.
-
-
Column:
-
Strong anion-exchange column (e.g., Agilent PL-SAX, Tosoh TSKgel DNA-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5.
-
Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5.
-
-
Gradient Elution:
-
A linear gradient from 0-100% B over 30 minutes with a flow rate of 1.0 mL/min is a good starting point. Adjust the gradient steepness to optimize separation.
-
-
Detection:
-
UV detection at 260 nm.
-
-
Data Analysis:
-
Calculate the percentage of the full-length product by integrating the peak areas.
-
Protocol 3: MALDI-TOF Mass Spectrometry
This protocol describes the sample preparation and analysis for MALDI-TOF MS.
-
Matrix Preparation:
-
Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in 50:50 acetonitrile:water.[15] The choice of matrix is critical for successful analysis.
-
-
Sample-Matrix Co-crystallization:
-
Mix the oligonucleotide sample (1-10 µM) with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
Instrumentation:
-
MALDI-TOF mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range. The instrument is typically operated in linear, positive ion mode for oligonucleotides.
-
-
Data Analysis:
-
Compare the observed mass of the major peak to the calculated theoretical mass of the oligonucleotide.
-
Protocol 4: LC-ESI-MS
This protocol combines the separation power of HPLC with the mass analysis capabilities of ESI-MS.
-
LC System:
-
Use an IP-RP-HPLC method as described in Protocol 1, ensuring that the mobile phases are MS-compatible.
-
-
MS System:
-
Couple the outlet of the HPLC column to an ESI mass spectrometer.
-
-
MS Parameters:
-
Operate the mass spectrometer in negative ion mode.
-
Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) for the specific oligonucleotide and mobile phase composition.
-
-
Data Acquisition:
-
Acquire both the total ion chromatogram (TIC) and the mass spectra across the elution profile.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected mass of the full-length product and potential impurities.
-
Deconvolute the mass spectra to determine the molecular weights of the eluting species.
-
Visualization of Workflows
HPLC Analysis Workflow
Caption: Workflow for oligonucleotide purity analysis by HPLC.
Mass Spectrometry Analysis Workflow
Caption: General workflow for oligonucleotide analysis by mass spectrometry.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
The purity assessment of synthesized oligonucleotides is a multifaceted challenge that requires a thoughtful and strategic approach. HPLC and mass spectrometry are powerful, complementary techniques that, when used appropriately, can provide a comprehensive understanding of product purity and identity. By understanding the fundamental principles, strengths, and limitations of each method, and by implementing robust, well-designed protocols, researchers can ensure the quality and integrity of their oligonucleotides, paving the way for successful research and therapeutic applications.
References
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YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. Retrieved from [Link]
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Waters Corporation. (n.d.). Application Solutions for Oligonucleotides. Retrieved from [Link]
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Shimadzu Scientific Instruments. (n.d.). Intro to MALDI Oligonucleotide Analysis. Retrieved from [Link]
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Chromatography Today. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
Pieles, U., Zürcher, W., Schär, M., & Moser, H. E. (2025, May 7). Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides. Molecules, 30(9), 1889. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Oligonucleotides. Retrieved from [Link]
-
Agilent Technologies. (2025, April 15). An Introduction to Ion-Paired Reverse-Phase Oligonucleotide Separations: From Analysis to Purification. Retrieved from [Link]
-
Kowalska, S., & Buszewski, B. (2018). Review on sample preparation methods for oligonucleotides analysis by liquid chromatography. Journal of Chromatography B, 1090, 9-17. [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2024, April 22). Oligonucleotide Purification using Anion Exchange Liquid Chromatography. Retrieved from [Link]
-
Separation Science. (2025, May 27). Bridging Chromatography and LC-MS Workflows for Oligonucleotide Analysis: Practical Solutions for Biopharma Labs. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. Retrieved from [Link]
-
Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Retrieved from [Link]
-
Waters Corporation. (n.d.). An Automated Compliance-Ready LC-MS Workflow for Intact Mass Confirmation and Purity Analysis of Oligonucleotides. Retrieved from [Link]
-
Bio-Works. (n.d.). Purification of oligonucleotides by anion exchange chromatography. Retrieved from [Link]
-
metabion. (n.d.). Why Mass-Check and when MALDI- or ESI-ToF?. Retrieved from [Link]
-
Bio-Rad. (n.d.). Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides. Retrieved from [Link]
-
American Pharmaceutical Review. (2016, January 31). The Role of Complimentary Methods in Analytical Quality Control. Retrieved from [Link]
-
Agilent Technologies. (2022, December 6). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligo Purity Analysis and Sequence Confirmation by LC/MS without Ion Pairing Reagents — Sample to reports in about 5 minutes. Retrieved from [Link]
-
Chromatography Today. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2021, May 6). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). Oligonucleotide Purification by Ion Exchange Chromatography: A Step-by-Step Guide to Process Understanding, Modeling, and Simulation. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Oligonucleotides Purity and Impurities Analysis. Retrieved from [Link]
-
European Medicines Agency. (2024, July 17). Guideline on the Development and Manufacture of Oligonucleotides. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2016, December 18). Recent Methods for Purification and Structure Determination of Oligonucleotides. Retrieved from [Link]
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A Comparative Guide to P(III) and P(V) Phosphorylating Agents: Mechanisms, Applications, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the realm of oligonucleotide and bioconjugate synthesis, the choice of phosphorylating agent is a critical determinant of reaction efficiency, product purity, and stereochemical outcome. This guide provides an in-depth technical comparison of trivalent P(III) and pentavalent P(V) phosphorylating agents, elucidating their fundamental mechanistic differences and offering practical insights for their application in research and drug development.
Introduction: The Central Role of the Phosphate Bond
The phosphate ester linkage is the backbone of nucleic acids and a key functional group in a vast array of biological molecules. The ability to synthetically create this linkage with high fidelity is paramount for the production of therapeutic oligonucleotides, diagnostic probes, and other vital research tools. The two major classes of reagents employed for this purpose are based on phosphorus in its +3 and +5 oxidation states, each with distinct reactivity profiles and mechanistic pathways.
The World of P(III) Phosphorylating Agents: High Reactivity and a Stepwise Approach
Trivalent phosphorus compounds are characterized by their high nucleophilicity and susceptibility to oxidation. This inherent reactivity has been harnessed to develop highly efficient methods for the formation of phosphodiester bonds. The two most prominent P(III)-based methodologies are the phosphoramidite and the H-phosphonate approaches.
The Phosphoramidite Method: The Gold Standard in Oligonucleotide Synthesis
The phosphoramidite method, introduced in the early 1980s, revolutionized automated DNA and RNA synthesis and remains the most widely used technique today.[1][2] The key reagents are nucleoside phosphoramidites, which are relatively stable P(III) compounds that can be activated for coupling.
The phosphoramidite coupling cycle is a four-step process:
-
Deblocking (Detritylation): The 5'-hydroxyl protecting group (typically a dimethoxytrityl, DMT, group) of the growing oligonucleotide chain, which is attached to a solid support, is removed with a mild acid.[1]
-
Coupling/Activation: The next nucleoside phosphoramidite is activated by a weak acid, such as tetrazole or its derivatives.[][4] The activator protonates the nitrogen of the phosphoramidite, making it a good leaving group. Subsequent nucleophilic attack by the activator forms a highly reactive intermediate.[][5] This intermediate is then rapidly attacked by the free 5'-hydroxyl group of the support-bound oligonucleotide, forming a phosphite triester linkage.[]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any remaining free 5'-hydroxyl groups are acetylated using reagents like acetic anhydride.
-
Oxidation: The unstable phosphite triester (P(III)) linkage is oxidized to a stable phosphate triester (P(V)) using an oxidizing agent, typically iodine in the presence of water.[1]
Caption: The four-step phosphoramidite synthesis cycle and a detailed view of the coupling/activation step.
-
High Coupling Efficiency: Typically greater than 99%, allowing for the synthesis of long oligonucleotides.[1]
-
Speed and Automation: The cyclic nature of the process is well-suited for automated solid-phase synthesis.
-
Sensitivity to Air and Moisture: Phosphoramidites and their activated intermediates are sensitive to hydrolysis, requiring anhydrous conditions.[6]
-
Side Reactions: Potential side reactions include depurination during the acidic deblocking step and modification of guanine residues during capping.[7][]
-
Stereochemistry: The phosphorus center in the phosphite triester is chiral, and the subsequent oxidation creates a racemic mixture of diastereomers at each phosphate linkage.
The H-Phosphonate Method: A Stable Alternative
The H-phosphonate method provides an alternative P(III)-based approach that utilizes more stable monomeric building blocks.
The H-phosphonate synthesis cycle is simpler than the phosphoramidite method, consisting of two main steps:
-
Deblocking (Detritylation): Similar to the phosphoramidite method, the 5'-DMT group is removed.
-
Coupling: A nucleoside H-phosphonate monomer is activated by a coupling agent, such as pivaloyl chloride or an acid chloride.[9][10] This forms a reactive mixed phosphonic-carboxylic anhydride, which then reacts with the 5'-hydroxyl group of the growing chain to form an H-phosphonate diester linkage.[11]
A key distinction of the H-phosphonate method is that the oxidation of the P(III) H-phosphonate internucleotide linkages to P(V) phosphates is performed in a single step at the end of the entire oligonucleotide synthesis.[12] This offers flexibility, as different oxidizing agents can be used to introduce various backbone modifications, such as phosphorothioates or phosphoramidates.[13]
Caption: The two-step H-phosphonate synthesis cycle followed by a final oxidation step.
-
Monomer Stability: H-phosphonate monomers are more stable to hydrolysis than phosphoramidites.[13]
-
Versatility in Backbone Modification: The delayed oxidation step allows for the straightforward introduction of various backbone modifications.[13]
-
Lower Coupling Efficiency: Coupling efficiencies are generally slightly lower than the phosphoramidite method.[12]
-
Side Reactions: Over-activation can lead to side reactions.
The Rise of P(V) Phosphorylating Agents: Stability and Stereocontrol
Pentavalent phosphorus compounds are generally more stable than their P(III) counterparts, existing in the same oxidation state as the final phosphate product. Historically, P(V) phosphorylating agents were plagued by sluggish reactivity.[14] However, recent advances have led to the development of highly efficient P(V) reagents that offer significant advantages, particularly in the realm of stereocontrolled synthesis.
Mechanism of Action
Modern P(V) phosphorylating agents often employ a "reagent-based" approach where the phosphorus center is pre-activated within a cyclic or otherwise strained structure. The reaction with a nucleophile, such as a hydroxyl group, proceeds through a concerted or stepwise mechanism involving a pentacoordinate intermediate or transition state. This mechanism can be designed to be highly stereospecific, leading to either inversion or retention of configuration at the phosphorus center.[6]
A notable advantage of some modern P(V) systems is that they operate under redox-neutral conditions, eliminating the need for a separate oxidation step.[14] This simplifies the synthesis cycle and avoids the use of potentially harsh oxidizing agents.
Caption: General mechanism for phosphorylation using an activated P(V) reagent.
-
Enhanced Stability: P(V) reagents are generally more stable to air and moisture than P(III) reagents.
-
Stereocontrol: The development of chiral P(V) reagents allows for the synthesis of oligonucleotides with stereochemically pure phosphate or phosphorothioate linkages, which is crucial for the development of next-generation antisense therapies.[6][14]
-
Simplified Synthesis: Redox-neutral P(V) methods can eliminate the oxidation step, streamlining the overall synthesis process.[14]
-
Reagent Availability and Cost: Novel P(V) reagents may be less commercially available and more expensive than standard phosphoramidites.
-
Reaction Kinetics: While much improved, the reaction kinetics of some P(V) reagents may still be slower than the highly optimized phosphoramidite chemistry.
Comparative Analysis: P(III) vs. P(V)
| Feature | P(III) Phosphorylating Agents | P(V) Phosphorylating Agents |
| Oxidation State | +3 | +5 |
| Reactivity | High, requires activation | Generally lower, but modern reagents are highly reactive |
| Stability | Sensitive to air and moisture | Generally more stable |
| Mechanism | Formation of a P(III) intermediate followed by oxidation | Direct formation of a P(V) linkage, often via a pentacoordinate intermediate |
| Synthesis Cycle | Multi-step (deblocking, coupling, capping, oxidation) | Can be simplified (no oxidation step in redox-neutral methods) |
| Stereocontrol | Generally produces diastereomeric mixtures | Can provide high levels of stereocontrol |
| Applications | Standard oligonucleotide synthesis, diagnostics | Stereopure therapeutic oligonucleotides, complex bioconjugates |
Experimental Protocols
Standard Solid-Phase Oligonucleotide Synthesis using Phosphoramidites
This protocol outlines the general steps for automated solid-phase synthesis. Specific cycle times and reagent concentrations may vary depending on the synthesizer and scale.
-
Support Preparation: Start with a solid support (e.g., controlled pore glass) functionalized with the first nucleoside.
-
Synthesis Cycle:
-
Deblocking: Treat the support with 3% trichloroacetic acid in dichloromethane to remove the 5'-DMT group. Wash with acetonitrile.
-
Coupling: Deliver a solution of the desired nucleoside phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.45 M tetrazole in acetonitrile) to the column. Allow to react for the specified coupling time. Wash with acetonitrile.
-
Capping: Treat the support with a capping solution (e.g., acetic anhydride/lutidine/THF) to block unreacted 5'-hydroxyls. Wash with acetonitrile.
-
Oxidation: Treat the support with a solution of iodine in THF/water/pyridine to oxidize the phosphite triester to a phosphate triester. Wash with acetonitrile.
-
-
Repeat Cycle: Repeat the synthesis cycle for each subsequent nucleotide addition.
-
Cleavage and Deprotection: After the final cycle, cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using concentrated ammonium hydroxide.
-
Purification: Purify the full-length oligonucleotide using techniques such as HPLC or PAGE.
For detailed protocols, refer to resources from suppliers of DNA synthesis reagents and instruments.[15]
H-Phosphonate Coupling for Point Modification
This protocol describes a manual procedure for introducing a single H-phosphonate linkage.
-
Prepare Solutions:
-
Perform Automated Synthesis: On an automated DNA synthesizer, perform the standard phosphoramidite synthesis up to the point of the desired modification. Stop the synthesis after the deblocking step of the nucleotide preceding the modification.
-
Manual Coupling:
-
Remove the synthesis column from the instrument.
-
In a dry syringe, mix equal volumes of the nucleoside H-phosphonate solution and the pivaloyl chloride solution.[12]
-
Immediately pass this solution back and forth through the column for approximately 2 minutes.[12]
-
Wash the column with anhydrous acetonitrile.
-
-
Resume Automated Synthesis: Return the column to the synthesizer and continue with the standard phosphoramidite protocol for the remaining nucleotides.
-
Final Oxidation and Deprotection: At the end of the synthesis, perform a global oxidation step to convert all H-phosphonate and phosphite linkages to phosphates, followed by standard cleavage and deprotection.
Applications in Drug Development
The choice between P(III) and P(V) phosphorylating agents has significant implications for drug development.
-
P(III) Chemistry: The high efficiency and automation of the phosphoramidite method have been instrumental in the development of first and second-generation antisense oligonucleotides. However, the resulting diastereomeric mixtures can complicate pharmacological evaluation and regulatory approval.
-
P(V) Chemistry: The ability to synthesize stereopure oligonucleotides using P(V) reagents is a major advancement for the field of nucleic acid therapeutics.[6][14] Stereochemically defined drugs can exhibit improved potency, enhanced nuclease resistance, and more predictable off-target effects. Furthermore, the development of P(V)-based prodrug strategies is crucial for improving the bioavailability of phosphate and phosphonate drugs.[16][17]
Conclusion
Both P(III) and P(V) phosphorylating agents are powerful tools in the arsenal of the synthetic chemist. The well-established P(III)-based phosphoramidite and H-phosphonate methods offer high efficiency and versatility for a wide range of applications. The emerging field of P(V) chemistry, with its promise of enhanced stability and precise stereocontrol, is poised to revolutionize the synthesis of next-generation therapeutics and complex biomolecules. A thorough understanding of the mechanistic nuances of each class of reagent is essential for researchers and drug development professionals to make informed decisions and drive innovation in their respective fields.
References
-
Glen Report 1-13: A Practical Application of Nucleoside H-Phosphonates for Point Modification of Oligonucleotides. [Online]. Available: [Link]
-
D. A. Thomas, et al. (2021). Nature Chose Phosphates and Chemists Should Too: How Emerging P(V) Methods Can Augment Existing Strategies. Accounts of Chemical Research, 54(19), 3746-3758. [Online]. Available: [Link]
-
A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Online]. Available: [Link]
-
C. B. Reese & Q. Song. (1999). H-phosphonate approach to the solution phase synthesis of linear and cyclic oligoribonucleotides. Nucleic Acids Research, 27(13), 2672-2681. [Online]. Available: [Link]
-
A. K. Pathmasiri, et al. (2020). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Molecules, 25(23), 5767. [Online]. Available: [Link]
-
M. H. Caruthers. (2013). Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries. Molecules, 18(11), 14015-14035. [Online]. Available: [Link]
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J. Nilsson. (2004). Studies on Oxidative Couplings in H-Phosphonate Chemistry. Doctoral Thesis, Stockholm University. [Online]. Available: [Link]
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R. Strömberg, et al. (1992). The H-phosphonate approach to oligonucleotide synthesis. An investigation on the mechanism of the coupling step. Journal of the Chemical Society, Perkin Transactions 2, (8), 1393-1399. [Online]. Available: [Link]
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W. G. G. D. Will, et al. (1991). Studies on the role of tetrazole in the activation of phosphoramidites. Tetrahedron, 47(45), 9389-9400. [Online]. Available: [Link]
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Y. Zhang, et al. (2020). Development and Clinical Application of Phosphorus-Containing Drugs. Pharmaceuticals, 13(9), 214. [Online]. Available: [Link]
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J. Stawinski & R. Strömberg. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. Methods in Molecular Biology, 288, 81-102. [Online]. Available: [Link]
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Phosphonate synthesis by substitution or phosphonylation. [Online]. Available: [Link]
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The Phosphoramidite Approach for Oligonucleotide Synthesis. [Online]. Available: [Link]
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D. W. Allen & J. C. Tebby. (2008). Applications of phosphorus (III) and (V) compounds as reagents in synthesis. In Organophosphorus Chemistry (Vol. 37, pp. 136-177). Royal Society of Chemistry. [Online]. Available: [Link]
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P. S. Baran, et al. (2022). P(III) vs P(V): A P(V) Reagent for Thiophosphoramidate Linkages and Application to an Asymmetric Synthesis of a Cyclic Dinucleotide STING Agonist. Organic Letters, 24(7), 1466-1471. [Online]. Available: [Link]
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C. Meier. (2006). Prodrugs of Phosphonates and Phosphates: Crossing the Membrane Barrier. In Antiviral Nucleosides (pp. 315-356). Springer. [Online]. Available: [Link]
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A. Maciaszek, et al. (2019). Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides. Molecules, 24(10), 1913. [Online]. Available: [Link]
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W. G. G. D. Will, et al. (1991). Studies on the role of tetrazole in the activation of phosphoramidites. Tetrahedron, 47(45), 9389-9400. [Online]. Available: [Link]
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Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR. [Online]. Available: [Link]
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M. Sobkowski, et al. (2014). Recent Advances in H-Phosphonate Chemistry. Part 1. H-Phosphonate Esters: Synthesis and Basic Reactions. Current Organic Chemistry, 18(19), 2508-2531. [Online]. Available: [Link]
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K. W. Knouse, et al. (2018). P(V) reagents for stereodivergent synthesis of phosphothioate oligonucleotides. Science, 361(6408), 1234-1239. [Online]. Available: [Link]
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B. F. L. Li, et al. (1988). Solid-phase synthesis and side reactions of oligonucleotides containing O-alkylthymine residues. Biochemistry, 27(1), 18-25. [Online]. Available: [Link]
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J. Stawinski & R. Strömberg. (2004). Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry. In Oligonucleotide Synthesis: Methods and Applications (pp. 81-102). Humana Press. [Online]. Available: [Link]
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Navigating Large-Scale Phosphitylation: A Comparative Guide to Dimethylphosphoramidous Dichloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale chemical synthesis, particularly for oligonucleotide-based therapeutics and other complex molecules, the choice of phosphitylating agent is a critical decision that profoundly impacts process efficiency, purity, and overall cost-effectiveness. Dimethylphosphoramidous dichloride, a key reagent in the synthesis of phosphoramidites, stands at a crossroads of reactivity and selectivity. This guide provides an in-depth technical comparison of this compound with its primary alternatives, most notably Phosphorus Trichloride (PCl₃), to equip researchers and process chemists with the data-driven insights necessary for informed decision-making in a manufacturing environment.
The Central Role of Phosphitylation in Modern Synthesis
Phosphitylation, the introduction of a phosphite group, is a cornerstone of modern synthetic chemistry, most prominently in the production of phosphoramidites. These phosphoramidites are the essential building blocks for the automated solid-phase synthesis of oligonucleotides, a technology that has revolutionized the development of nucleic acid-based drugs.[1] The efficiency and fidelity of each coupling step in oligonucleotide synthesis are paramount, as even small inefficiencies are magnified over the course of synthesizing long DNA or RNA chains.[2] Consequently, the quality and reactivity of the phosphitylating agent used to prepare the phosphoramidite monomers are of utmost importance.
This compound: A Profile of Reactivity and Selectivity
This compound, ((CH₃)₂N)PCl₂, is a bifunctional phosphitylating agent. Its chemical structure offers a unique balance of reactivity and selectivity. The dimethylamino group modulates the electrophilicity of the phosphorus center, making it less aggressively reactive than its inorganic counterpart, Phosphorus Trichloride. This tempered reactivity can be advantageous in complex syntheses where side reactions with sensitive functional groups are a concern.
Key Attributes:
-
Enhanced Selectivity: The presence of the dimethylamino group can lead to higher selectivity in reactions with nucleophiles, such as the hydroxyl groups of nucleosides. This can translate to higher yields of the desired phosphoramidite and a cleaner impurity profile.
-
Stability: While still moisture-sensitive, this compound is generally more stable and easier to handle than PCl₃, which can simplify process control in a large-scale setting.
The Workhorse Alternative: Phosphorus Trichloride (PCl₃)
Phosphorus Trichloride (PCl₃) is a fundamental commodity chemical and a widely used phosphitylating agent due to its low cost and high reactivity. It serves as a precursor for a vast array of organophosphorus compounds, including pesticides, flame retardants, and, in the context of this guide, phosphoramidites.[3]
Key Attributes:
-
Low Cost: As a high-volume industrial chemical, PCl₃ is significantly less expensive than more specialized reagents like this compound.
-
High Reactivity: PCl₃ is a highly reactive electrophile, which can lead to very fast reaction times. However, this high reactivity can also be a double-edged sword, often resulting in the formation of undesirable byproducts if the reaction conditions are not meticulously controlled.
-
Hazardous Nature: PCl₃ is notoriously hazardous, reacting violently with water to produce corrosive hydrochloric acid and phosphorous acid.[4] Its handling requires stringent safety protocols and specialized equipment, which contribute to the overall process cost.
Head-to-Head Comparison: Performance in Large-Scale Synthesis
The choice between this compound and PCl₃ for large-scale phosphoramidite synthesis hinges on a careful evaluation of several key performance indicators. The following sections provide a comparative analysis based on available data and established chemical principles.
Cost of Goods
A primary driver in any large-scale manufacturing process is the cost of raw materials. The significant price disparity between PCl₃ and this compound is a major consideration.
| Reagent | Typical Industrial Price (USD/Metric Ton) |
| Phosphorus Trichloride (PCl₃) | $1,100 - $1,800[5] |
| This compound | Estimated at $5,000 - $10,000+ |
Note: The price for this compound is an estimate for bulk quantities, derived from laboratory-scale pricing and typical manufacturing mark-ups, as direct industrial-scale pricing is not readily published. Actual prices can vary based on supplier, purity, and volume.
The substantially lower upfront cost of PCl₃ makes it an attractive option from a purely materials cost perspective. However, a comprehensive cost-effectiveness analysis must also factor in process-related costs, which are influenced by reaction performance, work-up, and safety considerations.
Reaction Efficiency and Yield
While specific, large-scale comparative yield data is often proprietary, general chemical principles and laboratory-scale experiments provide valuable insights.
Phosphoramidite Synthesis Workflow:
Caption: General workflows for phosphoramidite synthesis using either PCl₃ as a precursor or this compound directly.
The synthesis of phosphoramidites from PCl₃ is often a one-pot, two-step process where PCl₃ is first reacted with a secondary amine (like dimethylamine) to form the corresponding phosphoramidous dichloride, which then reacts with the protected nucleoside.[6] This in situ generation can be efficient but also introduces variability and the potential for side reactions.
Using pre-synthesized this compound offers a more controlled approach. The higher selectivity of this reagent can lead to a cleaner reaction profile with fewer byproducts, potentially resulting in a higher isolated yield of the desired phosphoramidite. While the stepwise yield of the phosphitylation reaction itself might be comparable, the overall process yield, including purification, is often higher with the more selective reagent.
Process Safety and Handling
The handling of highly reactive and toxic phosphorus chlorides is a major operational consideration in large-scale manufacturing.
| Feature | This compound | Phosphorus Trichloride (PCl₃) |
| Reactivity with Water | Reactive, but generally less violent than PCl₃. | Reacts violently to produce HCl and phosphorous acid.[4] |
| Toxicity | Toxic and corrosive. | Highly toxic and corrosive.[4] |
| Handling Requirements | Requires closed systems, inert atmosphere, and specialized personal protective equipment (PPE). | Requires stringent containment, dedicated scrubbers for off-gases, and extensive safety protocols.[7] |
The more aggressive nature of PCl₃ necessitates more extensive and costly engineering controls and safety measures. The capital investment in corrosion-resistant reactors, dedicated scrubber systems, and robust containment facilities can be substantial. Furthermore, the operational costs associated with stringent safety protocols, specialized training, and waste handling for PCl₃ are typically higher.
Waste Management and Environmental Impact
Waste generation is a significant challenge in oligonucleotide synthesis, with the atom economy of phosphoramidite chemistry being inherently poor.[8] The choice of phosphitylating agent directly impacts the waste stream.
Waste Stream Comparison:
Caption: A simplified comparison of the waste streams generated from phosphitylation processes using this compound versus PCl₃.
The use of PCl₃ often requires a larger excess of reagents to drive the reaction to completion and to manage its high reactivity, leading to a greater volume of waste. The quenching of unreacted PCl₃ also contributes to the waste stream. While both processes generate amine hydrochlorides and phosphorus-containing byproducts, the more controlled reaction with this compound can lead to a more manageable and potentially smaller waste stream. The cost of treating and disposing of this hazardous waste is a significant, and often underestimated, component of the overall manufacturing cost.
Experimental Protocols: A Glimpse into the Process
While detailed industrial protocols are proprietary, the following outlines the general steps involved in a large-scale phosphitylation reaction to produce a nucleoside phosphoramidite.
Protocol 1: Phosphitylation using this compound
-
Reactor Preparation: A glass-lined or similarly inert reactor is rendered anhydrous and purged with an inert gas (e.g., nitrogen or argon).
-
Solvent and Base: Anhydrous dichloromethane or a similar inert solvent is charged to the reactor, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). The mixture is cooled to 0-5 °C.
-
Nucleoside Addition: The protected nucleoside, dissolved in an anhydrous solvent, is slowly added to the cooled reactor while maintaining the inert atmosphere.
-
Phosphitylating Agent Addition: this compound is added dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is monitored by an appropriate analytical technique (e.g., ³¹P NMR or HPLC).
-
Reaction Completion and Quench: Once the reaction is complete (typically 1-4 hours), it is quenched by the addition of a suitable reagent, such as an alcohol, to consume any remaining phosphitylating agent.
-
Work-up and Purification: The reaction mixture is washed with an aqueous bicarbonate solution to remove acidic byproducts. The organic layer is then dried and the solvent removed under reduced pressure. The crude phosphoramidite is typically purified by silica gel chromatography.
Protocol 2: Phosphitylation using Phosphorus Trichloride (in situ approach)
-
Reactor Preparation: A highly corrosion-resistant reactor equipped with a robust scrubbing system is rendered anhydrous and purged with an inert gas.
-
Solvent and Amine: Anhydrous dichloromethane is charged to the reactor and cooled to -20 to 0 °C. Dimethylamine is then added, followed by the slow, subsurface addition of PCl₃, maintaining a low temperature to control the exothermic reaction.
-
Nucleoside Addition: The protected nucleoside, dissolved in an anhydrous solvent with a scavenger base, is added slowly to the reactor.
-
Reaction and Monitoring: The reaction is allowed to proceed at a controlled temperature and is monitored for completion.
-
Quench and Work-up: The reaction is quenched, and the work-up proceeds similarly to Protocol 1, with particular attention to the safe handling of the more complex mixture of byproducts.
Conclusion: A Strategic Choice Based on a Holistic Cost Analysis
The selection of a phosphitylating agent for large-scale synthesis is not a simple matter of comparing the price per kilogram of the starting materials. While Phosphorus Trichloride offers a significant upfront cost advantage, a comprehensive cost-effectiveness analysis must encompass the entire manufacturing process.
This compound often emerges as a more cost-effective option in the long run, particularly for high-value products like therapeutic oligonucleotides, due to:
-
Higher Overall Process Yields: Resulting from cleaner reactions and simpler purification.
-
Reduced Waste Disposal Costs: Due to a more manageable and potentially smaller waste stream.
-
Lower Capital and Operational Costs for Safety Infrastructure: Stemming from its more manageable reactivity profile.
-
Greater Process Robustness and Reproducibility: Leading to fewer batch failures and higher product consistency.
Conversely, Phosphorus Trichloride may be the preferred choice for:
-
Lower-Value, High-Volume Products: Where the raw material cost is the dominant economic factor.
-
Processes where the subsequent purification steps are highly efficient and low-cost.
-
Organizations with existing, robust infrastructure for handling highly hazardous materials.
Ultimately, the most cost-effective approach is context-dependent. A thorough process hazard analysis, a detailed cost model that includes raw materials, labor, capital depreciation, safety infrastructure, and waste disposal, and a careful evaluation of the desired product quality and purity are all essential for making an informed and strategic decision.
References
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Glen Research. (n.d.). Technical Brief – Synthesis of Long Oligonucleotides. Retrieved from [Link]
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Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
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Grand View Research. (2023). Phosphoramidite Market Size & Share Report, 2033. Retrieved from [Link]
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IMARC Group. (n.d.). Phosphorous Trichloride Prices, Chart, News and Demand. Retrieved from [Link]
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AxisPharm. (2024, September 18). Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Trichloride. Retrieved from [Link]
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Roots Analysis. (2026, January). Phosphoramidite Market: Industry Trends and Global Forecasts, till 2035. Retrieved from [Link]
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LookChem. (n.d.). Dimethylphosphoramidic dichloride. Retrieved from [Link]
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Mordor Intelligence. (2025). Phosphorus Trichloride Market Size & Share Analysis - Growth Trends & Forecasts (2025 - 2030). Retrieved from [Link]
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
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Intratec. (n.d.). Phosphorus Trichloride Prices. Retrieved from [Link]
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Patsnap. (n.d.). Compare Phosphorylation Effects Across Cell Types. Retrieved from [Link]
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Polaris Market Research. (2024). Phosphoramidite Market Share, Size, Trends, Industry Analysis Report, By Type (DNA Phosphoramidite, RNA Phosphoramidite, Labeled Phosphoramidite, Modifier Phosphoramidite); By Application; By End-Use; By Region; Segment Forecast, 2024 - 2034. Retrieved from [Link]
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Mordor Intelligence. (2025). Phosphorus Trichloride Market - Growth, Trends, and Forecasts (2025 - 2030). Retrieved from [Link]
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ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
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A Comparative Guide to N,N-Dialkylphosphoramidous Dichlorides: The Impact of Alkyl Group Variation on Synthesis, Characterization, and Reactivity
In the realm of synthetic organic chemistry, particularly in the assembly of oligonucleotides and other biologically significant molecules, N,N-dialkylphosphoramidous dichlorides (R₂NPCl₂) stand out as pivotal phosphitylating agents. The choice of the alkyl substituent on the nitrogen atom is not a trivial one; it profoundly influences the reagent's stability, reactivity, and spectroscopic signature. This guide provides an in-depth comparative analysis of three key members of this class: N,N-dimethylphosphoramidous dichloride, N,N-diethylphosphoramidous dichloride, and N,N-diisopropylphosphoramidous dichloride. We will explore their synthesis, delve into a comparative characterization using spectroscopic data, and discuss the nuanced differences in their reactivity, offering field-proven insights for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Alkyl Substituents
N,N-dialkylphosphoramidous dichlorides are precursors to phosphoramidites, the workhorse reagents in modern solid-phase oligonucleotide synthesis. The dialkylamino group serves a dual purpose: it modulates the reactivity of the phosphorus center and acts as a protecting group that is stable under the conditions of synthesis but readily removed during the final deprotection steps. The steric and electronic properties of the alkyl groups are the primary determinants of the reagent's performance. As we will see, increasing the steric bulk from methyl to ethyl to isopropyl has significant consequences for the synthesis, handling, and application of these critical reagents.
Synthesis of N,N-Dialkylphosphoramidous Dichlorides: A General Approach with Specific Considerations
The most common and straightforward method for the synthesis of N,N-dialkylphosphoramidous dichlorides is the reaction of phosphorus trichloride (PCl₃) with the corresponding secondary dialkylamine (R₂NH). While the overarching principle is the same, the specific reaction conditions must be tailored to the nucleophilicity and steric profile of the amine.
Caption: General workflow for the synthesis of N,N-dialkylphosphoramidous dichlorides.
Experimental Protocol: Synthesis of N,N-Diisopropylphosphoramidous Dichloride
This protocol, adapted from established literature, serves as a representative example and highlights the critical parameters for a successful synthesis[1].
Materials:
-
Phosphorus trichloride (PCl₃)
-
Diisopropylamine
-
Anhydrous hexanes
-
Anhydrous diethyl ether
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermocouple is charged with phosphorus trichloride (1.0 eq) and anhydrous hexanes.
-
The solution is cooled to 0 °C using an ice-water bath.
-
Diisopropylamine (2.0 eq) is added dropwise via syringe over a period of 10-15 minutes, maintaining the internal temperature below 5 °C. A white precipitate of diisopropylamine hydrochloride will form immediately.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour.
-
The precipitate is removed by filtration under an inert atmosphere (e.g., using a cannula filter). The filter cake is washed with anhydrous diethyl ether to recover any entrained product.
-
The combined filtrate and washings are concentrated under reduced pressure to remove the solvent.
-
The crude product is then purified by vacuum distillation to yield N,N-diisopropylphosphoramidous dichloride as a colorless liquid.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent the formation of byproducts from over-reaction.
-
Two Equivalents of Amine: The first equivalent of the amine acts as the nucleophile, while the second equivalent serves as a base to sequester the hydrochloric acid (HCl) generated during the reaction, precipitating it as the hydrochloride salt.
-
Anhydrous Conditions: N,N-dialkylphosphoramidous dichlorides are extremely sensitive to moisture and will rapidly hydrolyze. All glassware must be rigorously dried, and anhydrous solvents are essential.
-
Inert Atmosphere: To prevent oxidation and hydrolysis, the reaction is carried out under a nitrogen or argon atmosphere.
The synthesis of the dimethyl and diethyl analogues follows a similar procedure, with the key difference being the dialkylamine used[1]. However, the lower boiling points of dimethylamine and diethylamine may require different handling techniques, such as using pre-cooled solutions.
Comparative Characterization
The physical and spectroscopic properties of N,N-dialkylphosphoramidous dichlorides are significantly influenced by the nature of the alkyl groups.
Physical Properties
| Compound | Alkyl Group (R) | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n²⁰/D) |
| N,N-Dimethylphosphoramidous dichloride | Methyl | 145.96 | 150 | 1.271 | 1.505 |
| N,N-Diethylphosphoramidous dichloride | Ethyl | 174.01 | 179 | 1.196 | 1.497 |
| N,N-Diisopropylphosphoramidous dichloride | Isopropyl | 202.06 | 56-58 (at 15 mmHg) | 1.096 | 1.485 |
Data compiled from various chemical suppliers.[2]
The trend in boiling points reflects the increasing molecular weight. The decrease in density with increasing alkyl chain length is consistent with the larger volume occupied by the bulkier alkyl groups.
Spectroscopic Analysis: A Comparative Overview
NMR spectroscopy, particularly ³¹P NMR, is the most powerful tool for characterizing these compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ³¹P NMR (δ, ppm) |
| N,N-Dimethylphosphoramidous dichloride | ~2.7 (d, JP-H ≈ 14 Hz) | ~40 (d, JP-C ≈ 20 Hz) | ~170 |
| N,N-Diethylphosphoramidous dichloride | ~1.2 (t, 6H), ~3.2 (dq, 4H) | ~14 (s), ~43 (d) | ~172 |
| N,N-Diisopropylphosphoramidous dichloride | ~1.2 (d, 12H), ~3.9 (hept, 2H) | ~23 (d), ~48 (d) | ~170 |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. Data is compiled from various sources.[1][3]
Interpretation of Spectroscopic Data:
-
³¹P NMR: The ³¹P NMR chemical shifts for all three compounds are in a similar downfield region (~170-172 ppm), which is characteristic of phosphoramidous dichlorides. The subtle differences can be attributed to the electronic effects of the alkyl groups.
-
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra clearly show the signals corresponding to the different alkyl groups. The phosphorus-hydrogen and phosphorus-carbon coupling constants provide valuable structural information. For instance, in the dimethyl derivative, the methyl protons appear as a doublet due to coupling with the phosphorus nucleus.
Comparative Reactivity: The Interplay of Steric and Electronic Effects
The primary role of N,N-dialkylphosphoramidous dichlorides is to act as phosphitylating agents, typically in the synthesis of phosphoramidites for oligonucleotide synthesis. The reactivity of the P-Cl bonds towards nucleophilic attack by an alcohol is governed by both the electronic and steric nature of the dialkylamino substituent.
Caption: General scheme of a phosphitylation reaction.
Electronic Effects: Alkyl groups are generally considered to be electron-donating. This electron-donating character increases the electron density on the nitrogen atom, which in turn can be delocalized into the phosphorus d-orbitals. This increased electron density on the phosphorus atom makes it less electrophilic and therefore less reactive towards nucleophiles. The order of inductive electron donation is generally considered to be isopropyl > ethyl > methyl.
Steric Effects: The steric bulk around the phosphorus center is a dominant factor in determining the reactivity of these reagents. As the size of the alkyl groups increases from methyl to ethyl to isopropyl, the steric hindrance around the phosphorus atom increases significantly. This steric shielding makes it more difficult for a nucleophile, such as an alcohol, to approach and attack the phosphorus center.
Overall Reactivity Trend: Based on the interplay of these two effects, the general trend in reactivity for phosphitylation reactions is:
N,N-Dimethylphosphoramidous dichloride > N,N-Diethylphosphoramidous dichloride > N,N-Diisopropylphosphoramidous dichloride
The decreasing reactivity with increasing steric bulk is a well-established principle in organophosphorus chemistry[4][5]. While the electronic effect of the more substituted alkyl groups would also decrease reactivity, the steric effect is generally considered to be the more dominant factor in this series.
Practical Implications:
-
N,N-Dimethylphosphoramidous dichloride: Being the most reactive, it is often used when rapid phosphitylation is required. However, its higher reactivity also makes it more susceptible to hydrolysis and side reactions.
-
N,N-Diethylphosphoramidous dichloride: Offers a good balance between reactivity and stability. It is a commonly used reagent in many applications.
-
N,N-Diisopropylphosphoramidous dichloride: The most sterically hindered and least reactive of the three. This lower reactivity can be advantageous in providing greater selectivity in complex molecules with multiple hydroxyl groups. The resulting diisopropylamino-containing phosphoramidites are also generally more stable and easier to handle and purify.
Conclusion: Selecting the Right Tool for the Job
The characterization of N,N-dialkylphosphoramidous dichlorides with varying alkyl groups reveals a clear trend in their physical properties and reactivity. The choice between the methyl, ethyl, and isopropyl derivatives is a strategic one that depends on the specific requirements of the synthetic target. For rapid and efficient phosphitylation where selectivity is less of a concern, the dimethylamino derivative may be preferred. For a balance of reactivity and stability, the diethylamino compound is a robust choice. When enhanced stability of the resulting phosphoramidite and greater selectivity in the phosphitylation step are paramount, the diisopropylamino derivative is the reagent of choice. A thorough understanding of these differences, grounded in the principles of steric and electronic effects, empowers the synthetic chemist to make informed decisions and optimize their synthetic strategies.
References
- Naghipour, A., et al. (n.d.). Synthesis and Characterization of N,N-Dimethylamino- N',N"-diarylamino Phosphine Oxides. Asian Journal of Chemistry.
-
PubChem. (n.d.). N,N-Dimethylaminophosphoryl dichloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Navarro y Rosa, J. M. (2005). Formation of diisopropylphosphoramidous dichloride: Monoamination of phosphorus trichloride. Synthetic Pages, 231. Retrieved from [Link]
- Połeć, I., et al. (n.d.). Ethyl N,N-dimethyl- and N,N-dimethylamidophosphoric acids sodium salts.
- Singh, R. K., et al. (2020).
Sources
- 1. syntheticpages.org [syntheticpages.org]
- 2. DIETHYLPHOSPHORAMIDOUS DICHLORIDE | 1069-08-5 [chemicalbook.com]
- 3. Dichloro(diethylamino)phosphine | C4H10Cl2NP | CID 2733289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. entegris.com [entegris.com]
- 5. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
